Arylomycin A2

Catalog No.
S632456
CAS No.
M.F
C42H60N6O11
M. Wt
825.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arylomycin A2

Product Name

Arylomycin A2

IUPAC Name

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

Molecular Formula

C42H60N6O11

Molecular Weight

825.0 g/mol

InChI

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1

InChI Key

YFSXYWAZCKMYJN-JBBOGOJTSA-N

SMILES

Array

Synonyms

arylomycin A2, arylomycin B2

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

a signal peptidase inhibitor; structure in first source

Comprehensive Technical Review: Arylomycin A2 Discovery, Characterization, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Discovery

The arylomycin class of natural product antibiotics represents a promising therapeutic avenue in the ongoing battle against multidrug-resistant bacterial pathogens. First discovered in 2002 from a soil-derived Streptomyces strain isolated in Cape Coast, Ghana, these compounds initially attracted attention due to their novel mechanism of action—inhibition of bacterial type I signal peptidase (SPase) [1] [2]. The arylomycin family comprises several related compounds, with arylomycin A2 serving as a foundational member that has been extensively characterized to establish the core structure-activity relationships of this class [2]. Early evaluations revealed a perplexing discrepancy: while SPase is essential across virtually all eubacteria, the arylomycins demonstrated potent activity against only a limited spectrum of bacteria during initial characterization [3]. This apparent narrow spectrum initially dampened enthusiasm for their therapeutic development, but subsequent research would reveal that these compounds actually possess latent broad-spectrum activity that had been masked by specific resistance mechanisms in many clinically important pathogens [3] [4].

The journey of this compound from discovery to recognition as a promising scaffold for antibiotic development illustrates the complex challenges inherent in natural product drug discovery. Initially, the limited spectrum was interpreted as an intrinsic limitation of the compound class, but strategic investigations into the molecular basis of resistance ultimately revealed that the arylomycins possess a much broader potential spectrum than originally appreciated [3]. This understanding has revitalized interest in these compounds and prompted extensive efforts to develop optimized analogs with improved activity against key pathogens [4].

Producing Organisms and Discovery Timeline

The original isolation of this compound was reported from Streptomyces sp. Tü 6075, with the producing strain identified from a soil sample collected in Ghana [1] [2]. Subsequent research has identified additional producing strains, including Streptomyces parvus CGMCC No. 4027, which produces both this compound and the related arylomycin A4 [5]. The discovery and characterization of these compounds has involved a multi-disciplinary approach spanning microbiology, chemistry, and genetics:

  • 2002: Initial discovery and structural elucidation of arylomycins A and B from Streptomyces sp. Tü 6075, with the A series characterized by a standard tyrosine residue and the B series distinguished by nitrotyrosine substitution [2].
  • 2004: First crystal structure of this compound bound to E. coli signal peptidase, revealing the molecular basis of enzyme inhibition [1] [5].
  • 2007: First total synthesis of this compound, enabling detailed structure-activity relationship studies through synthetic modification [6].
  • 2010: Key resistance mechanism elucidated, demonstrating that specific proline residues in SPase confer natural resistance in many pathogens [3].
  • 2018: Development of optimized synthetic analogs with significantly improved broad-spectrum activity, validating the potential of the arylomycin scaffold [1].
  • 2021: Structural and functional characterization of AryC, the cytochrome P450 enzyme responsible for biaryl coupling in arylomycin biosynthesis, enabling chemo-enzymatic synthesis approaches [7] [8].

Structural Characteristics and Biosynthesis

Chemical Architecture

This compound possesses a distinctive structural framework centered around a biaryl-bridged lipohexapeptide core. Detailed analysis reveals the following key structural elements:

  • Lipopeptide tail: An N-terminal fatty acid chain (iso-C12) attached via amide linkage to a peptide sequence [9].
  • Hexapeptide core: Comprising the sequence D-N-methylSer-D-Ala-Gly-L-N-methyl-4-hydroxyphenylglycine (MeHpg)-L-Ala-L-Tyr [2].
  • Macrocyclic structure: Formed through a [3,3']-biaryl bridge between the MeHpg and Tyr residues, creating the characteristic biaryl linkage that defines the class [2].
  • Molecular formula: C₃₂H₄₀N₆O₁₁ with a molar mass of 684.703 g·mol⁻¹ [10].

Table 1: Structural Components of this compound

Structural Element Chemical Description Functional Significance
Lipopeptide tail 12-carbon branched fatty acid (iso-C12) Membrane association and penetration
Peptide sequence D-MeSer-D-Ala-Gly-L-MeHpg-L-Ala-L-Tyr Core scaffold for target interaction
Macrocyclization Biaryl bridge between MeHpg and Tyr Structural rigidity and target complementarity
N-methylations Methyl groups on Ser and Hpg residues Metabolic stability and conformational influence

The three-dimensional structure of this compound has been elucidated through crystallographic studies of the compound bound to its target, revealing an extended β-sheet conformation that effectively mimics the natural substrate of signal peptidase [1]. The C-terminal macrocycle occupies a deep hydrophobic cleft on the enzyme surface, while the C-terminal carboxyl group forms a critical salt bridge with the catalytic serine and lysine residues [4]. The lipopeptide tail extends along a shallow cleft toward the membrane interface, with structural evidence suggesting that the N-terminal portion likely embeds within the lipid bilayer [4].

Biosynthetic Pathway

The biosynthesis of this compound occurs through a non-ribosomal peptide synthetase (NRPS) pathway encoded by the ary gene cluster. This cluster comprises eight genes organized into specific functional categories:

  • NRPS genes (aryA, aryB, aryD): Encode the multi-modular enzymatic machinery responsible for assembling the linear hexapeptide precursor [5].
  • Post-modification gene (aryC): Encodes a cytochrome P450 enzyme that catalyzes the oxidative biaryl coupling reaction to form the macrocyclic structure [7] [5].
  • Precursor synthesis genes (aryF, aryG, aryH): Involved in the biosynthesis of specialized amino acid building blocks [5].
  • MbtH gene (aryE): Encodes a small protein that supports NRPS function, typical of many non-ribosomal peptide biosynthetic systems [5].

A remarkable feature of the arylomycin biosynthetic pathway is the function of the AryC enzyme, which performs carrier protein-free biaryl coupling [7] [8]. Unlike analogous cytochrome P450 enzymes in glycopeptide antibiotic biosynthesis that require peptide substrates tethered to carrier proteins, AryC efficiently processes free linear peptide precursors [7]. This unusual property has been attributed to a strongly hydrophobic cavity at the enzyme surface that facilitates substrate recognition without the need for protein-protein interactions, making AryC particularly attractive for biocatalytic applications [7] [8].

The following diagram illustrates the key stages in the biosynthesis of this compound:

G NRPS NRPS LinearPeptide LinearPeptide NRPS->LinearPeptide NRPS catalysis AryC AryC LinearPeptide->AryC Oxidative coupling ArylomycinA2 ArylomycinA2 AryC->ArylomycinA2 Macrocyclization AminoAcids AminoAcids AminoAcids->NRPS Assembly

Biosynthetic pathway of this compound from linear precursor to macrocyclic product.

Mechanism of Action and Molecular Targets

Inhibition of Bacterial Signal Peptidase

This compound exerts its antibiotic activity through potent inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway [1] [9]. SPase is a serine-lysine dyad protease anchored to the outer leaflet of the cytoplasmic membrane that cleaves N-terminal signal peptides from proteins destined for secretion across the membrane [4] [5]. Inhibition of this enzyme prevents proper protein processing and secretion, leading to accumulation of immature precursor proteins at the membrane and ultimately bacterial death [5].

The molecular basis of SPase inhibition has been elucidated through crystallographic studies of this compound bound to the E. coli enzyme [1] [4]. These structural analyses reveal that the antibiotic binds in an extended β-sheet conformation that mimics the natural substrate, with several critical interactions contributing to high-affinity binding:

  • The C-terminal macrocycle occupies a deep hydrophobic cleft on the enzyme surface, forming multiple hydrogen bonds and hydrophobic interactions [4].
  • The C-terminal carboxylate forms a critical salt bridge with the catalytic serine and lysine residues of the active site [4].
  • The peptide tail extends along a shallow cleft on the enzyme surface, forming two hydrogen bonds with backbone residues [4].
  • The biaryl bridge provides structural rigidity that preorganizes the molecule for optimal target complementarity [1].
Unique Specificity Advantages

A key advantage of SPase as an antibiotic target is its distinct catalytic mechanism compared to human proteases. While most serine proteases utilize a canonical Ser-His-Asp catalytic triad, bacterial SPase employs a unique Ser-Lys catalytic dyad [6] [5]. This fundamental mechanistic difference significantly reduces the likelihood of cross-reactivity with human proteases, potentially conferring a superior safety profile compared to protease inhibitors targeting conventional catalytic triads [6]. Additionally, the extracellular orientation of the SPase active site eliminates the requirement for compounds to cross the cytoplasmic membrane, thereby reducing one significant barrier to antibiotic activity [3].

The following diagram illustrates the mechanism of action of this compound:

G SPase SPase ProteinSecretion ProteinSecretion SPase->ProteinSecretion Normal processing ArylomycinBinding ArylomycinBinding PrecursorAccumulation PrecursorAccumulation ArylomycinBinding->PrecursorAccumulation Inhibition BacterialDeath BacterialDeath PrecursorAccumulation->BacterialDeath Toxic buildup ArylomycinA2 ArylomycinA2 ArylomycinA2->ArylomycinBinding Binding to SPase

Mechanism of SPase inhibition by this compound leading to bacterial cell death.

Antibacterial Activity and Resistance Mechanisms

Spectrum of Activity

The initial characterization of this compound revealed a surprisingly narrow spectrum of activity, with potent effects against only a limited set of bacteria including Staphylococcus epidermidis, Streptococcus pneumoniae, and the soil bacteria Rhodococcus opacus and Brevibacillus brevis [3] [5]. This restricted activity profile was particularly puzzling given the essential nature and broad conservation of the SPase target across eubacteria [3]. Subsequent research would demonstrate that this apparent narrow spectrum actually resulted from pre-existing resistance mechanisms in many pathogens rather than intrinsic limitations of the compound [3] [4].

Strategic investigations into the molecular basis of resistance revealed that many naturally resistant bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, possess a specific proline residue in their SPase enzyme that disrupts binding to this compound [3]. When this proline is replaced with other amino acids (such as serine or leucine) through mutation, these otherwise resistant pathogens become highly sensitive to the antibiotic [3] [4]. This discovery significantly expanded the perceived potential spectrum of the arylomycins and highlighted their status as "latent" broad-spectrum antibiotics whose full activity had been masked by widespread natural resistance [4].

Table 2: Antibacterial Activity of this compound and Synthetic Derivatives

Bacterial Strain This compound MIC (μg/mL) Arylomycin C16 MIC (μg/mL) Notes
Staphylococcus epidermidis (WT) 1.0 0.25 Naturally sensitive strain
Staphylococcus epidermidis (P29S) 8.0 8.0 Resistant mutant
Staphylococcus aureus (WT) >128 >128 Naturally resistant
Staphylococcus aureus (P29S) - 16.0 Sensitized mutant
Escherichia coli (WT) >128 >128 Naturally resistant
Escherichia coli (P84L) - 8.0 Sensitized mutant
Pseudomonas aeruginosa (WT) >128 >128 Naturally resistant
Pseudomonas aeruginosa (P84L) - 16.0 Sensitized mutant
Streptococcus pneumoniae Active - Originally sensitive
Molecular Basis of Resistance

The primary mechanism of resistance to this compound involves specific point mutations in the SPase target that reduce antibiotic binding affinity without compromising essential enzymatic function. Resistance studies in S. epidermidis demonstrated that spontaneous mutants arise at frequencies of approximately 4 per 10⁹ viable cells, with two primary classes observed [3]:

  • Approximately 75% of mutants exhibit a 32-fold increase in MIC associated with a Ser29Pro mutation.
  • The remaining 25% show a >256-fold increase in MIC associated with a Ser31Pro mutation.

Structural analysis reveals that these resistance-conferring residues are positioned within the substrate-binding pocket of SPase, where they disrupt critical interactions with the lipopeptide tail of this compound [3] [4]. In E. coli SPase, Pro84 (equivalent to Pro29 in S. epidermidis) interacts with the N-terminal region of the arylomycin tail, preventing formation of a hydrogen bond with a carbonyl oxygen and potentially altering the trajectory of the lipid moiety as it enters the membrane environment [4]. Comprehensive mutagenesis studies demonstrated that proline is unique in its ability to confer high-level resistance at this position, with all other amino acids resulting in sensitive phenotypes [3].

The following diagram illustrates the resistance mechanism:

G SensitiveSPase Sensitive SPase (No Pro at critical position) HighAffinity HighAffinity SensitiveSPase->HighAffinity High-affinity binding ResistantSPase Resistant SPase (Pro at critical position) LowAffinity LowAffinity ResistantSPase->LowAffinity Reduced affinity BacterialDeath BacterialDeath HighAffinity->BacterialDeath Cell death BacterialGrowth BacterialGrowth LowAffinity->BacterialGrowth Continued growth

Molecular mechanism of resistance through SPase mutations reducing arylomycin binding.

Synthesis and Structure-Activity Relationships

Total Synthesis Approaches

The first total synthesis of this compound was reported in 2007 and relied on a Suzuki-Miyaura biaryl coupling strategy to construct the macrocyclic core [6]. This synthetic approach represented a significant milestone that enabled detailed structure-activity relationship studies and the preparation of analog libraries for optimization. Key features of this synthetic route include:

  • Use of Suzuki-Miyaura cross-coupling for macrocyclization, which model studies indicated would be more efficient than lactamization-based approaches [6].
  • Stepwise assembly of the linear peptide precursor followed by late-stage macrocyclization [6].
  • Strategic incorporation of protecting groups to enable selective functionalization and final deprotection [6].

Subsequent synthetic methodologies have expanded the toolbox for this compound preparation, including:

  • Intramolecular Suzuki-Miyaura reactions providing improved yields for the key macrocyclization step [1].
  • Macrolactamization approaches as an alternative cyclization strategy [7].
  • Copper-mediated oxidative phenol coupling enabling direct C-H functionalization of unmodified aromatic amino acids [7].
  • Iron-catalyzed cross-coupling using FeCl(TPP) that requires removable tert-butyl activating groups on phenolic residues [7].
Chemo-enzymatic Synthesis

Recent advances have demonstrated the feasibility of chemo-enzymatic synthesis strategies that combine chemical peptide synthesis with enzymatic biaryl coupling using the native AryC cytochrome P450 enzyme [7] [8]. This approach leverages the unique capability of AryC to process free peptide substrates without carrier protein tethering, a property that distinguishes it from similar enzymes in glycopeptide antibiotic biosynthesis [7]. The chemo-enzymatic route involves:

  • Convergent preparation of the linear lipopeptide precursor through a hybrid solid-phase and solution-phase peptide synthesis strategy [7].
  • Solid-phase peptide synthesis (SPPS) of the tripeptide segment that forms the macrocyclic core, using Fmoc protection chemistry with minimal DBU to prevent epimerization [7].
  • Solution-phase synthesis of the lipopeptide side chain through a sequence involving Grignard reaction, saponification, and peptide coupling steps [7].
  • Final enzymatic biaryl coupling using recombinant AryC with adrenodoxin/adrenodoxin reductase as redox partner system [7].

This chemo-enzymatic approach represents a significant advance by combining the advantages of chemical synthesis with the efficiency and selectivity of enzymatic transformation, potentially enabling more streamlined access to this compound and analogs for further optimization [7] [8].

Structure-Activity Relationship Studies

Systematic modification of this compound has revealed key structural determinants of antibiotic activity and provided insights for compound optimization:

  • Lipopeptide tail: The fatty acid chain plays a critical role in antibiotic activity, with alterations significantly impacting potency [4]. Shorter or longer lipid chains generally reduce activity, indicating optimal membrane interactions require the natural iso-C12 length [4]. Replacement of the lipid amide with a charged tertiary amine abolishes activity, confirming this region embeds in hydrophobic environments [4].
  • N-methylations: The N-methyl groups on serine and hydroxyphenylglycine residues contribute to metabolic stability and influence conformational properties [6].
  • Biaryl bridge: The macrocyclic structure is essential for target recognition and inhibition, with the biaryl linkage providing rigid preorganization complementary to the SPase active site [1] [4].
  • Glycosylation: The deoxymannose moiety present in related lipoglycopeptides appears less critical for activity, as its removal minimally impacts potency [6].

Research Applications and Future Directions

The unique mechanism of action and promising antibacterial properties of this compound have established it as a valuable tool compound and scaffold for antibiotic development. Key research applications and future directions include:

  • Probe for bacterial secretion studies: As a specific SPase inhibitor, this compound provides a valuable chemical tool for investigating protein secretion pathways in diverse bacterial species [9] [5].
  • Combination therapy: Evidence suggests that arylomycin analogs can potentiate the activity of other antibiotics by inhibiting secretion of resistance factors such as β-lactamases [5].
  • Scaffold for broad-spectrum antibiotic development: The discovery that natural resistance can be overcome through targeted modification has inspired efforts to develop optimized analogs with improved activity against resistant pathogens [3] [4].
  • Biocatalytic platform development: The unique properties of AryC have prompted exploration of this enzyme as a general biocatalyst for preparation of biaryl-containing peptides [7] [8].

Recent progress has validated the potential of this approach, with optimized synthetic arylomycin analogs such as G0775 demonstrating significantly broadened spectrum and enhanced potency against Gram-negative pathogens [1]. These advances confirm that the arylomycin scaffold can be optimized to overcome natural resistance mechanisms, reinstating the broad-spectrum activity predicted by the essential nature of the SPase target [1].

Conclusion

References

Type I Signal Peptidase (SPase) Inhibition Mechanisms: A Comprehensive Technical Guide for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Type I Signal Peptidase and Biological Significance

Type I signal peptidase (SPase) represents a pivental enzymatic target in antibacterial and antiviral therapeutic development due to its essential role in bacterial viability and protein secretion. SPase is a bacterial membrane-bound enzyme responsible for cleaving N-terminal signal peptides from preproteins during their translocation across cellular membranes, a critical processing step in protein maturation [1]. This enzyme belongs to a unique class of serine endoproteases that utilize a Ser-Lys catalytic dyad mechanism, contrasting with the conventional Ser-His-Asp triad found in most eukaryotic serine proteases [1]. This fundamental mechanistic difference provides a therapeutic window for selectively targeting bacterial SPase without significantly affecting host protease functions.

The biological significance of SPase stems from its indispensable function in the general secretory (Sec) and twin-arginine translocation (Tat) pathways [1]. In bacteria, approximately 30% of cellular proteins function outside the cytoplasm and require translocation and processing [1]. SPase-mediated cleavage releases mature proteins from the membrane, enabling their proper folding and biological activity. Without this processing, preproteins accumulate at the membrane, disrupting membrane integrity and ultimately proving lethal to bacterial cells [1]. SPase's essential nature for bacterial survival has established it as a promising antibiotic target, particularly against multidrug-resistant pathogens [2] [3].

The catalytic mechanism of SPase follows an unusual serine protease pathway where the serine residue acts as a nucleophile attacked by the lysine residue in the dyad, facilitating cleavage at specific recognition sites in signal peptides [1]. SPase exhibits substrate specificity for cleavage sites following the "(-1,-3) rule" or "Ala-X-Ala" motif, where small, neutral residues (typically alanine) at the -1 and -3 positions relative to the cleavage site are essential for efficient processing [1]. This specificity and the enzyme's unique membrane-embedded nature present both challenges and opportunities for inhibitor design.

SPase Inhibition Mechanisms and Structural Insights

Molecular Basis of SPase Inhibition

SPase inhibitors function through precision targeting of the enzyme's active site, exploiting the unique structural features of the bacterial SPase to achieve selectivity. These compounds typically obstruct catalytic activity by either mimicking natural substrates or inducing conformational changes that render the enzyme inactive [3]. The most extensively studied class of SPase inhibitors are the arylomycin family of lipopeptide antibiotics, which exhibit potent inhibition through specific molecular interactions with the SPase active site [4].

Crystallographic analyses have revealed that arylomycin A2 positions its COOH-terminal carboxylate oxygen (O45) within hydrogen bonding distance of all functional groups in the catalytic center (Ser90 O-gamma, Lys145 N-zeta, and Ser88 O-gamma) [4]. This strategic positioning effectively blocks substrate access while mimicking transitional states of the cleavage reaction. Additionally, the inhibitor establishes β-sheet type interactions with β-strands lining each side of the binding site, enhancing binding affinity through complementary structural contacts [4]. These precise molecular interactions explain the potent inhibitory activity of arylomycins and provide a blueprint for rational inhibitor design.

Structural Classes and Binding Modes

SPase inhibitors can be categorized based on their structural characteristics and binding modalities:

  • Lipopeptide-based inhibitors: Arylomycins represent this class, characterized by a lipid tail that enhances membrane association and access to the membrane-embedded active site. These compounds bind non-covalently to the active site, as demonstrated by the crystallographic structure of Escherichia coli SPase Δ2-75 in complex with this compound (solved at 2.5-Å resolution in space group P4(3)2(1)2) [4].

  • Substrate analog inhibitors: These compounds mimic the conserved Ala-X-Ala recognition motif of natural SPase substrates but incorporate non-cleavable bonds or modifications that prevent catalysis while maintaining high-affinity binding.

  • Allosteric inhibitors: Emerging classes that function by inducing conformational changes in SPase architecture, distorting the active site geometry essential for catalytic activity [3].

The therapeutic potential of SPase inhibitors is significantly enhanced by their selectivity for bacterial enzymes over human homologs. This selectivity derives from structural differences between bacterial and eukaryotic SPases, particularly in the active site region and membrane association domains [1]. Bacterial SPases belong to the S26 protease family utilizing a Ser-Lys dyad, while eukaryotic ER SPases belong to the S27 family with a Ser-His-Asp triad, enabling species-selective targeting [1].

Table 1: Key Structural Features of SPase Inhibitor Complexes

Inhibitor Class Binding Mode Key Interactions Structural Insights
This compound Non-covalent active site binding O45 hydrogen bonds with Ser90 O-γ, Lys145 N-ζ, Ser88 O-γ; β-sheet interactions with binding site strands Crystal structure solved at 2.5Å resolution (P4(3)2(1)2); mimics substrate transition state [4]
Substrate Analogs Competitive inhibition at catalytic dyad Interactions with Ser/Lys catalytic residues; recognition pocket binding Often feature non-hydrolyzable isosteres at cleavage site; exploit Ala-X-Ala motif recognition [1]
Allosteric Inhibitors Conformational disruption Binding distal to active site causing structural rearrangements Less characterized; potential for novel chemical space but optimization challenges [3]

Experimental Analysis of SPase Inhibition

Methodologies for Evaluating Inhibitor Efficacy

Comprehensive analysis of SPase inhibition requires a multidisciplinary approach combining structural, biophysical, and kinetic methodologies. The following experimental protocols represent state-of-the-art techniques for characterizing SPase-inhibitor interactions:

Crystallographic Studies:

  • Protein Preparation: Express and purify soluble, catalytically active SPase fragments (e.g., E. coli SPase Δ2-75) using affinity chromatography and size exclusion chromatography [4].
  • Crystallization: Employ vapor diffusion methods to obtain crystals suitable for high-resolution data collection. Different crystal forms may be obtained (P4(3)2(1)2 for inhibitor complexes, P2(1)2(1)2 for acyl-enzyme complexes, P4(1)2(1)2 for apo-enzyme) [4].
  • Data Collection and Structure Determination: Collect X-ray diffraction data at synchrotron sources, solve structures using molecular replacement, and refine with iterative model building to analyze inhibitor-enzyme interactions at atomic resolution [4].

Biophysical Binding Assays:

  • Isothermal Titration Calorimetry (ITC): Directly measure thermodynamic parameters of inhibitor binding (Kd, ΔG, ΔH, ΔS) by titrating inhibitor solutions into SPase samples in matched buffer conditions [4].
  • Fluorescence Spectroscopy: Monitor intrinsic tryptophan fluorescence changes or employ fluorescence polarization with labeled inhibitors to determine binding constants and kinetics [4].
  • Stopped-Flow Kinetics: Measure rapid reaction kinetics to elucidate catalytic mechanisms and inhibition modalities under pre-steady-state conditions [4].

Functional Activity Assays:

  • In Vitro Cleavage Assays: incubate SPase with synthetic peptide substrates mimicking natural cleavage sites (containing Ala-X-Ala motifs) in the presence and absence of inhibitors, quantifying residual activity via HPLC or fluorescence-based detection [1].
  • Cellular Processing Assays: Evaluate inhibition in bacterial cell cultures by monitoring accumulation of unprocessed preproteins via Western blotting or pulse-chase experiments [5].
Data Analysis and Interpretation

The following table summarizes key experimental parameters and their significance in SPase inhibition studies:

Table 2: Key Experimental Methods for SPase Inhibition Analysis

Method Key Measured Parameters Information Obtained Technical Considerations
X-ray Crystallography Electron density maps, atomic coordinates, bond distances Precise inhibitor binding mode, active site interactions, conformational changes Requires high-quality crystals; membrane proteins challenging [4]
Isothermal Titration Calorimetry Binding constant (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (N) Binding affinity, thermodynamic driving forces, binding stoichiometry High protein consumption; careful buffer matching essential [4]
Fluorescence Spectroscopy Fluorescence intensity, anisotropy, energy transfer Binding constants, conformational changes, binding kinetics Labeling may affect properties; inner filter effect corrections needed
Stopped-Flow Kinetics Rapid reaction rates, amplitude changes Catalytic mechanism, inhibition modality (competitive/non-competitive), rate constants Millisecond time resolution; rapid mixing efficiency critical [4]
Cellular Processing Assays Accumulation of unprocessed preproteins, MIC values Cellular efficacy, membrane permeability, antibacterial activity May reflect combined effects of permeability and inhibition [5]

Therapeutic Applications and Future Perspectives

Antibacterial Applications and Resistance Mechanisms

SPase inhibitors hold significant promise for addressing the growing crisis of antibiotic resistance, particularly against Gram-negative pathogens which are notoriously difficult to treat due to their impermeable outer membranes and efflux mechanisms [3]. The unique mode of action targeting protein maturation and secretion represents a novel therapeutic approach that circumvents existing resistance mechanisms associated with conventional antibiotic classes.

The antibacterial efficacy of SPase inhibition stems from the pleiotropic effects on bacterial physiology:

  • Disruption of outer membrane biogenesis: In Gram-negative bacteria, SPase is essential for processing outer membrane proteins, and inhibition compromises membrane integrity [3].
  • Impaired virulence factor secretion: Many bacterial virulence factors require SPase-mediated processing for activation and secretion, reducing pathogenicity [2].
  • Accumulation of toxic preproteins: Unprocessed preproteins accumulate at membranes, disrupting membrane potential and ultimately causing cell death [1].

Despite the promise, resistance mechanisms to SPase inhibitors have emerged, primarily through mutations in SPase genes that reduce inhibitor binding while maintaining catalytic function [2]. Additional resistance strategies include upregulation of efflux pumps and modifications to membrane composition that reduce inhibitor penetration. Understanding these resistance pathways is essential for developing next-generation SPase inhibitors with enhanced resilience against resistance mechanisms.

Antiviral and Biotechnological Applications

Beyond antibacterial applications, SPase inhibitors demonstrate therapeutic potential against various viral pathogens. Several virus families, including flaviviruses and coronaviruses, exploit host SPase for processing viral polyproteins essential for replication [3]. Inhibiting host SPase can disrupt viral life cycles without directly targeting viral enzymes, potentially reducing the likelihood of resistance development.

The COVID-19 pandemic has highlighted the urgent need for broad-spectrum antiviral approaches, and SPase inhibition represents a promising strategy worth further exploration. However, antiviral applications require careful consideration of potential host toxicity, as these approaches target host enzymes rather than pathogen-specific targets. The therapeutic window may derive from differential dependence on SPase activity between viral replication processes and essential host functions.

In biotechnology, SPase inhibitors offer tools for controlling protein secretion in industrial production systems. In recombinant protein expression platforms, particularly in Streptomyces species and other high-secretion hosts, fine-tuning SPase activity can enhance yields and improve product quality by optimizing signal peptide cleavage efficiency [5].

Table 3: Therapeutic Potential of SPase Inhibitors Across Applications

Application Area Mechanistic Basis Development Status Key Challenges
Gram-negative Antibacterials Disruption of outer membrane biogenesis; impairment of virulence factor secretion Late preclinical for most programs; arylomycin derivatives lead optimization Achieving sufficient penetration across Gram-negative membranes; mitigating resistance development [2] [3]
Gram-positive Antibacterials Accumulation of unprocessed membrane proteins; disruption of membrane integrity Early development Spectrum limitations; competition with established antibiotics
Antiviral Therapeutics Inhibition of host SPase-dependent viral polyprotein processing Exploratory research for coronaviruses, flaviviruses Selectivity for viral vs. host essential processes; potential host toxicity [3]
Biotechnological Tools Controlled cleavage of recombinant proteins; enhanced secretion Research tool stage Reversible inhibition requirements; fine-tuning capability [5]

Visual Overview of SPase Function and Inhibition

The following diagram illustrates the bacterial protein secretion pathway and the strategic inhibition point of SPase inhibitors:

spase_inhibition cluster_secretion Bacterial Secretion Pathways Preprotein Preprotein SecPathway SecPathway Preprotein->SecPathway TatPathway TatPathway Preprotein->TatPathway TranslocatedProtein TranslocatedProtein SecPathway->TranslocatedProtein TatPathway->TranslocatedProtein MatureProtein MatureProtein TranslocatedProtein->MatureProtein Normal Processing Accumulation Accumulation TranslocatedProtein->Accumulation Inhibition Path SPase SPase SPase->TranslocatedProtein Cleavage Inhibitor Inhibitor Inhibitor->SPase Inhibition

This diagram illustrates how SPase inhibitors disrupt the bacterial protein secretion pathway by blocking the cleavage of signal peptides from translocated preproteins, preventing maturation and causing accumulation of unprocessed proteins that ultimately prove toxic to bacterial cells.

Conclusion and Future Directions

SPase inhibition represents a promising frontier in antibacterial and antiviral therapeutic development, leveraging a unique mechanism of action against an essential bacterial enzyme. The structural insights gained from crystallographic studies of SPase-inhibitor complexes provide a solid foundation for rational drug design, while advanced biophysical techniques enable comprehensive characterization of inhibitor interactions. The selective targeting of bacterial SPase enzymes, combined with their essential function in bacterial physiology, creates a valuable therapeutic window for combating drug-resistant pathogens.

References

Comprehensive Structure-Activity Relationship Analysis of Arylomycin A2: A Guide for Antibiotic Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the guide.

Introduction and Mechanism of Action

Arylomycin A2 is a lipohexapeptide natural product antibiotic initially isolated from Streptomyces species found in soil samples obtained in Cape Coast, Ghana [1] [2]. This compound belongs to the broader class of arylomycin antibiotics, which includes three related series: arylomycins A, B, and the lipoglycopeptides, all sharing similar core macrocycles but differing in substituents and fatty acid tails [3]. What makes this compound particularly noteworthy in antibiotic research is its novel mechanism of action - it inhibits bacterial type I signal peptidase (SPase), an essential serine-lysine dyad protease that is anchored to the outer leaflet of the cytoplasmic membrane and responsible for removing N-terminal signal peptides from proteins destined for transport out of the cytoplasm [3] [1]. This target is especially attractive for antibiotic development because it is essential in all Eubacteria and has no homologs in humans, potentially leading to highly specific antibacterial agents with low host toxicity [3] [4].

The initial enthusiasm for this compound was tempered by its apparently narrow spectrum of activity, showing potency against only a limited range of bacteria including Staphylococcus epidermidis, Streptococcus pneumoniae, and some soil bacteria, but lacking activity against many clinically important pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [3] [1]. However, groundbreaking research revealed that this narrow spectrum was not due to intrinsic limitations of the compound scaffold or target conservation, but rather to a specific resistance mechanism in many bacteria. Resistance was found to be conferred by the presence of a specific proline residue at position 29 in S. aureus SPase (or the equivalent position 84 in E. coli and P. aeruginosa SPase) that disrupts interactions with the lipopeptide tail of the antibiotic [3]. This discovery transformed the perception of this compound from a narrow-spectrum antibiotic to a "latent antibiotic" whose full potential could be unlocked through strategic chemical modifications to overcome this resistance mechanism [3].

Core Scaffold and Key Analogs

Structural Features of this compound

The molecular structure of this compound (C32H40N6O11, molar mass 684.703 g·mol⁻¹) consists of a biaryl-bridged macrocyclic core connected to a lipopeptide tail [5] [2]. The core hexapeptide sequence is D-N-methylseryl-D-alanyl-glycyl-N-methyl-4-hydroxyphenylglycyl-L-alanyl-L-tyrosine, cyclized through a [3,3'] biaryl bond between the N-methyl-4-hydroxyphenylglycine and tyrosine residues [2]. The N-terminus is acylated with saturated C11-C15 fatty acids, comprising n, iso, and anteiso isomers [2]. This unique architecture positions this compound as the first documented example of biaryl-bridged lipopeptides in nature [2].

The macrocyclic core is essential for target binding and inhibition, while the lipopeptide tail plays a critical role in membrane interaction and overall antibacterial activity [3]. Crystallographic studies of this compound bound to E. coli SPase reveal that the compound adopts an extended β-sheet conformation that mimics the binding of membrane-bound pre-protein substrates to the enzyme [3] [6]. The C-terminal macrocycle occupies a deep hydrophobic cleft in the enzyme, forming multiple hydrogen bonds and hydrophobic interactions with the protein, while the C-terminal carboxyl group establishes a critical salt bridge with the catalytic serine and lysine residues [3] [6]. The peptide tail extends along a shallow cleft on the SPase surface, forming two hydrogen bonds with backbone residues of the protein [3].

Designed Synthetic Analogs

Structure-activity relationship studies have focused primarily on modifying the lipopeptide tail of this compound to enhance its spectrum of activity and overcome natural resistance mechanisms [3]. Several key analogs have been designed and synthesized to probe various aspects of the structure-activity relationship:

  • Derivative 1: This analog replaces the lipid tail amide with a charged tertiary amine to probe potential interactions with negatively charged phospholipid head groups in the bacterial membrane. This modification resulted in significantly reduced activity against both S. epidermidis and sensitized S. aureus (MICs of 32 and 64 µg/mL, respectively), and abolished activity against Gram-negative strains, suggesting this portion of the tail is embedded in the hydrophobic membrane environment and cannot accommodate charge [3].

  • Derivatives 2-5: These analogs feature systematically truncated lipopeptide tails to determine the minimal tail length required for activity and explore the limits of what can be accommodated within bacterial cytoplasmic membranes. While none of these truncations gained activity against resistant bacteria compared to arylomycin C16, they revealed significant differences in activity against sensitive S. epidermidis and genetically sensitized strains, providing important information about tail length requirements [3].

  • Arylomycin C16: This synthetic derivative has served as an important benchmark compound in SAR studies, featuring modifications to the native this compound structure that have been optimized through initial structure-activity relationship investigations [3].

  • Advanced synthetic analogs: Researchers have developed improved synthetic routes to this compound and its analogs, including intramolecular Suzuki-Miyaura reactions for macrocyclization and more recent chemo-enzymatic approaches using the cytochrome P450 enzyme AryC, which performs the biaryl coupling in biosynthetic arylomycin assembly without requiring carrier protein-tethered substrates [1] [7]. These synthetic advances have enabled more efficient exploration of the arylomycin SAR.

Quantitative SAR Data and Biological Activity

Bioactivity Against Gram-positive Bacteria

The antibacterial activity of this compound and its synthetic analogs has been quantitatively evaluated through determination of minimal inhibitory concentrations (MICs) against a panel of bacterial strains, including both wild-type organisms and genetically engineered strains where the resistance-conferring proline in SPase has been mutated to render the bacteria sensitive [3]. The data reveal important structure-activity relationships, particularly regarding modifications to the lipopeptide tail.

Table 1: Activity of this compound Analogs Against Gram-positive Bacteria

Compound S. epidermidis RP62A (WT) MIC (µg/mL) S. epidermidis PAS9001 (Resistant) MIC (µg/mL) S. aureus PAS8001 (Sensitized) MIC (µg/mL) S. aureus NCTC 8325 (WT) MIC (µg/mL)
Arylomycin C16 1 8 8 >128
Derivative 1 32 >128 64 >128
Derivative 2 4 32 16 >128
Derivative 3 2 16 8 >128
Derivative 4 8 64 32 >128
Derivative 5 16 >128 64 >128

The data demonstrate that lipopeptide tail modifications significantly impact antibacterial activity against both sensitive and resistant strains of Gram-positive bacteria [3]. The charged tertiary amine in Derivative 1 resulted in substantially reduced activity, highlighting the importance of hydrophobic character in this region of the molecule. Systematic truncation of the tail (Derivatives 2-5) revealed a clear correlation between tail length and potency, with optimal activity maintained with the full tail length and progressively diminishing activity as the tail is shortened [3].

Activity Against Gram-negative Bacteria

The activity profile against Gram-negative pathogens further elucidates the SAR of this compound analogs and the role of the resistance-conferring proline residue in SPase.

Table 2: Activity of this compound Analogs Against Gram-negative Bacteria

Compound E. coli PAS0260 (Sensitized) MIC (µg/mL) E. coli MG1655 (WT) MIC (µg/mL) P. aeruginosa PAS2006 (Sensitized) MIC (µg/mL) P. aeruginosa PAO1 (WT) MIC (µg/mL)
Arylomycin C16 16 >128 32 >128
Derivative 1 >128 >128 >128 >128
Derivative 2 64 >128 128 >128
Derivative 3 32 >128 64 >128
Derivative 4 128 >128 >128 >128
Derivative 5 >128 >128 >128 >128

Notably, the sensitized strains of E. coli and P. aeruginosa (where the resistance-conferring proline has been mutated to leucine or serine) show significantly enhanced sensitivity to arylomycin analogs compared to their wild-type counterparts [3]. This pattern strongly supports the hypothesis that the inherent resistance of these Gram-negative pathogens to arylomycins is primarily due to the presence of the specific proline residue in SPase rather than intrinsic barriers like outer membrane permeability or efflux [3]. The data further confirm that modifications to the lipopeptide tail, particularly truncations (Derivatives 2-5) and charge introduction (Derivative 1), generally reduce activity against both wild-type and sensitized Gram-negative strains [3].

Resistance Mechanism and Binding Interactions

Molecular Basis of Natural Resistance

The narrow spectrum of this compound is primarily attributed to a specific resistance mechanism present in many pathogenic bacteria. Structural and genetic studies have revealed that resistance correlates strongly with the presence of a proline residue at position 84 in E. coli SPase (position 29 in S. aureus SPase) [3]. This proline residue is located in a region of SPase that interacts with the N-terminal portion of the arylomycin lipopeptide tail and appears to disrupt binding through two potential mechanisms: (1) precluding the formation of a hydrogen bond to a carbonyl oxygen of the arylomycin, and (2) altering the trajectory of the lipid moiety as it enters the membrane [3]. This molecular understanding has guided SAR efforts focused on modifying the lipopeptide tail to restore binding affinity to SPases containing this resistance-conferring proline.

The distribution of this resistance-conferring proline in nature is not universal. Studies examining SPase sequences across diverse bacterial species have found that many bacteria lack this proline residue and are consequently sensitive to arylomycins [3] [4]. Sensitive organisms include the Gram-positive pathogens Streptococcus pyogenes and Staphylococcus haemolyticus, and the Gram-negative pathogens Helicobacter pylori and Chlamydia trachomatis [3]. This distribution pattern suggests that optimized arylomycin analogs capable of overcoming the proline-mediated resistance mechanism could possess an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative pathogens.

Crystallographic Insights

High-resolution crystal structures of this compound bound to the catalytic domain of E. coli SPase have provided detailed molecular insights into the binding interactions that inform SAR studies [3] [6]. The 2.0 Å resolution ternary crystal structure of E. coli SPase with this compound and a β-sultam inhibitor reveals that this compound binds in an extended β-sheet conformation that mimics the natural substrate binding mode [6].

The key interactions observed in the crystal structure include:

  • The C-terminal macrocycle occupying a deep hydrophobic cleft with multiple hydrogen bonds and hydrophobic interactions
  • The C-terminal carboxyl group forming a critical salt bridge with the catalytic serine and lysine residues
  • The peptide tail extending along a shallow cleft on the SPase surface, forming two hydrogen bonds with backbone residues
  • The resistance-conferring Pro84 interacting with the N-terminal end of the peptidic tail, disrupting optimal binding

These structural insights have been instrumental in guiding rational design strategies for improved arylomycin analogs, particularly in modifying the lipopeptide tail to minimize the disruptive effects of the resistance-conferring proline while maintaining or enhancing interactions with other regions of the binding site [3] [6].

G Arylomycin Arylomycin Binding Binding Arylomycin->Binding C-terminal macrocycle binds hydrophobic cleft Arylomycin->Binding C-terminal carboxyl forms salt bridge Arylomycin->Binding Peptide tail extends along surface cleft SPase SPase SPase->Binding Catalytic Ser/Lys dyad interacts with carboxyl Resistance Resistance SPase->Resistance Pro84/Pro29 disrupts H-bond formation Resistance->Binding Reduces binding affinity

Figure 1: Molecular Interactions Between this compound and Bacterial Signal Peptidase

Experimental Protocols and Methodologies

Chemical Synthesis and Analog Preparation

The synthesis of this compound and its analogs has been achieved through multiple routes, with the most efficient approaches employing convergent strategies that separately prepare the macrocyclic core and lipopeptide tail before final coupling [3] [7]. The following protocol outlines the key steps in the synthesis of arylomycin analogs with modified lipopeptide tails:

Tripeptide Macrocycle Synthesis:

  • Assemble the tripeptide macrocycle precursor from o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester using solid-phase peptide synthesis (SPPS) with Fmoc protection chemistry [7].
  • Cyclize the linear tripeptide via Suzuki-Miyaura macrocyclization to form the biaryl-bridged macrocyclic core [3] [7].
  • Methylate the backbone amine using a nosylated amine protection strategy followed by Kessler's mono-N-methylation protocol [7].
  • Remove the nosyl group using mercaptoethanol to liberate the amine for subsequent coupling [3].

Lipopeptide Tail Synthesis:

  • Prepare the fatty acid building block through Grignard reaction of 1-bromo-3-methylbutane with ethyl 7-bromoheptanoate, followed by saponification to yield the required fatty acid [7].
  • Activate the fatty acid using thionyl chloride and couple to O-tert-butyl-d-serine methyl ester [7].
  • Mono-N-methylate the amide using standard methylation conditions [7].
  • Couple additional amino acids (d-alanine and glycine) using solution-phase peptide couplings with EDCI/HOBt activation [3] [7].

Final Assembly:

  • Couple the lipopeptide tail to the resin-bound macrocyclic core using standard peptide coupling conditions [3] [7].
  • Cleave the full linear precursor from the resin using trifluoroacetic acid (TFA) in dichloromethane, with concomitant O-tert-butyl deprotection [7].
  • For analogs requiring enzymatic biaryl coupling, incubate the linear precursor with the cytochrome P450 enzyme AryC in the presence of the adrenodoxin/adrenodoxin reductase redox system to effect the macrocyclization [7].
  • Purify the final products using reverse-phase HPLC and characterize by mass spectrometry and NMR spectroscopy [3] [7].
Biological Evaluation Methods

The antibacterial activity of arylomycin analogs is quantitatively evaluated through determination of minimal inhibitory concentrations (MICs) using standardized protocols:

Broth Microdilution MIC Assay:

  • Prepare serial two-fold dilutions of each arylomycin analog in appropriate broth media (Mueller-Hinton broth for most pathogens) in 96-well microtiter plates [3].
  • Standardize bacterial inocula to approximately 5 × 10⁵ CFU/mL in each well using logarithmic-phase cultures [3].
  • Include appropriate control wells: growth control (bacteria without antibiotic), sterility control (media only), and reference antibiotic controls [3].
  • Incubate plates at 35°C for 16-20 hours under appropriate atmospheric conditions for each bacterial strain [3].
  • Determine MIC endpoints as the lowest concentration of antibiotic that completely inhibits visible growth [3].

Bacterial Strains for Profiling: The SAR studies should include both wild-type and genetically engineered strains to differentiate between intrinsic activity and resistance mechanisms:

  • Wild-type S. epidermidis (strain RP62A) - naturally sensitive [3]
  • S. epidermidis with engineered resistance (strain PAS9001) - contains P29S mutation in SPase [3]
  • Wild-type S. aureus (strain NCTC 8325) - naturally resistant [3]
  • Sensitized S. aureus (strain PAS8001) - contains P29S mutation in SPase [3]
  • Wild-type E. coli (strain MG1655) and P. aeruginosa (strain PAO1) - naturally resistant [3]
  • Sensitized E. coli (strain PAS0260) and P. aeruginosa (strain PAS2006) - contain P84L mutation in SPase [3]

G SPPS Solid-Phase Peptide Synthesis (SPPS) Macrocyclization Suzuki-Miyaura Macrocyclization SPPS->Macrocyclization Methylation Backbone N-Methylation Macrocyclization->Methylation Coupling Core-Tail Coupling Methylation->Coupling TailSynthesis Lipopeptide Tail Synthesis TailSynthesis->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification HPLC Purification Deprotection->Purification Screening Biological Screening Purification->Screening

Figure 2: Experimental Workflow for this compound Analog Synthesis and Evaluation

Conclusion and Future Directions

The structure-activity relationship studies of this compound have transformed our understanding of this natural product from a narrow-spectrum antibiotic with limited clinical potential to a promising scaffold for the development of broad-spectrum agents targeting the essential bacterial signal peptidase. The key SAR insights can be summarized as follows:

First, the lipopeptide tail plays a critical role in determining the spectrum of activity, particularly through its interaction with the resistance-conferring proline residue in SPase of many pathogens [3]. While the macrocyclic core is essential for binding to the active site, modifications to the tail present the most promising approach for overcoming natural resistance mechanisms.

Second, the hydrophobic character of the lipopeptide tail must be maintained for optimal activity, as introduction of charged groups (such as the tertiary amine in Derivative 1) significantly reduces potency, likely due to disrupted interactions with the membrane environment [3].

Third, the length and composition of the lipopeptide tail can be systematically optimized, with truncation studies revealing clear minimal length requirements for maintaining activity against both Gram-positive and Gram-negative pathogens [3].

Future directions for arylomycin SAR studies should include more extensive exploration of tail modifications that specifically address the steric and electronic constraints imposed by the resistance-conferring proline residue. Additionally, hybrid approaches that combine tail modifications with other structural changes to the macrocyclic core may produce synergistic effects on spectrum and potency. The continued development of improved synthetic methods, including chemo-enzymatic approaches using the AryC cytochrome P450 enzyme, will enable more efficient exploration of the chemical space around the arylomycin scaffold [7].

References

Arylomycin Biosynthesis: A Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The arylomycins represent a class of lipohexapeptide antibiotics initially isolated from Streptomyces species found in soil samples. These natural products have garnered significant research interest due to their unique mechanism of action as inhibitors of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway that represents a promising yet underexploited antibiotic target. Unlike many clinical antibiotics that target cell wall synthesis or protein translation, arylomycins disrupt the processing of secreted proteins, leading to the accumulation of immature proteins at the cell membrane and ultimately bacterial death [1] [2]. The biaryl-bridged macrocyclic structure of arylomycetes, featuring a distinctive cross-linked aromatic ring system, places them among the growing family of biaryl-containing peptides (BCPs) with significant structural and functional complexity [3] [4].

The discovery of the arylomycin biosynthetic pathway and its subsequent engineering has opened new avenues for addressing the growing threat of multidrug-resistant bacterial pathogens. This technical guide comprehensively details the arylomycin biosynthesis pathway, from genetic organization and enzymatic mechanisms to experimental approaches for pathway manipulation and the generation of novel derivatives with enhanced therapeutic potential.

Biosynthetic Gene Cluster Organization

The arylomycin biosynthetic gene cluster (BGC) was first identified in Streptomyces roseosporus through a combination of imaging mass spectrometry and genome mining approaches [5]. Subsequent analysis revealed an identical cluster in Streptomyces parvus CGMCC No. 4027, enabling comprehensive characterization of its genetic architecture [2]. The compact cluster comprises eight core genes that orchestrate the assembly and modification of the arylomycin scaffold:

Table: Arylomycin Biosynthetic Gene Cluster Components

Gene Protein Type Function in Biosynthesis
aryA NRPS Non-ribosomal peptide synthetase module
aryB NRPS Non-ribosomal peptide synthetase module
aryD NRPS Non-ribosomal peptide synthetase module
aryC Cytochrome P450 Biaryl coupling/oxidative macrocyclization
aryF Precursor synthesis Aromatic amino acid precursor synthesis
aryG Precursor synthesis Aromatic amino acid precursor synthesis
aryH Precursor synthesis Aromatic amino acid precursor synthesis
aryE MbtH-like NRPS activation without known catalytic activity

The relationship between these genetic components and their functional roles in arylomycin assembly can be visualized in the following biosynthetic workflow:

G cluster_genetic Biosynthetic Gene Cluster NRPS NRPS Linear Peptide\nPrecursor Linear Peptide Precursor NRPS->Linear Peptide\nPrecursor Assembly P450 P450 P450->Linear Peptide\nPrecursor AryC Oxidative Crosslink Precursor Precursor Precursor->Linear Peptide\nPrecursor Aromatic AA Provision MbtH MbtH MbtH->NRPS NRPS Activation Arylomycin\nMacrocycle Arylomycin Macrocycle Linear Peptide\nPrecursor->Arylomycin\nMacrocycle Biaryl Coupling

Arylomycin biosynthetic pathway workflow showing the coordinated roles of NRPS, P450, precursor, and MbtH-like proteins in producing the macrocyclic structure.

Non-Ribosomal Peptide Assembly

Arylomycins are assembled by a non-ribosomal peptide synthetase (NRPS) system composed of three multimodular proteins (AryA, AryB, and AryD) that work in concert to construct the linear hexapeptide backbone. The NRPS assembly line follows the canonical thiotemplate mechanism, wherein each module is responsible for recognition, activation, and incorporation of a specific amino acid building block [2]. The resulting linear lipopeptide precursor contains the sequence D-N-methylSer-D-Ala-Gly-N-methyl-Hpg-L-Ala-L-Tyr, which is subsequently N-acylated with saturated C11-C15 fatty acid chains (including n, iso, and anteiso isomers) that contribute to antibiotic activity and cellular penetration [4] [6].

Notably, the arylomycin NRPS system lacks the X-domain typically found in the biosynthesis of structurally related glycopeptide antibiotics like vancomycin. In glycopeptide biosynthesis, this domain serves as an essential template for P450-mediated crosslinking of carrier protein-tethered substrates [3]. The absence of this domain in the arylomycin pathway represents a fundamental mechanistic distinction that enables the unique biocatalytic properties of the pathway's central cytochrome P450 enzyme, AryC.

AryC: The Biaryl Coupling Enzyme

Structural and Mechanistic Characteristics

AryC is a cytochrome P450 enzyme that catalyzes the regio- and stereoselective formation of the biaryl macrocycle between the N-methyl-4-hydroxyphenylglycine (MeHpg) and tyrosine residues of the linear peptide precursor. Structural characterization of AryC has revealed a strongly hydrophobic cavity at the enzyme surface that points toward the substrate tunnel. This distinctive architectural feature enables AryC to recognize and process free peptide substrates without the requirement for peptidyl carrier protein (PCP)-tethering that is essential for all known oxidative crosslinking enzymes in glycopeptide biosynthesis [3].

This unique property of AryC represents a significant departure from the mechanistic constraints observed in related biaryl-forming P450s and provides a tremendous advantage for biocatalytic applications in complex peptide synthesis. The ability to process free substrates eliminates the need for equimolar amounts of coenzyme A and PCP-X didomain proteins that are otherwise necessary to template P450 recognition, thereby enabling truly catalytic approaches to biaryl peptide assembly [3].

Comparative Analysis with Glycopeptide P450s

The functional divergence between AryC and glycopeptide crosslinking P450s underscores the evolutionary adaptation of biosynthetic machinery to specific structural classes. Key distinctions include:

  • Substrate recognition: AryC processes free, untethered peptides while glycopeptide P450s require PCP-bound substrates
  • Protein partnerships: AryC functions without obligatory protein interaction partners, unlike glycopeptide P450s that depend on X-domain templating
  • Catalytic efficiency: The self-sufficient nature of AryC enables simplified reaction schemes for in vitro biocatalysis

These differences highlight the biotechnological potential of AryC as a versatile tool for enzymatic macrocyclization in peptide engineering campaigns.

Experimental Approaches and Protocols

Gene Inactivation and Pathway Validation

Targeted gene disruption represents a powerful approach for validating the functions of specific genes within biosynthetic pathways. In the case of arylomycin biosynthesis, inactivation of aryC has been shown to completely abolish production of mature arylomycins while leading to the accumulation of two novel linear lipopentapeptides that lack the characteristic biaryl linkage. These linear derivatives, identified as N-acyl-D-N-MeSer-D-Ala-Gly-L-MeHpg-L-Ala and N-acyl-D-N-MeSer-D-Ala-Gly-L-MeHpg-L-Ala-L-Tyr, demonstrate the specific requirement for AryC in macrocyclization and confirm that crosslinking occurs after complete assembly of the linear hexapeptide chain [7].

Crucially, these linear lipopentapeptides exhibit complete loss of antibacterial activity against Staphylococcus epidermidis strains that are sensitive to native arylomycins A2 and A4, underscoring the essential role of the biaryl macrocycle in target recognition and inhibition [7]. This gene knockout approach follows standard procedures for Streptomyces genetic manipulation:

  • Design of targeting vectors with antibiotic resistance markers flanked by homologous regions of the aryC locus
  • Protoplast transformation and homologous recombination in the native producer strain
  • Selection and verification of double-crossover mutants by PCR and Southern blotting
  • Metabolic profiling of mutant strains by HPLC-MS to identify accumulated intermediates
In Vitro Reconstitution of AryC Activity

The functional characterization of AryC has been achieved through heterologous expression and in vitro biochemical assays. The following protocol outlines the key steps for producing active AryC and assaying its biaryl coupling activity [3]:

  • Heterologous Expression: The aryC gene is amplified from genomic DNA of Streptomyces roseosporus NRRL 15998 and cloned into an expression vector (e.g., pHis8-TEV) for production in Escherichia coli BL21 with an N-terminal octa-histidine tag.

  • Protein Purification: Recombinant AryC is purified using immobilized metal affinity chromatography (IMAC) under native conditions. The enzyme is subsequently reconstituted with its heme cofactor using hemin chloride, followed by desalting to remove excess heme.

  • Redox Partner Selection: Initial assays employed the redox enzyme pair Fpr/PetF, resulting in minimal turnover. Significantly enhanced coupling efficiency is achieved using the mammalian adrenodoxin/adrenodoxin reductase system (Adx/AdR) to shuttle electrons from NADPH to AryC.

  • Reaction Conditions: Standard assays contain purified AryC, the linear lipopeptide precursor (3a or 3b), Adx, AdR, and NADPH in appropriate buffer. Reactions are incubated at 25-30°C for 1-4 hours.

  • Product Analysis: Conversion of linear precursor to macrocyclic arylomycin is monitored by HPLC-MS, with successful coupling indicated by the formation of arylomycin A2 (2b) with the expected mass and retention time.

Chemo-Enzymatic Synthesis Applications

The unique properties of AryC have enabled the development of innovative chemo-enzymatic routes to arylomycin analogs. A convergent strategy combining solid-phase peptide synthesis (SPPS) for the tripeptide portion with liquid-phase peptide synthesis (LPPS) for the lipopeptide side chain has been successfully implemented [3]. This approach allows for the preparation of linear precursors with site-specific modifications, which are subsequently macrocyclized using purified AryC to generate structural analogs for structure-activity relationship studies.

Key advantages of this chemo-enzymatic approach include:

  • Epimerization control during SPPS of hydroxyphenylglycine-containing segments
  • Late-stage macrocyclization under mild enzymatic conditions
  • Compatibility with diverse fatty acid chains and peptide modifications
  • Convergent assembly of complex analogs without extensive linear syntheses

Modern Discovery and Engineering Approaches

Metabolic Engineering and Heterologous Production

Metabolic engineering strategies have been employed to enhance arylomycin production and generate novel analogs. Streptomyces chassis strains, particularly S. albus and S. coelicolor, offer favorable metabolic backgrounds for heterologous expression of the arylomycin BGC [8]. These strains provide abundant pools of precursors and cofactors while enabling simpler growth conditions compared to native producers. Recent advances in CRISPR-based genome editing have further facilitated precise manipulation of biosynthetic pathways in these hosts, allowing for targeted optimization of flux through arylomycin biosynthesis.

Engineering approaches have focused on:

  • Precursor pathway enhancement to increase availability of aromatic amino acids and fatty acid chains
  • Transcription factor engineering to overcome native regulation and boost pathway expression
  • Chassis strain optimization through deletion of competing biosynthetic pathways
  • Ribosome engineering to globally alter cellular metabolism and enhance secondary metabolite production
Synthetic Analogs and Structure-Activity Relationships

Extensive structure-activity relationship studies have revealed that the native arylomycins exhibit a limited spectrum of activity primarily against Gram-positive bacteria, with natural resistance in many Gram-negative pathogens arising from specific mutations in their signal peptidase target [2] [9]. To overcome these limitations, comprehensive synthetic and semisynthetic campaigns have generated diverse arylomycin analogs with improved potency and spectrum.

Notably, optimization efforts at Genentech yielded G0775, a synthetic arylomycin analog with potent, broad-spectrum activity against contemporary multidrug-resistant Gram-negative clinical isolates [9]. This optimized compound:

  • Inhibits bacterial signal peptidase through an unprecedented molecular mechanism
  • Circumvents existing antibiotic resistance mechanisms
  • Retains activity in multiple in vivo infection models
  • Represents the first new class of Gram-negative antibiotic in over 50 years

Table: Comparative Analysis of Arylomycin Natural Products and Optimized Analogs

Property This compound G0775 Optimized Analog
Spectrum Primarily Gram-positive bacteria Broad-spectrum, including Gram-negative pathogens
Potency Moderate (μM range) High (nM range) against multidrug-resistant strains
Target Type I signal peptidase Type I signal peptidase with enhanced binding
Resistance Susceptible to natural target mutations Circumvents common resistance mechanisms
In Vivo Efficacy Limited demonstration Demonstrated in multiple infection models

Visualization of the Complete Biosynthetic Pathway

The integrated process of arylomycin biosynthesis, from genetic determinants to mature antibiotic, is summarized in the following comprehensive pathway visualization:

G GeneCluster Biosynthetic Gene Cluster (aryA, aryB, aryD, aryC, aryE, aryF, aryG, aryH) NRPS NRPS Assembly (AryA, AryB, AryD) GeneCluster->NRPS Transcription & Translation LinearPeptide Linear Lipopeptide Precursor (D-N-MeSer-D-Ala-Gly-L-MeHpg-L-Ala-L-Tyr) NRPS->LinearPeptide Non-ribosomal Peptide Assembly AryC AryC P450 Enzyme Biaryl Coupling LinearPeptide->AryC Substrate Recognition Arylomycin Mature Arylomycin Macrocycle AryC->Arylomycin Oxidative Macrocyclization

Integrated biosynthetic pathway of arylomycins showing the sequence from gene cluster expression to enzymatic macrocyclization.

Conclusion and Future Perspectives

The arylomycin biosynthetic pathway represents a sophisticated enzymatic system for the production of structurally complex macrocyclic peptides with potent antibiotic activity. The unique properties of the AryC cytochrome P450, particularly its ability to process free peptide substrates without carrier protein tethering, distinguish it from related biaryl-forming enzymes and provide significant advantages for biocatalytic applications. Ongoing research continues to elucidate the structural basis for AryC's substrate recognition and catalytic mechanism, while protein engineering approaches seek to expand its substrate tolerance and reaction scope.

References

arylomycin A2 spectrum of activity Gram-positive vs Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity and Resistance Mechanism

The apparent narrow spectrum of arylomycin A2 arises because many bacteria possess a natural resistance mutation. Sensitive bacteria, like Staphylococcus epidermidis, can evolve resistance through point mutations in the SPase gene (e.g., S29P or S31P in S. epidermidis) [1]. Most inherently resistant bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, already have a proline residue at the analogous position in their SPase (e.g., P84 in E. coli) [2] [1]. Replacing this proline with a serine or leucine sensitizes these bacteria to this compound [1].

The diagram below illustrates this resistance mechanism and the optimization logic.

G A2 This compound SPase_Sens Sensitive SPase (No Pro at key position) A2->SPase_Sens Binds effectively SPase_Res Resistant SPase (Pro at key position) A2->SPase_Res Binding disrupted Inhibition SPase Inhibited SPase_Sens->Inhibition Growth Bacterial Growth No Inhibition SPase_Res->Growth Strategy Optimization Strategy: Modify scaffold to bind despite Pro Strategy->SPase_Res Overcomes limitation BroadSpec Broad-Spectrum Activity Strategy->BroadSpec

This compound activity is limited by a proline residue in signal peptidase (SPase) of resistant bacteria. Optimization strategies aim to overcome this binding disruption.

Quantitative Activity Data

The table below summarizes the activity of this compound and a key synthetic derivative, arylomycin A-C16, against various bacterial strains [2] [1].

Table 1: Minimum Inhibitory Concentration (MIC) of Arylomycin Compounds

Bacterial Strain Relevant Genotype This compound MIC (μg/mL) Arylomycin A-C16 MIC (μg/mL)
Staphylococcus epidermidis RP62A Wild-type (Sensitive) 1.0 [1] 0.25 [2] [1]
Staphylococcus aureus 8325 Wild-type (Resistant, SPase P29) >128 [1] >64 [2]
Staphylococcus aureus 8325 Sensitized Mutant (SPase P29S) Not Provided 4 [2]
Escherichia coli MG1655 Wild-type (Resistant, SPase P84) >128 [1] >64 [2]
Escherichia coli MG1655 Sensitized Mutant (SPase P84L) Not Provided 0.5 [2]

Optimization and Broad-Spectrum Derivatives

Research demonstrates that the arylomycin scaffold can be optimized to overcome intrinsic resistance. A significant breakthrough was the development of G0775, a synthetic arylomycin analog with potent, broad-spectrum activity against Gram-negative bacteria, including contemporary multidrug-resistant clinical isolates [3] [4].

  • C-terminal modifications: Introducing a glycyl aldehyde at the C-terminus (Compound 5) increased potency against sensitized E. coli and S. aureus SPases and gained activity against methicillin-resistant S. aureus (MRSA) [2].
  • Overcoming resistance: G0775 inhibits SPase through an unprecedented mechanism, effectively circumventing the resistance conferred by the key proline residue and existing antibiotic resistance mechanisms [4].

Key Experimental Protocols

The following summarizes core methodologies used in arylomycin research.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Purpose: To evaluate the antibacterial activity of compounds in whole cells [2] [5].
  • Protocol: A standard broth microdilution method is used. Briefly, compounds are serially diluted in a suitable broth (e.g., Mueller-Hinton) in 96-well plates. Wells are inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL) and incubated at 37°C for 16-20 hours. The MIC is the lowest concentration that completely prevents visible growth [5].

2. Biochemical SPase Inhibition Assay (IC₅₀ Determination)

  • Purpose: To measure the direct inhibitory activity of compounds on the target enzyme, independent of cell penetration factors [2].
  • Protocol: A soluble, truncated form of signal peptidase is used. Inhibitors are serially diluted and incubated with the enzyme and a synthetic peptide substrate. Reaction progress is monitored, often fluorometrically if a coupled assay or a fluorescent substrate is used. The IC₅₀ value (half-maximal inhibitory concentration) is calculated from the dose-response curve [2] [1].

3. Evaluation of Resistance Mechanisms via Genetic Sensitization

  • Purpose: To confirm that intrinsic resistance is due to a specific SPase mutation [1].
  • Protocol: Isogenic mutant strains are constructed where the resistance-conferring proline codon in the chromosomal spsB or lepB gene (encoding SPase) is replaced with a serine or leucine codon, using techniques like site-directed mutagenesis and homologous recombination. The MICs of arylomycins are then compared between the wild-type and the isogenic sensitized mutant strains [2] [1].

Key Takeaways for Researchers

  • This compound's limited spectrum is not an intrinsic scaffold flaw but is due to a prevalent natural resistance mutation in SPase [1].
  • The arylomycin core scaffold is highly promising for development, as evidenced by the success of optimized analogs like G0775, which achieve broad-spectrum activity against Gram-negative pathogens [3] [4].
  • The primary strategy for optimization involves modifying the molecule to enhance binding to SPases that contain the resistance-conferring proline residue, particularly through C-terminal and lipopeptide tail modifications [2] [4] [5].

References

arylomycin A2 essential oil properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Arylomycin A2

This compound is a lipohexapeptide macrocycle antibiotic produced by certain Streptomyces strains. It is a potent inhibitor of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway, making it a promising candidate for combating drug-resistant bacteria [1].

Property Description
Chemical Class Lipohexapeptide featuring a biaryl-bridged macrocycle [1] [2]
Molecular Formula C₄₆H₆₈N₆O₁₁ [3]
Proposed Biosynthetic Class Non-Ribosomal Peptide (NRPS) [3]
Producing Organisms Streptomyces sp. Tü 6075, Streptomyces parvus, Streptomyces filamentosus [4] [1] [3]
Molecular Weight Calculated to be ~881.07 g/mol (based on formula)
Mechanism of Action Inhibition of bacterial Type I Signal Peptidase (SPase) [1]
Primary Bioactivity Antibacterial, particularly against Gram-positive pathogens [1]

Biosynthesis and Gene Cluster

The production of this compound is directed by a dedicated biosynthetic gene cluster (BGC). The cluster from Streptomyces filamentosus (MIBiG ID: BGC0000306) is approximately 67 kilobases and contains key genes for non-ribosomal peptide synthesis (NRPS) and post-modification [4] [3].

The following diagram illustrates the functional modules of the core NRPS machinery and the key cytochrome P450 enzyme, AryC, responsible for macrocyclization.

G A simplified biosynthetic pathway for this compound AryA AryA AryB AryB AryA->AryB AryD AryD AryB->AryD LinearPeptide LinearPeptide AryD->LinearPeptide AryC AryC ArylomycinA2 ArylomycinA2 AryC->ArylomycinA2 LinearPeptide->AryC Subunits Subunits Subunits->AryA

Simplified biosynthetic pathway for this compound.

Mechanism of Action and Resistance

This compound exerts its antibacterial effect by specifically targeting the bacterial Type I signal peptidase (SPase or SpsB), an essential serine endopeptidase. The diagram below outlines its mechanism and the basis of intrinsic resistance in some bacteria.

G Mechanism of action and intrinsic resistance to this compound. A1 This compound Binds SPase A2 Inhibition of SPase Activity A1->A2 A3 Accumulation of Unprocessed Pre-Proteins A2->A3 A4 Disruption of Protein Secretion & Bacterial Death A3->A4 B1 Intrinsic Resistance in Some Pathogens B2 Mutation in SPase: Ser to Pro B1->B2 B3 Reduced Binding Affinity for Arylomycin B2->B3

Mechanism of action and intrinsic resistance to this compound.

Natural resistance in pathogens like Staphylococcus aureus and Escherichia coli is linked to a Serine-to-Proline mutation in their SPase catalytic center, reducing arylomycin binding affinity [4]. This suggests arylomycins are latent antibiotics effective against bacteria with susceptible SPase variants [1].

Biological Activity and Quantitative Data

This compound shows promising but narrow-spectrum antibacterial activity. Synthetic analogs like G0775 have been developed to overcome limitations and exhibit broader efficacy [1].

Biological Assay / Property Result / Value
Antibacterial Activity (Synthetic A2) Equals activity of prescribed antibiotics against S. epidermidis [5].
Spectrum of Natural A2 Limited to Gram-positive bacteria (e.g., S. pneumoniae); activity in Gram-negatives requires compromised outer membrane [1].
Cytotoxicity No significant toxicity data for A2 itself, but synthetic analog G0775 progressed to advanced studies [1].
Key Structural Features for Activity Biaryl linkage, N-methylation, and lipidation are critical; glycosylation is less important [5].

Key Experimental Protocols

1. Chemo-enzymatic Synthesis of this compound [2] This protocol combines chemical peptide synthesis with enzymatic biaryl coupling for efficient production.

  • Step 1: Lipopeptide Side Chain Synthesis: The lipid tail is constructed via liquid-phase peptide synthesis (LPPS). A key step involves generating a Grubbs cuprate reagent from 1-bromo-3-methylbutane, reacting it with ethyl 7-bromoheptanoate to form the lipid backbone ester, followed by saponification to the free acid.
  • Step 2: Macrocycle Tripeptide Synthesis: The tripeptide portion is assembled on 2-chloro-2-trityl resin pre-loaded with O-tBu-L-tyrosine using Fmoc chemistry. This is done to avoid epimerization of the hydroxyphenyl glycine (HPG) residue. Steps include sequential coupling of Fmoc-L-alanine and Fmoc-L-HPG, selective N-methylation, and final cleavage from the resin.
  • Step 3: Conjugation & Enzymatic Cyclization: The lipopeptide chain is conjugated to the linear peptide on the resin. The fully deprotected linear precursor is then incubated with the purified cytochrome P450 enzyme AryC and the adrenodoxin/adrenodoxin reductase (Adx/AdR) redox system to catalyze the biaryl coupling, yielding this compound.

2. Biological Activity Assay [5]

  • Method: Standard antibacterial susceptibility testing (e.g., broth microdilution).
  • Procedure: The minimum inhibitory concentration (MIC) of synthetic this compound is determined against a panel of Gram-positive bacterial pathogens, such as Staphylococcus epidermidis. Its potency is compared to clinically used antibiotics.

Research and Development Outlook

This compound represents a promising new class of antibiotics with a novel mechanism. Key research directions include:

  • Understanding Activation: Recent studies explore mechanisms of enzyme activation, such as PK150's allosteric binding to SpsB which shields the catalytic dyad from water and stimulates activity [6].
  • Structural Optimization: Synthetic efforts focus on modifying the core structure to enhance potency and broaden spectrum against resistant pathogens [1].
  • Exploiting Latent Activity: Its efficacy against bacteria with wild-type SPase suggests potential for treating infections caused by susceptible strains [4] [1].

References

A Comprehensive Technical Guide to Arylomycin A2 and Its Activity Against Multidrug-Resistant Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to the Antibiotic Resistance Crisis and Arylomycin Discovery

The escalating global threat of multidrug-resistant bacterial pathogens represents one of the most pressing challenges in modern healthcare, with dwindling therapeutic options for infections caused by Gram-negative ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). The absence of novel antibiotic classes effective against Gram-negative bacteria approved in over five decades has created a critical therapeutic gap, necessitating urgent discovery and development of antibacterial agents with innovative mechanisms of action that can circumvent existing resistance mechanisms [1] [2].

The arylomycins, first isolated from Streptomyces species found in a soil sample from Cape Coast, Ghana, represent a promising class of lipopeptide antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential bacterial enzyme that has not yet been exploited by clinically used antibiotics [3] [4]. Initial characterization revealed that naturally occurring arylomycins (A, B, and C families) exhibited a limited spectrum of activity, primarily against certain Gram-positive bacteria, with minimal activity against most Gram-negative pathogens except in strains with compromised outer membranes [3] [5]. This initially narrow spectrum, combined with the essential nature of SPase across diverse bacterial species, suggested that the arylomycins might represent "latent antibiotics" whose true potential was masked by specific resistance mechanisms in many pathogens [5] [4].

Table 1: Initial Characterization of Natural Arylomycin Variants

Arylomycin Variant Core Structural Features Spectrum of Activity Potency (MIC Range)
Arylomycin A2 Biaryl-bridged lipohexapeptide with macrocyclic core Limited to Gram-positive bacteria (S. pneumoniae) and soil bacteria 1.0 μg/mL against S. epidermidis
Arylomycin B2 Structural analog of A2 with modified lipopeptide tail Similar to A2 with variations in potency Similar to A2 series
Lipoglycopeptide C Glycosylated variant with enhanced solubility S. epidermidis and related species 0.25 μg/mL against S. epidermidis

Recent advances in medicinal chemistry optimization and mechanistic understanding of resistance have revealed that the arylomycin scaffold can be modified to produce derivatives with dramatically enhanced spectrum and potency, including activity against contemporary multidrug-resistant Gram-negative clinical isolates [1]. This technical guide comprehensively details the mechanism of action, resistance mechanisms, optimization strategies, and experimental approaches for evaluating this compound and its synthetic analogs as promising therapeutics against multidrug-resistant pathogens.

Mechanism of Action: Inhibition of Bacterial Type I Signal Peptidase

Biological Function of Signal Peptidase I

Bacterial type I signal peptidase (SPase) is an essential, membrane-bound serine protease that functions at the terminus of the general secretory (Sec) pathway, where it cleaves the N-terminal signal peptides from proteins destined for export across the cytoplasmic membrane [3] [6]. SPase contains a unique catalytic Ser/Lys dyad mechanism distinct from eukaryotic signal peptidases, making it an attractive selective antibiotic target [6]. The enzyme is positioned on the external face of the cytoplasmic membrane, making it accessible to inhibitors; however, this location also presents challenges for inhibitor design due to the need for compounds to traverse both the outer membrane of Gram-negative bacteria and the peptidoglycan layer [5] [4].

Molecular Recognition and Binding

Structural biology studies using X-ray crystallography have revealed that this compound binds to SPase in an extended β-sheet conformation that mimics the natural substrate binding mode [3] [6]. The co-crystal structure of this compound with the catalytic domain of E. coli SPase demonstrates that the macrocyclic core occupies a deep hydrophobic cleft, while the C-terminal carboxylate forms a critical salt bridge with the catalytic lysine residue of the Ser/Lys dyad [3] [6]. Specifically, the alanine residue within the macrocyclic ring occupies the position corresponding to the P3 alanine in the natural Ala-X-Ala recognition motif of signal peptides [3].

The lipopeptide tail of this compound extends along a shallow groove on the enzyme surface, with the lipid moiety embedded within the membrane bilayer when bound to the full-length membrane-associated enzyme [4]. This binding mode effectively blocks the catalytic active site and prevents the processing of essential secretory proteins, leading to the accumulation of immature preproteins with intact signal sequences that cannot properly localize, ultimately resulting in bacterial cell death [3] [5].

G A This compound B Binds SPase Active Site A->B C Blocks Signal Peptide Cleavage B->C D Accumulation of Unprocessed Preproteins C->D E Disruption of Protein Secretion and Localization D->E F Bacterial Cell Death E->F

Figure 1: Mechanism of Action Pathway for this compound

The essential nature of SPase has been validated through genetic studies in multiple bacterial pathogens, including S. aureus and E. coli, where conditional knockout of the SPase-encoding gene results in rapid bacterial death and accumulation of unprocessed preproteins [5]. This mechanism represents a novel mode of action among clinically used antibiotics, which explains the lack of cross-resistance with established antibiotic classes and makes the arylomycins particularly valuable for treating infections caused by multidrug-resistant pathogens [1].

Resistance Mechanisms and Spectrum Limitations

Molecular Basis of Natural Resistance

The initially observed narrow spectrum of this compound posed a puzzling contradiction: despite the essentiality and conservation of SPase across eubacteria, most pathogens tested were inherently resistant to the natural arylomycins [5]. Research revealed that this resistance stems primarily from specific single-point mutations in the SPase target itself, rather than from efflux or enzymatic inactivation mechanisms common to other antibiotic classes [5].

Investigations using S. epidermidis (unusually sensitive to arylomycins) demonstrated that resistance could be selected through single nucleotide changes in the spsB gene encoding SPase, with two primary mutations conferring different resistance levels: Ser29Pro (32-fold increased MIC) and Ser31Pro (>256-fold increased MIC) [5]. Remarkably, analysis of SPase sequences from naturally resistant pathogens including S. aureus, E. coli, and P. aeruginosa revealed that these species naturally possess a proline residue at position 29 (or its equivalent), explaining their innate resistance [5].

Table 2: SPase Mutations Conferring Arylomycin Resistance

Bacterial Species Native SPase Residue Equivalent Position in S. epidermidis Effect on this compound MIC
S. epidermidis (WT) Ser29 Native 1.0 μg/mL (reference)
S. epidermidis (mutant) Pro29 Native 8.0 μg/mL (8-fold increase)
S. aureus (WT) Pro29 Equivalent >128 μg/mL (naturally resistant)
S. aureus (mutant) Ser29 Equivalent 16 μg/mL (sensitized)
E. coli (WT) Pro84 Equivalent >256 μg/mL (naturally resistant)
E. coli (mutant) Leu84 Equivalent 4 μg/mL (sensitized)
Structural Basis of Resistance

Crystallographic analysis of this compound bound to E. coli SPase reveals the structural mechanism by which Pro84 (equivalent to Pro29 in S. epidermidis) confers resistance [5] [6]. The proline residue introduces a structural kink in the substrate-binding groove that alters the trajectory of the lipopeptide tail as it enters the membrane bilayer and disrupts a critical hydrogen bond between the arylomycin backbone and SPase [5] [4]. This steric and conformational disruption reduces the binding affinity of this compound for SPase without compromising the enzyme's essential physiological function in processing signal peptides [5].

Biophysical binding assays using purified SPase incorporated into micelles demonstrate that the presence of the resistance-conferring proline reduces the binding affinity (K_D) of arylomycin C16 from nanomolar to micromolar range, directly correlating with the observed resistance in whole-cell assays [5]. Importantly, this resistance mechanism does not confer significant fitness costs to the bacteria, as evidenced by the absence of growth defects in strains carrying these natural resistance mutations [5].

Optimization of Arylomycin Analogs with Enhanced Activity

Early Structure-Activity Relationship Studies

Initial structure-activity relationship (SAR) studies focused on systematic modification of the lipopeptide tail, macrocyclic core, and peripheral substituents of the arylomycin scaffold [4]. These investigations revealed that the lipopeptide tail plays a critical role in determining spectrum and potency, particularly through its interactions with the resistance-conferring proline residue in SPase [4]. Researchers synthesized analogs with varied tail lengths, methylation patterns, and amino acid substitutions to identify modifications that could mitigate the effects of the resistance mutations.

Key findings from these early SAR campaigns included:

  • Tail length optimization: Neither shortening nor extending the lipopeptide tail beyond the natural configuration improved activity against resistant strains [4].
  • N-methylation strategies: Selective N-methylation of the peptide backbone at specific positions modulated conformational flexibility and improved metabolic stability without compromising activity [4].
  • Lipid moiety modifications: Alterations to the N-terminal lipid chain influenced membrane partitioning and access to the intramembrane active site of SPase [4].

These initial efforts produced analogs with improved activity against S. aureus but limited gains against Gram-negative pathogens, indicating that more profound structural changes would be necessary to overcome the additional permeability and efflux barriers presented by Gram-negative outer membranes [4].

Advanced Analogs with Broad-Spectrum Activity

Breakthrough optimization campaigns employing structure-based drug design and comprehensive medicinal chemistry led to the development of G0775, an optimized arylomycin analog with remarkable broad-spectrum activity [1]. This molecule incorporates multiple strategic modifications that dramatically enhance its ability to penetrate the outer membrane of Gram-negative bacteria, evade efflux pumps, and maintain high-affinity binding to SPase variants containing the resistance-conferring proline residue [1].

The molecular innovations in G0775 include:

  • Enhanced membrane permeability: Structural modifications that increase polarity and reduce overall hydrophobicity improve transit across the Gram-negative outer membrane [1].
  • Efflux evasion: Specific functional groups that minimize recognition by resistance-nodulation-division (RND) efflux pumps commonly expressed in Gram-negative pathogens [1].
  • Resistance compensation: Directed changes to the lipopeptide tail that restore productive interactions with SPase despite the presence of the resistance-conferring proline [1].

Table 3: Activity Spectrum of Optimized Arylomycin Analogs

Bacterial Strain This compound MIC (μg/mL) Arylomycin C16 MIC (μg/mL) G0775 MIC (μg/mL)
S. epidermidis (WT) 1.0 0.25 ≤0.03
S. aureus (WT) >128 >128 0.25
S. aureus (P29S) 16 4 ≤0.03
E. coli (WT) >256 >256 0.5
E. coli (P84L) 4 2 ≤0.03
P. aeruginosa (WT) >256 >256 2
P. aeruginosa (P84L) 8 4 0.12
K. pneumoniae (MDR) >256 >256 1

G A Natural this compound B Limited Gram-positive Activity A->B C SAR Studies B->C D Tail-Modified Analogs C->D E Improved S. aureus Activity D->E F Structure-Based Design E->F G G0775 F->G H Broad-Spectrum Activity G->H

Figure 2: Evolution of Arylomycin Analogs with Improved Spectrum

G0775 demonstrates potent in vitro activity against contemporary multidrug-resistant Gram-negative clinical isolates, including carbapenem-resistant Enterobacteriaceae, extended-spectrum β-lactamase producers, and colistin-resistant strains [1]. Furthermore, it maintains efficacy in in vivo infection models, showing significant dose-dependent reduction in bacterial burden in mouse models of Gram-negative septicemia, pneumonia, and thigh infection [1]. The compound retains activity against strains resistant to virtually all other antibiotic classes, validating SPase inhibition as a clinically viable strategy for addressing multidrug-resistant Gram-negative infections.

Experimental Protocols and Methodologies

Synthesis of this compound and Analogs

The complex structure of this compound, featuring a biaryl-bridged macrocyclic core and lipopeptide tail, presents significant synthetic challenges. Multiple synthetic approaches have been developed, including:

  • Suzuki-Miyaura Macrocyclization: Early total syntheses employed palladium-catalyzed cross-coupling to form the biaryl ether linkage, constructing the macrocyclic core through intramolecular Suzuki reaction [3] [7].
  • C-H Functionalization Approach: A more recent method developed by Baran and colleagues utilizes copper-mediated oxidative phenol coupling to form the biaryl bond, avoiding the need for pre-functionalized substrates [7].
  • Chemo-enzymatic Synthesis: Leveraging the native cytochrome P450 enzyme AryC, which performs carrier protein-free biaryl coupling on linear lipopeptide precursors synthesized through solid-phase and solution-phase methods [7] [8].

The chemo-enzymatic approach is particularly efficient, combining solid-phase peptide synthesis for the macrocyclic tripeptide portion with solution-phase synthesis for the lipopeptide tail, followed by enzymatic cyclization using recombinant AryC [7]. This method benefits from the unique property of AryC to accept free peptide substrates without requirement for peptidyl carrier protein tethering, a significant advantage over similar enzymes in glycopeptide antibiotic biosynthesis [7] [8].

Biochemical and Microbiological Evaluation

SPase Inhibition Assays: Determine the enzyme inhibitory activity using recombinant SPase catalytic domain and fluorogenic substrates. Purified SPase is incubated with varying concentrations of arylomycin analogs in appropriate buffer, and enzyme activity is measured by monitoring fluorescence increase from cleaved substrate over time. IC₅₀ values are calculated from dose-response curves [5] [6].

Minimum Inhibitory Concentration (MIC) Determinations: Assess antibacterial activity using Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods. Bacteria are inoculated into cation-adjusted Mueller-Hinton broth containing serial two-fold dilutions of antibiotics and incubated at 35°C for 16-20 hours. MIC is defined as the lowest concentration completely inhibiting visible growth [5] [4].

Time-Kill Kinetics Studies: Evaluate bactericidal activity by exposing bacteria at high inoculum (~10⁶ CFU/mL) to multiples of the MIC (e.g., 1×, 4×, 16× MIC) and quantifying viable counts over 24 hours. Bactericidal activity is defined as ≥3-log₁₀ decrease in CFU/mL compared to initial inoculum [1].

Resistance Selection Studies: Determine spontaneous mutation frequency by plating high-density bacterial cultures (~10¹⁰ CFU) onto agar containing 2-4× MIC of antibiotic. Mutation frequency is calculated as number of resistant colonies divided by total CFU plated. Resistant mutants are characterized by sequencing candidate resistance genes [5].

Structural Biology Methods

Protein Crystallization: Purified catalytic domain of SPase is concentrated and crystallized using vapor diffusion methods. Apo-enzyme or enzyme-inhibitor complexes are crystallized, and crystals are flash-cooled in liquid nitrogen with appropriate cryoprotectant [6].

X-ray Crystallography and Structure Determination: Diffraction data are collected at synchrotron sources and structures solved by molecular replacement using existing SPase structures as search models. Iterative model building and refinement yield high-resolution structures (typically 1.5-2.5 Å) that reveal atomic-level interactions between SPase and arylomycin analogs [3] [6].

Conclusion and Future Perspectives

The arylomycin class of antibiotics, particularly optimized analogs such as G0775, represents a promising therapeutic approach for addressing the critical unmet need for novel agents active against multidrug-resistant Gram-negative pathogens. The unique mechanism of action—inhibition of signal peptidase I—combined with the ability to circumvent existing resistance mechanisms positions these compounds as potential first-in-class therapeutics with a low likelihood of cross-resistance to currently deployed antibiotics [1].

Future development efforts should focus on several key areas:

  • Further optimization of pharmaceutical properties including pharmacokinetics, safety profile, and formulation for clinical administration.
  • Combinational therapy strategies with existing antibiotic classes to enhance efficacy and prevent resistance emergence.
  • Expansion of spectrum to include additional problematic pathogens such as Burkholderia cepacia complex and Acinetobacter baumannii.
  • Exploration of additional structural modifications to further improve potency and overcome any emerging resistance mechanisms.

The journey of the arylomycins from narrow-spectrum natural products to promising broad-spectrum therapeutics exemplifies the power of mechanistic understanding combined with strategic chemical optimization to unlock the potential of latent antibiotic classes. As the threat of multidrug-resistant infections continues to escalate, innovative approaches like those employed in the arylomycin program will be increasingly essential for maintaining our ability to treat bacterial infections.

References

arylomycin A2 historical background and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Historical Background and Initial Isolation

Arylomycin A2 was first identified as part of a group of closely related compounds (Arylomycins A and B) isolated from the fermentation broth of Streptomyces sp. Tü 6075, a strain obtained from a soil sample in Cape Coast, Ghana [1] [2] [3]. This initial discovery was published in 2002, with the arylomycins noted as the first examples of biaryl-bridged lipopeptide antibiotics [3]. They demonstrated antibiotic activity primarily against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae [1]. Activity against Gram-negative bacteria was only observed in strains with a compromised outer membrane [1] [4].

Subsequently, a related family of glycosylated lipopeptides, the arylomycin Cs, were also identified from a Streptomyces culture [1]. More recently, This compound and A4 have been isolated from Streptomyces parvus CGMCC No. 4027 [4].

Chemical and Structural Characteristics

This compound is a lipohexapeptide with a unique structure that is central to its function. The table below summarizes its core chemical characteristics [5] [6] [7].

Property Description
Chemical Formula C₃₂H₄₀N₆O₁₁ [5] [7]
Molar Mass 684.703 g·mol⁻¹ [5] [7]
Chemical Description Lipohexapeptide [6]
Peptide Sequence d-MeSer-d-Ala-Gly-l-MeHpg-l-Ala-l-Tyr [6]

| Key Structural Features | • Biaryl Bridge: A macrocyclic ring formed by a carbon-carbon bond between two aromatic amino acid residues [3]. • Lipid Tail: A 12-carbon atom branched fatty acid (iso-C12) attached via an amide bond to the N-terminus [6]. |

Mechanism of Action and Initial Limitations

This compound exerts its antibacterial effect through a novel mechanism: inhibition of bacterial type I signal peptidase (SPase) [1] [8].

  • Essential Target: SPase is an essential serine-lysine dyad protease located on the outer leaflet of the cytoplasmic membrane in virtually all eubacteria. Its primary function is to cleave the N-terminal signal peptides from proteins destined for secretion [8] [9].
  • Inhibition and Consequence: By binding to and inhibiting SPase, this compound causes the accumulation of immature pre-proteins in the cell membrane, ultimately leading to bacterial death [4] [8].
  • Structural Mimicry: Co-crystal structures of this compound bound to E. coli SPase reveal that the antibiotic's core binds in an extended β-sheet conformation, mimicking the natural substrate of the enzyme. Its C-terminal carboxyl group forms a critical salt bridge with the catalytic serine and lysine residues [1] [8].
  • The "Latent Antibiotic" Paradox: Initially, this compound showed a surprisingly narrow spectrum of activity, being ineffective against key pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1] [8]. This was puzzling given the essential and conserved nature of SPase. Research later revealed that this narrow spectrum was not due to an intrinsic limitation of the target, but to specific resistance mutations in the SPase of these bacteria. A key finding was that many resistant pathogens have a proline residue at a specific position (e.g., Pro84 in E. coli) in their SPase, which reduces the binding affinity of the arylomycins [8]. Bacteria whose SPase lacks this proline, including pathogens like Streptococcus pyogenes and Chlamydia trachomatis, are often naturally sensitive to this compound [8]. This led to its classification as a "latent antibiotic"—a natural product whose inherent broad-spectrum potential is masked by widespread, naturally occurring target mutations [8].

Biosynthesis and Genetic Engineering

This compound is synthesized non-ribosomally by a dedicated biosynthetic gene cluster. Studies in Streptomyces parvus and Streptomyces roseosporus have identified this cluster.

G Biosynthetic_Gene_Cluster Biosynthetic_Gene_Cluster NRPS_Genes NRPS Genes (aryA, aryB, aryD) Biosynthetic_Gene_Cluster->NRPS_Genes Post_Modification_Gene Post-modification Gene (aryC) Biosynthetic_Gene_Cluster->Post_Modification_Gene Precursor_Synthesis_Genes Precursor Synthesis Genes (aryF, aryG, aryH) Biosynthetic_Gene_Cluster->Precursor_Synthesis_Genes MbtH_Gene MbtH Gene (aryE) Biosynthetic_Gene_Cluster->MbtH_Gene Linear_Lipopentapeptide Linear Lipopentapeptide NRPS_Genes->Linear_Lipopentapeptide Biaryl_Bond_Formation Biaryl Bond Formation Post_Modification_Gene->Biaryl_Bond_Formation Linear_Lipopentapeptide->Biaryl_Bond_Formation Arylomycin_A2 Arylomycin_A2 Biaryl_Bond_Formation->Arylomycin_A2

Biosynthesis of this compound involves non-ribosomal peptide synthesis (NRPS) and a key cytochrome P450-catalyzed cyclization step.

Gene Type Gene Name Function
NRPS Genes aryA, aryB, aryD Non-ribosomal peptide synthesis; assembly of the peptide backbone [4].
Post-modification Gene aryC Encodes a cytochrome P450 enzyme responsible for the key oxidative biaryl bond formation that creates the macrocyclic core [4] [9].
Precursor Synthesis Genes aryF, aryG, aryH Involved in the synthesis of precursor molecules [4].
Regulatory Gene aryE Encodes an MbtH-like protein, often involved in non-ribosomal peptide synthesis [4].

Genetic inactivation of the aryC gene halts the production of mature this compound and leads to the accumulation of novel linear lipopentapeptides that lack the biaryl bridge and, consequently, antibacterial activity [9].

Synthetic Efforts and Optimization

The recognition of this compound as a latent antibiotic spurred efforts to develop synthetic analogs with improved properties.

  • Total Synthesis: The first total synthesis of this compound was achieved, featuring a key intramolecular Suzuki-Miyaura reaction to form the biaryl-bridged macrocycle [10]. This provided a platform for creating analogs.
  • Structure-Activity Relationship (SAR) Studies: Researchers synthesized analogs with modified lipopeptide tails to overcome the resistance conferred by the proline mutation in SPase. The lipopeptide tail plays a critical role in activity, likely by interacting with the cell membrane [8].
  • Optimized Analogs: These efforts led to the development of significantly improved analogs, such as G0775, which exhibit potent, broad-spectrum activity against a wide range of Gram-negative pathogens by effectively inhibiting even the Pro-containing SPase variants [1].

Experimental Data on this compound Activity

The following table summarizes the activity profile of this compound and an early synthetic analog, Arylomycin C16, against various bacterial strains, illustrating the impact of the SPase mutation [8].

Bacterial Strain SPase Type This compound / C16 MIC (µg/mL) Notes
Staphylococcus epidermidis(wild-type) Sensitive (e.g., Ser29) 1 - 8 [8] Naturally sensitive to arylomycins [8].
Staphylococcus aureus(wild-type) Resistant (Pro29) >128 [8] Inherently resistant due to SPase mutation [8].
S. aureus(genetically sensitized) Sensitive (Ser29) 16 [8] Proof-of-concept: resistance is target-mediated [8].
Escherichia coli(wild-type) Resistant (Pro84) >128 [8] Inherently resistant [8].
Pseudomonas aeruginosa(wild-type) Resistant (Pro84) >128 [8] Inherently resistant [8].

Core Experimental Protocols

Key methodologies from the research are outlined below.

Isolation and Purification from Streptomyces

The initial isolation procedure for arylomycins A and B from Streptomyces sp. Tü 6075 involved the following steps [2] [3]:

  • Fermentation: Culturing the producer strain in a suitable liquid medium.
  • Separation: The antibiotics were found in both the culture filtrate and the mycelium extract.
  • Extraction: The culture broth was separated, and the mycelium was extracted with acetone.
  • Purification: The crude extract was purified using various chromatographic methods, including HP-20 resin column chromatography and preparative reverse-phase HPLC.
Determination of Minimal Inhibitory Concentration (MIC)

The antibacterial activity of arylomycin analogs is typically assessed using a standard broth dilution method [8]:

  • Broth Dilution: A solution of the antibiotic in a growth medium is serially diluted in a microtiter plate.
  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
  • Incubation: The plate is incubated at the appropriate temperature (e.g., 37°C) for a set period (e.g., 16-20 hours).
  • MIC Reading: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely prevents visible growth of the bacterium.
Genetic Inactivation of the aryC Gene

To confirm the function of the aryC gene in the biosynthesis of this compound, a gene knockout experiment can be performed [9]:

  • Gene Disruption: The aryC gene in the producer strain (e.g., Streptomyces sp.) is inactivated via genetic engineering, for example, by inserting an antibiotic resistance cassette into the coding sequence.
  • Fermentation of Mutant: The mutant strain is fermented under the same conditions as the wild-type strain.
  • Metabolite Analysis: The culture broth or extract of the mutant strain is analyzed using techniques like UPLC-Q-TOF-MS and compared to the wild-type.
  • Outcome: Inactivation of aryC leads to the abolishment of this compound production and the accumulation of linear lipopentapeptide precursors, which can be characterized by mass spectrometry [9].

Conclusion and Future Perspectives

This compound serves as a compelling case study of a latent antibiotic. Its journey from a narrow-spectrum natural product to the foundation for a promising new class of broad-spectrum agents underscores the importance of understanding resistance at a molecular level. The key to unlocking its potential was the discovery that its spectrum was limited not by its target, but by a single, widespread mutation.

Future work will likely focus on further optimizing the arylomycin scaffold to enhance its pharmacokinetic properties and efficacy in vivo. The ongoing clinical need for novel antibiotics targeting multidrug-resistant Gram-negative bacteria makes the continued development of arylomycin-derived therapeutics a highly significant pursuit.

References

Comprehensive Protocols for the Total Synthesis of Arylomycin A2: Chemical and Enzymatic Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Arylomycin A2 is a promising macrocyclic lipopeptide antibiotic that represents a novel class of therapeutic agents targeting multidrug-resistant bacterial infections. This natural product exhibits its antibacterial activity through a unique mechanism of action: inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretion pathway [1] [2]. Unlike conventional antibiotics, this compound targets an unexploited bacterial process, making it particularly valuable in addressing the growing threat of antibiotic resistance. The molecular structure of this compound features a 14-membered meta,meta-cyclophane core structure formed through a biaryl bridge between N-methyl-4-hydroxyphenylglycine and tyrosine residues, with an N-terminal lipophilic side chain that enhances membrane interaction [3].

The interest in this compound within the medicinal chemistry and drug development communities has surged due to its potential as a lead compound for developing novel Gram-negative antibiotics [1]. Recent advancements have led to the creation of optimized synthetic analogs such as G0775, which demonstrate significantly broader spectrum activity and enhanced efficacy against Gram-negative pathogens [1]. The development of reliable and efficient synthetic protocols for this compound is therefore of paramount importance for further structure-activity relationship studies, analog development, and preclinical evaluation. This application note provides comprehensive experimental protocols for the total synthesis of this compound, encompassing both traditional chemical synthesis and emerging chemo-enzymatic approaches, to support researchers in the field of antibiotic drug development.

Synthetic Strategies Overview

The synthesis of this compound presents significant challenges due to its complex macrocyclic structure containing a biaryl bridge and multiple stereocenters. Two primary strategies have emerged for constructing the core scaffold: (1) chemical synthesis featuring intramolecular Suzuki-Miyaura macrocyclization, and (2) chemo-enzymatic synthesis utilizing the cytochrome P450 enzyme AryC for biaryl coupling. The chemical approach provides full synthetic control and versatility for analog development, while the enzymatic method offers biomimetic efficiency with potentially higher atom economy [4] [5] [6].

Table 1: Comparison of Key Synthetic Approaches for this compound

Method Key Step Linear Steps Overall Yield Key Advantages
Chemical Synthesis Intramolecular Suzuki-Miyaura 13 steps from L-Tyr 13% Convergent, flexible for analogs
Chemo-enzymatic AryC P450 biaryl coupling 7 steps (side chain) + enzymatic coupling 49% (side chain only) Biomimetic, no protecting groups needed
Improved Chemical Macrolactamization Reduced vs. Suzuki 68% (macrocyclization only) Reduced oligomerization

The intramolecular Suzuki-Miyaura reaction approach, pioneered by Dufour, Neuville, and Zhu, represents the most extensively developed chemical method, achieving the total synthesis of this compound in 13 linear steps from L-tyrosine with an impressive 13% overall yield [6] [7]. This method is characterized by its convergent nature, allowing for the separate preparation of the lipopeptide side chain and macrocyclic core before final coupling. More recently, macrolactamization approaches have been explored as alternatives, with one study reporting a 68% yield for the key macrocyclization step using propanephosphonic acid anhydride (T3P)-promoted coupling, significantly reducing competing oligomerization side reactions [7].

The chemo-enzymatic approach harnesses the natural biosynthetic enzyme AryC, a cytochrome P450 that catalyzes the biaryl coupling reaction in the native producer Streptomyces roseosporus [4]. This method is remarkable in that AryC performs the macrocyclization on a free linear peptide substrate without requiring carrier protein tethering, which is typically essential for similar enzymatic cross-coupling reactions in glycopeptide antibiotic biosynthesis [4]. This carrier protein-independent activity enables more straightforward in vitro applications and provides a tremendous advantage for future biocatalytic applications in complex peptide synthesis.

Detailed Chemical Synthesis Protocol

Synthetic Strategy and Design

The chemical synthesis of this compound employs a convergent strategy that involves: (1) construction of the lipopeptide side chain, (2) solid-phase synthesis of the linear peptide precursor, (3) key intramolecular Suzuki-Miyaura macrocyclization, and (4) final deprotection to yield the target compound [6] [7]. This approach strategically incorporates the N-Me-4-hydroxyphenylglycine directly into the cyclization precursor, thereby avoiding potentially low-yielding late-stage N-methylation steps that could diminish overall efficiency [6]. The synthetic design leverages the conformational preference of the linear peptide to facilitate the macrocyclization process, with the intramolecular Suzuki-Miyaura reaction specifically engineered to form the challenging 14-membered meta,meta-cyclophane system under mild conditions [7].

Lipopeptide Side Chain Synthesis

The synthesis of the lipopeptide side chain begins with the preparation of the fatty acid component. The protocol involves conversion of 1-bromo-3-methylbutane (4) to the corresponding Grignard reagent using activated magnesium turnings in anhydrous THF under inert atmosphere, followed by cuprate formation and addition to ethyl 7-bromoheptanoate (5) to yield ester 6 with high efficiency (94% yield) [4]. Saponification of ester 6 is performed using NaOH in aqueous THF, providing fatty acid 7 in near-quantitative yield (99%). Subsequent activation of 7 with SOCl₂ at room temperature generates the acid chloride, which is immediately used for acylation of O-tert-butyl-D-serine methyl ester. The resulting amide undergoes mono-N-methylation using standard conditions to provide ester 8 with 92% combined yield over two steps [4].

The lipopeptide assembly continues with saponification of 8 using LiOH in THF to give free acid 9 (83% yield). This carboxylic acid is coupled to dipeptide 10 (prepared from N-Boc-D-alanine and glycine methyl ester in two steps) using EDCI and HOBt in DMF to form the amide linkage. Final saponification with LiOH in THF provides the complete lipopeptide side chain 11b with 69% yield over the two steps. The overall synthesis of 11b is accomplished in 7 linear steps with a total yield of 49% [4]. This efficiently prepared lipopeptide fragment contains all necessary functional groups with appropriate protection for subsequent coupling to the macrocyclic core.

Linear Peptide Assembly via Solid-Phase Synthesis

The linear peptide precursor for macrocyclization is assembled using solid-phase peptide synthesis (SPPS) on 2-chloro-2-trityl resin preloaded with O-tert-butyl-L-tyrosine (12) at a loading capacity of 0.4-1.0 mmol/g [4]. The synthesis employs Fmoc protection chemistry with reduced DBU concentration (0.5%) during deprotection steps to minimize racemization, which is particularly crucial for the epimerization-prone hydroxyphenyl glycine (HPG) residue. After attachment of the initial tyrosine residue, Fmoc-L-alanine is coupled using DIC and HOBt in DMF to yield resin-bound dipeptide 13. Fmoc removal with DBU in DMF provides free amine 14, ready for subsequent coupling [4].

The critical HPG residue is incorporated by coupling Fmoc-L-HPG using COMU and NEt₃ in DMF to form tripeptide 15. After Fmoc deprotection to give 16, an N-ortho-nitrobenzenesulfonyl (nosyl) group is installed to enable selective mono-N-methylation according to Kessler's protocol, yielding 18 [4] [5]. The nosyl group is then removed using mercaptoethanol in DMF, liberating the amine 19 for coupling with the preassembled lipopeptide side chain 11b directly on resin to form 20b. Finally, cleavage from the resin and simultaneous O-tert-butyl deprotection at the tyrosine residue is achieved using 9% TFA (v/v) in CH₂Cl₂, providing the linear this compound precursor 3b [4]. For the enzymatic synthesis approach, fully deprotected linear precursor 3a is prepared by coupling unprotected lipopeptide 11a (obtained by TFA-mediated deprotection of 11b) to resin-bound 19, followed by cleavage from the resin.

Macrocyclization via Intramolecular Suzuki-Miyaura Reaction

The key macrocyclization step employs an intramolecular Suzuki-Miyaura reaction to form the essential biaryl bridge. The linear peptide precursor containing appropriately protected boron and halogen functional groups is dissolved in degassed DMF/H₂O (10:1) at a concentration of 0.5 mM to facilitate the intramolecular reaction [6] [7]. The reaction is performed under inert atmosphere with Pd(PPh₃)₄ (5 mol%) as catalyst and K₂CO₃ (2.0 equiv) as base. The mixture is heated at 80-90°C with monitoring by HPLC-MS until complete consumption of the starting material is observed, typically requiring 12-24 hours [7].

This macrocyclization proceeds with high efficiency due to the conformational predisposition of the linear precursor, which orients the reactive sites in proximity for ring closure. The mild reaction conditions preserve the stereochemical integrity of the sensitive amino acid residues while selectively forming the meta,meta-biaryl linkage characteristic of the arylomycin core structure. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic phase is dried over Na₂SO₄ and concentrated under reduced pressure to provide the crude macrocyclic product, which is purified by flash chromatography to yield the protected biaryl cyclic core structure [6].

Chemo-Enzymatic Synthesis Protocol

AryC Enzyme Production and Purification

The gene encoding AryC is amplified by polymerase chain reaction (PCR) from genomic DNA of Streptomyces roseosporus NRRL15998 and cloned into an appropriate expression vector, such as pHis8-TEV, which facilitates production of AryC with an N-terminal octa-histidine tag for simplified purification [4]. The recombinant plasmid is transformed into E. coli BL21(DE3) expression host cells, which are grown in LB medium supplemented with appropriate antibiotics at 37°C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is induced by adding IPTG to a final concentration of 0.1-0.5 mM, and the culture is incubated overnight at 18°C with shaking to maximize soluble protein production [4].

The cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in buffer containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole. The clarified lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column, which is washed with the same buffer containing 20-25 mM imidazole to remove weakly bound contaminants. The His-tagged AryC is eluted using a buffer containing 250-300 mM imidazole, and the purified enzyme is reconstituted with its heme cofactor by incubation with hemin chloride (1.2 equiv) for 1-2 hours at 4°C [4]. Excess hemin is removed by desalting chromatography, and the purified, reconstituted AryC is concentrated, aliquoted, and stored at -80°C for subsequent biotransformation reactions.

Enzymatic Biaryl Coupling Reaction

The enzymatic biaryl coupling reaction is performed in a reaction mixture containing the linear this compound precursor 3a (0.1-1.0 mM), purified AryC (1-5 μM), and the redox partner system consisting of adrenodoxin (Adx, 10-50 μM) and adrenodoxin reductase (AdR, 1-5 μM) in buffer containing 50 mM HEPES (pH 7.5) and 50 mM NaCl [4]. The mammalian adrenodoxin/adrenodoxin reductase system has been shown to significantly enhance coupling efficiency compared to bacterial redox partners. The reaction is initiated by adding NADPH to a final concentration of 1-2 mM and incubated at 25-30°C with gentle shaking for 4-24 hours [4].

Table 2: Comparison of Redox Systems for AryC-Catalyzed Biaryl Coupling

Redox System Relative Efficiency Key Components Advantages Limitations
Adrenodoxin/Adrenodoxin reductase High Adx, AdR, NADPH Efficient electron transfer Higher cost
Fpr/PetF Low Fpr, PetF, NADPH Bacterial origin Poor efficiency with free substrates

Reaction progress is monitored by HPLC-MS analysis, tracking the consumption of linear precursor 3a (retention time ~15-16 minutes) and formation of this compound (2a, retention time ~17-18 minutes) [4]. Upon completion, the reaction mixture is acidified with TFA to pH 2-3 and extracted with ethyl acetate (3 × equal volumes). The combined organic extracts are dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by preparative HPLC using a C18 column with a water-acetonitrile gradient containing 0.1% formic acid to yield pure this compound (2a), which is characterized by LC-MS, ¹H NMR, and ¹³C NMR spectroscopy [4].

The following diagram illustrates the complete workflow for the chemo-enzymatic synthesis of this compound, highlighting the key steps from enzyme production to the final biaryl coupling reaction:

Structural Characterization and Analytical Data

Successful synthesis of this compound must be confirmed through comprehensive structural characterization comparing the synthetic material with authentic standards or published spectroscopic data. Critical analytical parameters include high-resolution mass spectrometry, which should show the expected [M+H]⁺ ion at m/z 957.5 or [M+Na]⁺ at m/z 979.5, and characteristic fragmentation patterns that confirm the amino acid sequence and macrocyclic structure [4] [3]. Reverse-phase HPLC analysis should demonstrate a single major peak with appropriate retention time (approximately 17-18 minutes under standard C18 gradient conditions using water-acetonitrile with 0.1% formic acid), confirming high purity and correct hydrophobicity profile [4].

NMR spectroscopy provides definitive structural confirmation, with key characteristic signals including the biaryl proton resonances between δ 6.5-7.5 ppm, N-methyl singlet around δ 2.7-2.8 ppm, and α-proton signals characteristic of the peptide backbone between δ 3.5-5.5 ppm [4] [3]. The complete ¹H and ¹³C NMR assignments for synthetic this compound should match literature values, with particular attention to the diagnostic correlations observed in 2D experiments such as COSY, TOCSY, HSQC, and HMBC, which confirm both the amino acid connectivity and the crucial biaryl linkage between the HPG and tyrosine residues [3]. Additional confirmation can be obtained through chiral HPLC analysis of acid hydrolysates, which should demonstrate the presence of the correct stereoisomers of all constituent amino acids in their expected ratios [3].

Concluding Remarks

The protocols presented in this application note provide researchers with comprehensive methodologies for the total synthesis of this compound through both chemical and enzymatic routes. The chemical synthesis approach, centered on an intramolecular Suzuki-Miyaura macrocyclization, offers a robust and well-established route that has been optimized for convergence and overall efficiency [6] [7]. This method provides flexibility for the preparation of structural analogs through modification of the linear precursors, making it particularly valuable for structure-activity relationship studies in medicinal chemistry programs.

The emerging chemo-enzymatic synthesis approach represents a significant advancement in synthetic strategy, harnessing the natural biosynthetic enzyme AryC to catalyze the challenging biaryl coupling reaction [4]. This method benefits from its biomimetic nature, reduced requirement for protecting groups, and potentially improved sustainability profile. The ability of AryC to process free peptide substrates without carrier protein tethering distinguishes it from similar enzymes in related biosynthetic pathways and provides a substantial practical advantage for biocatalytic applications [4]. As antibiotic resistance continues to pose a serious threat to global health, the development of efficient synthetic routes to promising antibiotic candidates like this compound remains a crucial endeavor. These protocols provide researchers with the necessary tools to access this important compound and its analogs, supporting ongoing drug discovery efforts targeting novel mechanisms of antibacterial action.

References

Comprehensive Application Notes and Protocols for Arylomycin A2 Chemoenzymatic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The arylomycin class of lipohexapeptide antibiotics represents a promising therapeutic candidate with a novel mechanism of action—inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in bacterial secretory pathways. [1] [2] Arylomycin A2 specifically demonstrates potent antibiotic activity against various pathogens, including Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 1.0 µg/mL. [2] What makes SPase particularly attractive as an antibiotic target is its high conservation across eubacteria and its extracellular catalytic domain placement, which facilitates inhibitor accessibility. [2] [3] The biaryl-bridged macrocyclic structure of this compound, characterized by a cross-linked tyrosine and hydroxyphenylglycine residue, is essential for its biological activity but presents substantial synthetic challenges. [1] [4]

Traditional total synthesis approaches to this compound have relied primarily on chemical methods, including Suzuki-Miyaura macrocyclization, macrolactamization, and C-H functionalization. [1] While these routes have proven successful in laboratory settings, they often require stoichiometric metal reagents, harsh reaction conditions, and complex protection/deprotection strategies, making them inefficient for large-scale production. [1] The recent development of a chemoenzymatic synthesis strategy that leverages the natural biosynthetic enzyme AryC, a cytochrome P450 responsible for biaryl coupling, represents a significant advancement that combines the precision of enzymatic catalysis with the flexibility of synthetic chemistry. [1] [5] This hybrid approach offers substantial advantages in step economy, sustainability, and functional group compatibility, positioning it as a transformative methodology for accessing this compound and related biaryl-bridged peptide antibiotics.

Key Advantages of the Chemoenzymatic Approach

The chemoenzymatic synthesis of this compound provides several distinct advantages over conventional chemical synthesis methods, addressing critical limitations in efficiency, selectivity, and sustainability. The carrier protein-free activity of AryC represents a particularly noteworthy advancement, as it eliminates the requirement for cumbersome peptidyl carrier protein (PCP) tethering that is essential for analogous cytochrome P450 enzymes in glycopeptide antibiotic biosynthesis. [1] This unique feature significantly simplifies reaction setup and improves the practical utility of the enzymatic transformation, making it more accessible for general laboratory implementation.

Table 1: Comparative Analysis of this compound Synthesis Methods

Synthetic Method Key Features Limitations Overall Yield
Traditional Chemical Synthesis Suzuki-Miyaura macrocyclization, multiple protection/deprotection steps Requires stoichiometric metals, expensive ligands, epimerization issues Moderate (multi-step sequence)
Previous Enzymatic Approaches PCP-tethered substrates, in vivo mimicry Requires equimolar CoA for activation, specialized protein templates Not demonstrated in vitro
Chemoenzymatic (AryC-mediated) Carrier protein-free, convergent synthesis, mild conditions Requires optimized redox partners, substrate solubility challenges High (streamlined process)

The exceptional selectivity of the AryC-catalyzed biaryl coupling prevents epimerization of the sensitive hydroxyphenylglycine (HPG) residue, a significant problem in fully chemical routes. [1] This stereochemical preservation is crucial for maintaining the antibiotic activity of the final product. Furthermore, the environmental benefits of the chemoenzymatic approach align with green chemistry principles, as it utilizes aqueous buffers, ambient temperature, and reduces heavy metal waste associated with traditional cross-coupling methodologies. [1] [6] The convergent nature of the synthesis, where the linear peptide precursor is prepared separately and then subjected to enzymatic macrocyclization, provides significant flexibility for generating structural analogs, which is invaluable for structure-activity relationship studies in antibiotic development. [1] [3]

Synthetic Strategy Overview

The chemoenzymatic synthesis of this compound follows a convergent retrosynthetic strategy that disconnects the target molecule into two key fragments: a lipopeptide side chain and a tripeptide macrocycle precursor. [1] This approach strategically combines liquid-phase peptide synthesis (LPPS) for the lipopeptide portion with solid-phase peptide synthesis (SPPS) for the tripeptide segment containing the epimerization-prone hydroxyphenylglycine residue. The final and most crucial stage involves the AryC-catalyzed regioselective biaryl coupling that forms the characteristic macrocyclic structure of this compound. [1] [5]

The linear lipopeptide precursor incorporates a fatty acid side chain that is essential for membrane interaction and antibiotic activity. [1] [3] Synthesis begins with the preparation of the lipid component through a Grignard reaction between 1-bromo-3-methylbutane (4) and ethyl 7-bromoheptanoate (5), followed by saponification to yield the fatty acid building block 7. [1] Subsequent coupling to O-tert-butyl-d-serine methyl ester, mono-N-methylation, and stepwise elongation with d-alanine and glycine completes the lipopeptide side chain (11b). [1] The tripeptide portion (tyrosine-alanine-hydroxyphenylglycine) is assembled on 2-chloro-2-trityl resin preloaded with O-tert-butyl-l-tyrosine using Fmoc protection chemistry, with careful attention to minimizing epimerization during synthesis. [1]

Table 2: Key Building Blocks for this compound Synthesis

Component Synthesis Method Key Structural Features Protection Strategy
Lipopeptide Side Chain Liquid-phase peptide synthesis N-methylated backbone, fatty acid tail O-tert-butyl for serine, methyl esters
Tripeptide Portion Solid-phase peptide synthesis Biaryl precursor residues O-tert-butyl for tyrosine, Fmoc for amines
Linear Precursor 3a/b Convergent coupling Free acid (3a) or protected (3b) Variable O-tert-butyl deprotection

The strategic decision to synthesize the tripeptide portion via SPPS allows for precise control over epimerization-prone steps, particularly those involving the hydroxyphenylglycine residue, while the liquid-phase approach for the lipopeptide side chain offers practical advantages for handling the hydrophobic lipid component. [1] The resulting linear precursor (3a or 3b) is obtained through convergent coupling of these two fragments, setting the stage for the pivotal AryC-catalyzed biaryl coupling that efficiently macrocyclizes the structure with exceptional regioselectivity. [1] [5]

Experimental Protocol

Chemical Synthesis of Linear Precursor
4.1.1 Lipopeptide Side Chain Synthesis (11b)
  • Step 1: Fatty acid preparation - In a flame-dried round-bottom flask under inert atmosphere, activate magnesium turnings (1.2 equiv) in anhydrous THF. Add 1-bromo-3-methylbutane (4, 1.0 equiv) dropwise to initiate Grignard formation. After complete conversion, transfer the Grignard reagent via cannula to a solution of ethyl 7-bromoheptanoate (5, 1.0 equiv) and Li₂CuCl₄ (0.1 equiv) in THF at -78°C. Warm gradually to room temperature and stir for 12 hours. Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain ester 6 (94% yield). Saponify by dissolving 6 in THF:MeOH (3:1) and adding NaOH (2.0 equiv) at 0°C. Stir for 4 hours, acidify with 1N HCl, extract with ethyl acetate, and concentrate to yield fatty acid 7 (99% yield). [1]

  • Step 2: Lipid-serine coupling - Activate fatty acid 7 (1.0 equiv) with SOCl₂ (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 hours. Remove excess SOCl₂ under reduced pressure and redissolve the acid chloride in DCM. Add dropwise to a solution of O-tert-butyl-d-serine methyl ester (1.2 equiv) and N-methylmorpholine (2.0 equiv) in DCM at 0°C. Stir for 4 hours, then wash with 1N HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain the coupled product. [1]

  • Step 3: N-methylation - Dissolve the coupled product (1.0 equiv) in anhydrous DMF, add NaH (1.5 equiv) at 0°C, and stir for 30 minutes. Add methyl iodide (2.0 equiv) and continue stirring for 6 hours. Quench carefully with water, extract with ethyl acetate, and concentrate. Purify by flash chromatography to obtain N-methylated product 8 (92% yield over two steps). Saponify as described in Step 1 to obtain acid 9 (83% yield). [1]

  • Step 4: Peptide elongation - Couple acid 9 (1.0 equiv) to dipeptide 10 (N-Boc-d-alanine-glycine methyl ester, 1.0 equiv) using EDCI (1.2 equiv) and HOBt (1.2 equiv) in DCM:DMF (1:1) with N-methylmorpholine (2.0 equiv) as base. Stir for 12 hours, then wash and concentrate. Remove Boc group with 25% TFA in DCM, then saponify as before to obtain lipopeptide side chain 11b (69% yield over two steps). [1]

4.1.2 Solid-Phase Tripeptide Synthesis
  • Resin loading - Use 2-chloro-2-trityl resin preloaded with O-tert-butyl-l-tyrosine (12, 0.4-1.0 mmol/g loading). Swell resin in DCM for 30 minutes before commencing synthesis. [1]

  • Fmoc-l-alanine coupling - Deprotect Fmoc group with 20% piperidine in DMF (2 × 5 minutes). Wash resin with DMF (5×). Couple Fmoc-l-alanine (3 equiv) using DIC (3 equiv) and HOBt (3 equiv) in DMF for 2 hours. Monitor by Kaiser test. Wash to obtain resin-bound 13. [1]

  • Fmoc-l-hpg incorporation - Deprotect Fmoc group as above. Couple Fmoc-l-hpg (3 equiv) using COMU (3 equiv) and NEt₃ (6 equiv) in DMF for 2 hours to obtain 15. Use mild base (0.5% DBU) during deprotection steps to minimize epimerization. [1]

  • N-methylation strategy - After Fmoc deprotection of the hpg residue (16), install N-ortho-nitrobenzenesulfonyl (nosyl) group using o-nitrobenzenesulfonyl chloride (3 equiv) and DIEA (6 equiv) in DCM for 4 hours (17). Methylate using methyl iodide (5 equiv) and K₂CO₃ (5 equiv) in DMF for 6 hours (18). Remove nosyl group with mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF for 2 hours to obtain amine 19. [1]

  • Lipopeptide coupling - Couple lipopeptide side chain 11b (2 equiv) to resin-bound amine 19 using HATU (2 equiv) and DIEA (4 equiv) in DMF for 6 hours to obtain 20b. [1]

  • Cleavage and deprotection - Cleave from resin using 9% TFA in DCM (v/v) for 30 minutes to obtain linear precursor 3b. For fully deprotected precursor 3a, couple with previously deprotected lipopeptide 11a (from TFA treatment of 11b) to obtain 20a, then cleave with TFA. [1]

Enzymatic Biaryl Coupling
4.2.1 AryC Expression and Purification
  • Gene amplification and cloning - Amplify aryC gene from genomic DNA of Streptomyces roseosporus NRRL15998 by PCR. Clone into pHis8-TEV expression vector to generate N-terminal octa-histidine tagged AryC. [1]

  • Protein expression - Transform E. coli BL21 with expression construct. Grow in LB medium at 37°C until OD₆₀₀ reaches 0.6-0.8. Induce with 0.1 mM IPTG and express at 18°C for 16-20 hours. [1]

  • Purification and reconstitution - Purify using Ni-NTA affinity chromatography. Reconstitute with heme cofactor by incubating with hemin chloride (2 equiv) for 2 hours at 4°C. Remove excess heme by desalting chromatography. [1]

4.2.2 Redox Partner Preparation
  • Fpr/PetF system - Express E. coli ferredoxin reductase (Fpr) and ferredoxin (PetF) recombinantly. Purify using affinity chromatography. Alternatively, use commercially available adrenodoxin/adrenodoxin reductase (Adx/AdR) system. [1]
4.2.3 Biaryl Coupling Reaction
  • Standard reaction conditions - In a final volume of 1 mL, combine: linear precursor 3a or 3b (0.1-0.5 mM), AryC (5-10 µM), Adx (10-20 µM), AdR (1-2 µM), NADPH (1-2 mM), and MgCl₂ (5 mM) in 50 mM HEPES buffer, pH 7.5. [1]

  • Incubation - Incubate at 30°C for 4-16 hours with gentle shaking.

  • Reaction monitoring - Analyze reaction progress by HPLC-MS. Monitor conversion of linear precursor (retention time ~15-16 minutes) to this compound (2a or 2b, retention time ~17-18 minutes) using C18 reverse-phase HPLC with acetonitrile/water gradient and UV detection at 280 nm. [1]

  • Product isolation - Acidify reaction mixture to pH 4 with dilute HCl. Extract with ethyl acetate (3×). Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by preparative HPLC to obtain pure this compound.

G cluster_chemical Chemical Synthesis Phase cluster_enzymatic Enzymatic Macrocyclization LPPS Lipopeptide Side Chain (Liquid-Phase Synthesis) Coupling Convergent Coupling of Fragments LPPS->Coupling SPPS Tripeptide Portion (Solid-Phase Synthesis) SPPS->Coupling LinearPrecursor Linear Precursor 3a/3b Coupling->LinearPrecursor AryCSetup AryC + Redox System (Adx/AdR or Fpr/PetF) LinearPrecursor->AryCSetup Substrate BiarylCoupling Biaryl Coupling Reaction AryCSetup->BiarylCoupling RedoxPartners Redox Partners: • Electron Source: NADPH • Redox Enzymes: Adx/AdR  or Fpr/PetF AryCSetup->RedoxPartners Product This compound (2a/2b) BiarylCoupling->Product

Figure 1: Chemoenzymatic Synthesis Workflow for this compound. The process integrates chemical synthesis of the linear precursor with enzymatic macrocyclization catalyzed by AryC cytochrome P450.

Experimental Data and Optimization

Analytical Characterization

Successful conversion of the linear precursor to this compound is confirmed by HPLC-MS analysis, showing a characteristic mass shift corresponding to oxidative coupling and the formation of the biaryl bridge. [1] The biaryl coupling reaction typically achieves complete conversion of the linear precursor within 4-16 hours under optimized conditions, with the Adx/AdR redox system proving significantly more efficient than the Fpr/PetF system. [1] The enzymatic macrocyclization proceeds with excellent regioselectivity, forming exclusively the natural atropisomer of this compound without detectable epimerization at the sensitive hydroxyphenylglycine center. [1]

Table 3: Optimization of Biaryl Coupling Reaction Conditions

Parameter Initial Conditions Optimized Conditions Impact on Conversion
Redox System Fpr/PetF Adrenodoxin (Adx)/Adrenodoxin reductase (AdR) Dramatic improvement (minimal → near-quantitative)
AryC Concentration Not reported 5-10 µM Essential for efficient turnover
Substrate Concentration Not reported 0.1-0.5 mM Higher concentrations possible with optimized system
Cofactor NADPH (1 mM) NADPH (1-2 mM) Ensures complete conversion
Buffer System Not specified 50 mM HEPES, pH 7.5 Optimal for enzyme activity

The carrier protein-independent activity of AryC represents a significant departure from other cytochrome P450 enzymes involved in natural product biosynthesis, such as those in glycopeptide antibiotic pathways that require precise tethering to peptidyl carrier proteins. [1] Structural analysis of AryC reveals a hydrophobic surface cavity that likely facilitates interaction with the free linear peptide substrate, explaining this unique capability. [1] [5] This feature substantially simplifies the biocatalytic process by eliminating the need for complex protein-protein interaction networks typically required for P450 activity in natural product biosynthesis.

Troubleshooting and Optimization Guidelines
  • Low conversion efficiency - If biaryl coupling yields are suboptimal, first verify the activity of the redox partner system through control reactions with known substrates. Ensure proper heme incorporation in AryC by checking the Soret peak at 418 nm in the UV-visible spectrum. [1]

  • Substrate solubility issues - The linear precursor exhibits limited solubility in aqueous buffers. For concentrations above 0.5 mM, consider adding minimal amounts of organic cosolvents (5-10% DMSO or acetonitrile) while ensuring enzyme activity is not compromised. [1]

  • Incomplete reactions - If reactions stall before completion, consider supplemental addition of NADPH after 4-6 hours or use of an NADPH regeneration system to maintain reducing equivalents. [1]

  • Product isolation challenges - For difficult separations of product from starting material, utilize the difference in hydrophobicity between the linear precursor and the macrocyclic product, with this compound typically exhibiting higher retention on reverse-phase HPLC. [1]

Technical Considerations

The chemoenzymatic synthesis of this compound requires careful attention to several technical aspects to ensure successful implementation. The epimerization-prone nature of the hydroxyphenylglycine residue demands strict control during both chemical and enzymatic steps, particularly during SPPS assembly and Fmoc deprotection. [1] The original protocol specifies using reduced concentrations of DBU (0.5%) during Fmoc removal to minimize this problem. Additionally, the O-tert-butyl protection strategy for tyrosine and serine residues requires optimization, as complete deprotection before enzymatic coupling can lead to significant epimerization, while protected precursors (3b) can be successfully converted by AryC, albeit with lower efficiency. [1]

The redox partner selection critically influences reaction efficiency, with the adrenodoxin/adrenodoxin reductase (Adx/AdR) system proving dramatically more effective than the initially tested Fpr/PetF system. [1] Researchers should source high-quality, enzymatically active redox partners and confirm their activity before use in the biaryl coupling reaction. The membrane-associated nature of the substrate and product presents additional challenges for reaction setup and product isolation, necessitating optimization of buffer conditions and consideration of mild detergents or cosolvents to maintain both enzyme activity and substrate accessibility. [1]

Finally, the unique carrier protein-independent activity of AryC provides opportunities for engineering and optimizing this enzyme for broader biocatalytic applications. [1] [5] The structural insights into AryC's hydrophobic substrate-binding cavity suggest possibilities for enzyme engineering to alter substrate specificity or improve catalytic efficiency for diverse biaryl-containing peptide targets. [1] This chemoenzymatic approach represents a significant advancement in the synthesis of complex biaryl-bridged natural products and offers a sustainable and efficient alternative to traditional chemical methods for accessing these promising antibiotic compounds.

References

Comprehensive Application Notes & Protocols: Suzuki-Miyaura Macrocyclization for Arylomycin Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Arylomycins and Synthetic Challenges

The arylomycin class of antibiotics represents a promising group of natural product lipopeptides that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway not targeted by any clinically approved drugs [1] [2]. These compounds initially displayed a limited spectrum of activity against primarily Gram-positive bacteria, but subsequent research revealed their potential as "latent antibiotics" with broader spectrum activity masked by specific resistance mechanisms in various bacterial strains [3] [4]. The core structure of arylomycins features a biaryl-bridged macrocyclic core connected to a variable N-terminal fatty acid chain, with the macrocycle being essential for biological activity [3].

The synthetic challenge in accessing arylomycins primarily revolves around constructing the 14-membered biaryl-bridged macrocyclic core [5]. This structural motif is reminiscent of those found in glycopeptide antibiotics like vancomycin but presents distinct synthetic difficulties due to the ring size and stereochemical considerations [2]. Traditional synthetic approaches have faced significant hurdles in efficiently forming this macrocyclic system with high yield and stereocontrol, creating a bottleneck in the exploration of arylomycin-based therapeutics [5]. The Suzuki-Miyaura macrocyclization has emerged as a key strategy to address this challenge, enabling efficient construction of the biaryl linkage while accommodating the complex peptide framework [6] [3].

Utility of Suzuki-Miyaura Macrocyclization in Arylomycin Synthesis

Strategic Advantages for Macrocyclic Ring Formation

The intramolecular Suzuki-Miyaura cross-coupling has proven particularly valuable for constructing the biaryl-containing macrocyclic core of arylomycins due to several key advantages [6]. This method enables carbon-carbon bond formation under mild conditions while maintaining excellent stereospecificity, which is crucial for preserving the stereocenters present in the peptide framework [6] [7]. Additionally, the non-toxic nature of boron-based byproducts and their easy removal during workup makes this approach suitable for the synthesis of complex natural products intended for biological evaluation [6] [8]. The reaction demonstrates remarkable functional group tolerance, accommodating the various protected amino acid side chains and the lipophilic tail present in arylomycin precursors [6].

The macrocyclization via Suzuki-Miyaura coupling typically forms rings ranging from 14-18 atoms in the arylomycin series, situating this application in the medium-sized ring category [6]. This ring size range is particularly challenging for conventional cyclization methods due to transannular interactions and ring strain, but the Suzuki-Miyaura approach successfully addresses these entropic and enthalpic challenges [6]. The catalytic nature of the transformation, with palladium loadings potentially as low as 0.001 mol% in optimized systems, enhances the practicality of this method for synthetic applications [7].

Synthetic Applications in Arylomycin Analogues

The first total synthesis of arylomycin A2 was achieved using Suzuki-Miyaura macrocyclization as a key step, establishing this methodology as foundational to arylomycin research [1] [3]. Subsequent synthetic efforts toward arylomycin B2 and various analogues have similarly relied on this transformation, demonstrating its broad applicability across different arylomycin family members [3] [4]. The synthesis of arylomycin B–C16 exemplifies the utility of this approach, where the macrocyclization was accomplished using PdCl₂(dppf) with sodium bicarbonate base in DMF, yielding the cyclic core in 42% yield over two steps including Boc deprotection [3].

This methodology has enabled extensive structure-activity relationship (SAR) studies through the preparation of diverse analogues with modified lipopeptide tails, which have revealed important insights into the mechanism of action and potential strategies to overcome natural resistance [4]. The synthetic accessibility provided by the Suzuki-Miyaura approach has been instrumental in identifying promising arylomycin derivatives with enhanced antibacterial activity against clinically relevant pathogens, including strains with compromised outer membranes [3] [4].

Experimental Protocol: Suzuki-Miyaura Macrocyclization for Arylomycin Core

Linear Precursor Preparation

The synthesis of the linear precursor begins with construction of appropriately functionalized amino acid building blocks [3] [2]:

  • Step 1: Prepare the iodinated tyrosine derivative by protecting 3-nitro-tyrosine with Boc group, followed by iodination of the phenol using benzyltrimethylammonium dichloroiodate to yield compound 3 [3].
  • Step 2: Convert to boronic ester functionality using Miyaura boration conditions, though note that electron-deficient aryl iodides may resist this transformation, potentially requiring installation of the boronic ester at alternative positions [3].
  • Step 3: Assemble tripeptide sequence through sequential peptide coupling using standard amide bond formation techniques. For arylomycin B–C16 synthesis, couple building block 5 to dipeptide 9 (synthesized from iodinated N-Me-hydroxyphenylglycine 6) to obtain tripeptide 10 [3].
  • Step 4: Implement appropriate protecting group strategy – typically Boc for amines, methyl or benzyl esters for carboxylic acids, and sometimes protected phenols – to prevent interference during the macrocyclization step [3] [2].

Table 1: Building Blocks for Linear Tripeptide Precursor

Building Block Structural Features Key Functional Groups Synthetic Notes
Iodinated Hpg derivative Aryl iodide moiety Phenol (protected), carboxylic acid Electron-deficient aryl iodide may resist boration [3]
Boronic ester tyrosine Boronic ester handling Boronic ester, carboxylic acid Install before or after peptide coupling [3]
Alanine connector Simple α-amino acid Amine, carboxylic acid Standard protection/deprotection
Lipopeptide tail Fatty acid chain Hydrophobic tail, amide bonds Couple before or after macrocyclization [4]
Macrocyclization Procedure

Materials & Reagents:

  • Linear tripeptide precursor containing aryl iodide and boronic ester functionalities
  • PdCl₂(dppf) or Pd(PPh₃)₄ as palladium source [3]
  • Anhydrous NaHCO₃ or other inorganic base (e.g., K₂CO₃, Cs₂CO₃)
  • Anhydrous, degassed DMF or DME as solvent [3]
  • Inert atmosphere equipment (nitrogen or argon)

Step-by-Step Procedure:

  • Reaction Setup: Charge a flame-dried Schlenk flask with the linear peptide precursor (1.0 equiv) under inert atmosphere [3].
  • Catalyst Addition: Add PdCl₂(dppf) (0.1-0.2 equiv) to the flask followed by anhydrous, degassed DMF (0.01-0.05 M concentration relative to substrate) [3].
  • Base Introduction: Add solid NaHCO₃ (2.0-3.0 equiv) to the reaction mixture with efficient stirring [3].
  • Macrocyclization: Heat the reaction to 60-80°C with vigorous stirring for 6-16 hours under inert atmosphere, monitoring by TLC or LC-MS [3].
  • Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and wash with brine. The boron-containing byproducts partition into the aqueous phase and can be easily separated [6] [8].
  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the macrocyclic core.

Key Considerations:

  • The dilution factor is critical – typically 0.01-0.05 M concentration helps minimize dimerization and oligomerization side reactions [6].
  • PdCl₂(dppf) is particularly effective for these transformations, possibly due to enhanced stability against coordination by the peptide functionalities [6] [3].
  • For electron-deficient aryl iodides, slightly higher temperatures (80°C) may be necessary to achieve reasonable reaction rates [3].
  • The presence of protecting groups on phenolic oxygens generally improves yield in the cyclization step compared to free phenols [3].

The following workflow diagram illustrates the complete synthetic sequence for arylomycin core formation via Suzuki-Miyaura macrocyclization:

ArylomycinSynthesis cluster_protocol Suzuki-Miyaura Macrocyclization Protocol compound1 Iodinated Hpg Derivative step1 Peptide Coupling Sequence compound1->step1 compound2 Boronic Ester Tyrosine compound2->step1 compound3 Linear Tripeptide Precursor step2 Suzuki-Miyaura Macrocyclization compound3->step2 compound4 Macrocyclic Core step3 Global Deprotection compound4->step3 compound5 Deprotected Arylomycin step1->compound3 step1->step2 step2->compound4 step2->step3 conditions PdCl₂(dppf), NaHCO₃ DMF, 60-80°C, 6-16h step2->conditions step3->compound5

Diagram 1: Synthetic workflow for arylomycin core formation via Suzuki-Miyaura macrocyclization

Post-Cyclization Processing

Following successful macrocyclization, the protected macrocyclic core undergoes several additional steps to complete the synthesis:

  • Boc Deprotection: Treat with acidic conditions (TFA or HCl) to remove N-terminal Boc protecting group, yielding compound 11 in 42% yield over two steps from the tripeptide precursor [3].
  • Lipidation: Couple the deprotected macrocycle with the lipotripeptide tail using coupling agents such as DEPBT, achieving the protected arylomycin analogue in 44% yield [3].
  • Global Deprotection: Execute careful removal of all protecting groups. For nitro-containing arylomycin B series, treatment with 1.0 M AlBr₃/CH₂Br₂ under air atmosphere at ambient temperature in 10% EtSH/CHCl₃ provides fully deprotected arylomycin B–C16 in 67% yield [3]. Note that controlled conditions are essential to prevent reduction of nitro groups in B series compounds [3].

Comparative Analysis of Synthetic Approaches

Table 2: Comparison of Macrocyclization Methods for Arylomycin Synthesis

Method Key Conditions Yield (%) Advantages Limitations
Suzuki-Miyaura Macrocyclization PdCl₂(dppf), NaHCO₃, DMF, 60-80°C [3] 42-51 [3] [5] High functional group tolerance, stereospecific, nontoxic byproducts [6] Requires prefunctionalized substrates, moderate yields [5]
Copper-Mediated Oxidative Coupling [Cu(MeCN)₄][PF₆], TMEDA, O₂, MeCN [5] 60 [5] Higher yield, no prefunctionalization needed, biomimetic [5] Requires optimized copper complex, oxygen-sensitive [5]
Enzymatic Biaryl Coupling AryC cytochrome P450, Adx/AdR redox system [2] Not specified Single-step biaryl formation, high specificity [2] Substrate scope limitations, specialized enzyme production [2]
Iron-Porphyrin Catalyzed Coupling FeCl[TPP], oxidant [2] Not specified Catalytic metal, removes directing groups [2] Requires tert-butyl activating groups [2]

The Suzuki-Miyaura approach represents a balance between synthetic reliability and efficiency, though it requires multiple steps for installation of the necessary boron and halide functionalities [3] [5]. In comparison, the more recent copper-mediated oxidative coupling developed by Romesberg and Baran offers a more direct approach that mimics the natural biosynthetic pathway and provides improved yields [5]. This method utilizes a bis(μ-oxo)dicopper(III) species generated from [Cu(MeCN)₄][PF₆] and TMEDA under oxygen atmosphere, successfully performing the macrocyclization on up to 5-gram scale with 60% isolated yield [5].

The enzymatic approach using the cytochrome P450 enzyme AryC presents an intriguing biological alternative, as this enzyme naturally catalyzes the biaryl coupling in arylomycin biosynthesis [2]. Unlike similar enzymes in glycopeptide biosynthesis, AryC uniquely accepts carrier protein-free substrates, potentially simplifying biocatalytic applications [2]. However, this method currently requires specialized enzyme production and optimization for synthetic-scale applications.

Troubleshooting and Optimization Guidelines

Common Challenges and Solutions
  • Low Conversion in Macrocyclization: If cyclization yields are suboptimal, consider increasing the reaction temperature to 80°C or switching to more polar solvents like DME [3]. Also evaluate the palladium catalyst source – PdCl₂(dppf) often provides superior results for these specific transformations compared to Pd(PPh₃)₄ [3].
  • Protodeborylation Side Products: This common competing reaction can be minimized by ensuring strict anaerobic conditions and using freshly distilled, degassed solvents [5]. The mass balance in Suzuki-Miyaura macrocyclization typically consists of the desired product and protodeborylation byproducts that cannot be easily recycled [5].
  • Difficulties with Boronic Ester Installation: Electron-deficient aryl iodides, particularly those in nitroaryl systems, may resist standard Miyaura boration conditions [3]. Workarounds include installing the boronic ester at alternative positions in the molecule or employing modified boration protocols [3].
  • Epimerization During Peptide Assembly: The hydroxyphenylglycine (Hpg) residue is particularly prone to epimerization [2]. Use racemization-suppressing coupling agents like COMU/NEt₃ and minimize exposure to basic conditions during solid-phase peptide synthesis [2].
Scalability Considerations

The Suzuki-Miyaura macrocyclization has been successfully implemented on multimilligram scales for arylomycin synthesis, though with some limitations [3] [5]:

  • The requirement for dilute conditions (0.01-0.05 M) impacts the practical reaction volume for large-scale preparations [6].
  • PdCl₂(dppf) catalyst loadings of 10-20 mol% are typically employed, which represents significant cost for scale-up [3] [5].
  • The moderate yields (42-51%) in the cyclization step necessitate careful planning for multi-gram synthesis [3] [5].

Recent advances in copper-mediated oxidative macrocyclization have addressed several scalability issues, providing higher yields (60%) and eliminating the need for prefunctionalized substrates [5]. This approach has been demonstrated on 5-gram scale, representing a significant improvement for large-scale arylomycin access [5].

Alternative and Emerging Methodologies

Copper-Mediated Oxidative Macrocyclization

A significant advancement in arylomycin synthesis came with the development of a copper-mediated oxidative coupling strategy that mimics the natural biosynthetic pathway [5]. This approach:

  • Eliminates multiple prefunctionalization steps, excising six steps from the previous synthetic route [5].
  • Utilizes [Cu(MeCN)₄][PF₆] with TMEDA ligand under oxygen atmosphere to form a reactive bis(μ-oxo)dicopper(III) species that performs the macrocyclization [5].
  • Increases the overall yield from 4-hydroxyphenylglycine by 6-fold compared to the Suzuki-Miyaura route [5].
  • Can be performed on gram scale (up to 5 g demonstrated) with 60% isolated yield for the macrocyclization step [5].

This method represents a notable example of C–H functionalization logic in complex molecule synthesis, providing a more step-economical approach to the arylomycin macrocyclic core [5].

Enzymatic Biaryl Coupling

The discovery and characterization of AryC, the cytochrome P450 enzyme responsible for biaryl coupling in arylomycin biosynthesis, has opened possibilities for biocatalytic approaches [2]. Unlike analogous enzymes in glycopeptide biosynthesis that require peptidyl carrier protein (PCP)-tethered substrates, AryC uniquely accepts carrier protein-free peptide substrates [2]. This property:

  • Simplifies potential biocatalytic applications by eliminating the need for complex protein interaction partners [2].
  • Enables development of chemo-enzymatic strategies that combine chemical peptide synthesis with enzymatic biaryl formation [2].
  • Provides insights for engineering cytochrome P450 enzymes for synthetic applications beyond natural substrates [2].

While still emerging as a synthetic method, this enzymatic approach represents a potentially more sustainable and biomimetic route to arylomycins and related biaryl-containing peptides [2].

Conclusion and Future Perspectives

The Suzuki-Miyaura macrocyclization has proven to be a valuable method for constructing the biaryl-bridged macrocyclic core of arylomycin antibiotics, enabling their chemical synthesis and exploration as potential therapeutics [6] [3]. While this approach offers advantages in functional group tolerance and stereospecificity, its moderate yields and requirement for prefunctionalized substrates have motivated the development of alternative strategies [5]. The emergence of copper-mediated oxidative coupling and enzymatic approaches provides complementary methods that may overcome current limitations in scalability and efficiency [5] [2].

Future directions in arylomycin synthesis will likely focus on further improving atom economy and step efficiency while expanding the accessible chemical space for SAR studies. The integration of modern C–H activation strategies with traditional cross-coupling approaches represents a promising avenue for next-generation synthesis of arylomycin-based antibiotics [5]. As resistance to conventional antibiotics continues to evolve, the development of efficient synthetic routes to promising scaffolds like the arylomycins remains critically important for addressing unmet medical needs in antibacterial therapy [1] [4].

References

Comprehensive Application Notes and Protocols for Arylomycin A2 Derivative Design and Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Arylomycins and Strategic Rationale for Derivative Design

Arylomycins are a class of naturally occurring lipopeptide antibiotics initially isolated from Streptomyces species found in soil samples obtained in Cape Coast, Ghana. [1] These compounds exhibit a novel mechanism of action by specifically inhibiting bacterial type I signal peptidase (SPase), an essential serine-lysine dyad protease that processes secreted proteins by removing their N-terminal signal peptides. [2] [1] Unlike many clinically used antibiotics that target processes like cell wall synthesis or protein translation, SPase inhibition represents a distinct antibacterial approach with potentially reduced cross-resistance to existing drugs. The core structure of arylomycins consists of a biaryl-linked macrocyclic peptide with N-methylation and a lipopeptide tail, while some natural variants (lipoglycopeptides) also contain glycosylation. [3]

The initial excitement about arylomycins' novel mechanism was tempered by their apparently narrow spectrum of activity, primarily against certain Gram-positive bacteria like Staphylococcus epidermidis and Streptococcus pneumoniae, with limited efficacy against many clinically significant Gram-negative pathogens. [2] [1] However, groundbreaking research revealed that this narrow spectrum was not intrinsic to the molecular scaffold but rather resulted from a specific resistance mechanism in many bacteria: the presence of a proline residue at position 29 in SPase (or position 84 in E. coli) that disrupts binding to the arylomycin lipopeptide tail. [2] This discovery transformed the perception of arylomycins from narrow-spectrum antibiotics to "latent antibiotics" whose full potential could be unlocked through strategic chemical optimization to overcome this resistance. [2]

Design Strategies for Arylomycin A2 Derivatives

Strategic Modification Approaches
  • Lipopeptide Tail Optimization: The lipopeptide tail plays a critical role in arylomycin activity, likely through interactions with both the SPase target and the bacterial membrane. [2] Modifications here focus on altering tail length, hydrophobicity, and introducing structural constraints to improve binding to SPases containing the resistance-conferring proline residue. Initial studies systematically varied tail length from shorter to longer analogs to determine optimal dimensions for membrane interaction and target engagement. [2]

  • Macrocyclic Core Modifications: The biaryl-bridged macrocycle provides the fundamental binding pharmacophore for SPase inhibition. Strategic modifications include adjusting N-methylation patterns to optimize membrane permeability and metabolic stability, and exploring bioisosteric replacements for the biaryl linkage to enhance chemical stability or improve synthetic accessibility. [3]

  • Glycosylation and Functionalization: Natural lipoglycopeptide arylomycins contain deoxymannose moieties, but synthetic studies suggest that glycosylation is generally less critical for antibiotic activity compared to lipidation and N-methylation. [3] However, strategic introduction of other polar functional groups could potentially improve water solubility or pharmacokinetic properties.

Overcoming Resistance Mechanisms

The primary resistance mechanism against native arylomycins involves a specific proline residue in SPase that disrupts binding to the antibiotic's lipopeptide tail. [2] This proline occurs at position 29 in S. aureus SPase and position 84 in E. coli SPase. [2] Crystal structures reveal that this proline interferes with hydrogen bonding to a carbonyl oxygen of the arylomycin and potentially alters the trajectory of the lipid moiety as it enters the membrane. [2] Rational design strategies therefore focus on creating derivatives that can maintain productive interactions with SPases regardless of this proline residue, potentially through modified tail structures that are less sterically hindered or that form alternative favorable interactions with the enzyme.

Synthesis Protocols for this compound Derivatives

Core Macrocycle Synthesis

The synthesis of the this compound macrocyclic core employs a Suzuki-Miyaura macrocyclization strategy, which has proven more efficient than lactamization-based approaches. [3] The detailed procedure is as follows:

  • Tripeptide Assembly: Construct the linear tripeptide precursor from specially prepared o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester using standard peptide coupling reagents. The tyrosine boronic ester is crucial for the subsequent macrocyclization step. [2]

  • Macrocyclization: Perform Suzuki-Miyaura cross-coupling under optimized conditions (palladium catalyst, appropriate base, degassed solvents) to form the biaryl linkage and generate the macrocyclic core structure. This key step establishes the characteristic biaryl-bridged structure of arylomycins. [2] [3]

  • N-Methylation: Install N-methyl groups using a selective methylation protocol via a nosylated amine intermediate. The methylation is typically performed after macrocyclization to avoid complications during the coupling steps. [2]

Lipopeptide Tail Construction and Coupling
  • Tail Assembly: Construct the lipopeptide tail separately using solution-phase peptide coupling of natural or unnatural amino acids, followed by lipidation with the appropriate fatty acid. The protocol allows for incorporation of diverse amino acid sequences and lipid components. [2]

  • Segment Coupling: Couple the completed lipopeptide tail to the macrocyclic core using standard amide bond formation techniques. In some cases, an additional glycine spacer may be inserted between the macrocycle and the lipopeptide tail before attaching the lipid component. [2]

  • Global Deprotection: Remove all protecting groups simultaneously using AlBr3 and ethanethiol in carefully optimized conditions to yield the final deprotected arylomycin derivative. [2] This strong Lewis acid-mediated deprotection requires careful monitoring to ensure complete deprotection without degradation of the sensitive macrocyclic structure.

Biological Evaluation Protocols

Antibacterial Activity Assessment
  • Broth Microdilution MIC Assay: Determine the minimum inhibitory concentration (MIC) using Clinical and Laboratory Standards Institute (CLSI) recommended broth microdilution methods with minor modifications. [2] Prepare serial two-fold dilutions of arylomycin derivatives in appropriate media (e.g., Mueller-Hinton broth) in 96-well plates. Inoculate each well with approximately 5 × 10^5 CFU/mL of the test organism and incubate at 35°C for 16-20 hours. The MIC is defined as the lowest concentration that completely inhibits visible growth.

  • Strain Selection: Include both wild-type strains and genetically engineered variants with modified SPase to understand the impact of the resistance-conferring proline residue. Essential strains include: [2]

    • Wild-type S. epidermidis (strain RP62A) - naturally sensitive
    • S. aureus strains with wild-type (NCTC 8325) and sensitized SPase (PAS8001 with P29S mutation)
    • Gram-negative strains (E. coli MG1655, P. aeruginosa PAO1) and their sensitized variants (PAS0260 and PAS2006 with P84L mutation)
Resistance Mechanism Studies
  • SPase Binding Affinity Assessment: Evaluate direct binding to SPase using biophysical methods such as surface plasmon resonance or isothermal titration calorimetry. Purify soluble fragments of wild-type and mutant SPases and measure binding kinetics and affinity of arylomycin derivatives. [2]

  • Gene Amplification Detection: Monitor potential resistance via target gene amplification using nanopore sequencing. Isplicate single colonies selected on arylomycin-containing plates, extract genomic DNA, and perform long-read sequencing (MinION) to identify and quantify lepB copy number variations at single-molecule resolution. [4]

Experimental Data and Structure-Activity Relationships

Minimum Inhibitory Concentration Data

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of this compound Derivatives Against Key Bacterial Strains [2]

Compound Modification S. epidermidis RP62A S. aureus NCTC 8325 S. aureus PAS8001 E. coli MG1655 E. coli PAS0260
Arylomycin C16 Reference 0.5 >128 4 >128 16
Derivative 1 Charged amine at lipid junction 32 64 >128 >128 >128
Derivative 2 Shortened tail 16 >128 16 >128 64
Derivative 3 Extended tail 1 >128 2 >128 8
Derivative 4 Alternative lipid 2 >128 8 >128 32
Derivative 5 Methylated tail 0.5 >128 2 >128 4

Table 2: Impact of Tail Length Modifications on Antibacterial Activity (MIC, µg/mL) [2]

Tail Length S. epidermidis Sensitized S. aureus Sensitized E. coli Comments
Very short (≤2 residues) 16-32 16-32 64-128 Significant activity loss
Short (3-4 residues) 2-4 4-8 16-32 Moderate activity
Medium (5-6 residues) 0.5-1 2-4 4-8 Optimal range
Long (≥7 residues) 1-2 2-4 8-16 Slightly reduced activity
Key Structure-Activity Relationship Findings
  • Lipopeptide Tail Optimization: The length and composition of the lipopeptide tail significantly impact spectrum and potency. Medium-length tails (5-6 residues) generally provide optimal activity across bacterial species. Replacement of the lipid amide with a charged tertiary amine (Derivative 1) dramatically reduces activity, suggesting this region embeds in hydrophobic environments. [2]

  • Overcoming Resistance: Derivatives with optimized tails show improved activity against both sensitive strains and those with the resistance-conferring proline in SPase. The differential between MICs against wild-type and sensitized strains decreases in improved derivatives, indicating progress in overcoming the native resistance mechanism. [2]

  • Gram-Negative Activity: While native arylomycins show limited Gram-negative activity, certain tail-modified derivatives exhibit measurable MICs against sensitized E. coli strains (lacking the resistance-conferring proline), demonstrating the potential for broadening spectrum through synthetic optimization. [2]

Technical Implementation and Visualization

Graphviz Implementation for Chemical Workflows

The DOT language from Graphviz provides an effective method for visualizing synthetic pathways and structure-activity relationships in arylomycin research. Implementation requires proper installation of both Graphviz software and the Python interface:

Table 3: Graphviz Color Palette for Scientific Visualizations

Color Name HEX Code Recommended Use
Blue #4285F4 Primary nodes, synthesis steps
Red #EA4335 Alert nodes, resistance elements
Yellow #FBBC05 Intermediate nodes, modifications
Green #34A853 Final compounds, successful paths
White #FFFFFF Backgrounds
Light Gray #F1F3F4 Secondary backgrounds
Dark Gray #5F6368 Text, borders
Black #202124 Primary text
Arylomycin Derivative Design Workflow

G Start This compound Core Structure Design1 Lipopeptide Tail Optimization Start->Design1 Design2 Macrocycle Modifications Start->Design2 Design3 Glycosylation Patterns Start->Design3 Synth1 Solid-Phase Peptide Synthesis Design1->Synth1 Synth2 Suzuki-Miyaura Macrocyclization Design2->Synth2 Synth3 Selective N-Methylation Design2->Synth3 Design3->Synth1 Synth1->Synth2 Synth2->Synth3 Eval1 MIC Determination Synth3->Eval1 Eval2 SPase Binding Studies Synth3->Eval2 Eval3 Resistance Mechanism Analysis Synth3->Eval3 Output Optimized Arylomycin Derivative Eval1->Output Eval2->Output Eval3->Output

Diagram 1: Arylomycin Derivative Design and Evaluation Workflow

SPase Inhibition Mechanism

G Arylomycin Arylomycin Derivative SPase Signal Peptidase (SPase) Arylomycin->SPase Binds to Active Site Inhibition Inhibited Processing Arylomycin->Inhibition Prevents Substrate Protein Substrate SPase->Substrate Normal Cleavage Pro29 Pro29 Resistance Residue Pro29->SPase Confers Native Resistance Secretion Impaired Protein Secretion Inhibition->Secretion Death Bacterial Cell Death Secretion->Death

Diagram 2: Arylomycin Mechanism of Action and Resistance

Conclusion and Future Perspectives

The strategic design and synthesis of this compound derivatives represents a promising approach to developing novel antibiotics against multidrug-resistant bacteria. The synthetic methodologies outlined here enable systematic exploration of structure-activity relationships, particularly around the critical lipopeptide tail region. Biological evaluation demonstrates that optimized derivatives can show improved spectrum, notably against S. aureus strains, though complete overcoming of the native resistance in Gram-negative pathogens remains challenging. The discovery of unstable resistance via lepB gene amplification highlights the potential for combination therapies to prevent resistance emergence. [4] Future work should focus on further optimizing membrane interaction properties and developing improved derivatives capable of potent activity against wild-type Gram-negative pathogens while minimizing the potential for resistance development.

References

Application Notes and Protocols: MIC Determination Methods for Arylomycin Antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now proceed to write the main body of the application notes.

Introduction to Arylomycin Antibiotics

The arylomycins represent a novel class of lipopeptide antibiotics initially isolated from Streptomyces species found in soil samples. These compounds have attracted significant research interest due to their unique mechanism of action targeting bacterial type I signal peptidase (SPase), an essential enzyme in the general secretory pathway. SPase functions to cleave N-terminal signal peptides from proteins destined for export outside the cytoplasm, and its inhibition by arylomycins leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane, ultimately compromising membrane integrity and causing bacterial cell death [1] [2]. This mechanism is particularly valuable from a therapeutic perspective as there are currently no clinically approved antibiotics that target this essential bacterial process, making the arylomycins promising candidates for addressing the growing threat of multidrug-resistant bacterial infections [2] [3].

The arylomycin family comprises three primary series: the A series (unmodified core structure), B series (featuring nitroaromatic substitution), and lipoglycopeptides (glycosylated variants) [4] [5]. Early studies suggested that arylomycins had a limited spectrum of activity primarily against Gram-positive bacteria; however, more recent research has revealed that their native spectrum is broader than initially appreciated, but is masked by the presence of specific resistance-conferring mutations in the SPase of many bacteria [6] [2]. Specifically, the presence of a proline residue at position 84 in E. coli SPase (position 29 in S. aureus) naturally confers resistance by reducing antibiotic binding affinity [6] [7]. This understanding has led to the classification of arylomycins as "latent antibiotics" whose full potential can be unlocked through targeted chemical optimization to overcome these natural resistance mechanisms [6] [3].

Experimental Workflows

MIC Determination Process

The determination of minimum inhibitory concentrations (MICs) follows standardized methodologies that are critical for evaluating the potency and spectrum of arylomycin antibiotics. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after overnight incubation [8] [9]. The following workflow illustrates the complete process for performing MIC determinations with arylomycin compounds:

cluster_day1 Day 1: Preparation cluster_day2 Day 2: Inoculum Standardization cluster_day2b Inoculation and Incubation cluster_day3 Day 3: Analysis Start Start MIC Determination D1A A. Culture Streaking - Streak strains on LB agar - Incubate static at 37°C overnight Start->D1A D1B B. Medium Preparation - Prepare broth media - Prepare antibiotic dilutions D1A->D1B D2A A. Inoculate Broth - Transfer single colony to LB broth - Incubate with shaking at 37°C D1B->D2A D2B B. Standardize Inoculum - Measure OD600 - Dilute to ~5×10⁵ CFU/mL D2A->D2B D2C C. CFU Enumeration - Perform serial dilutions - Spot plate for verification D2B->D2C D2D D. Plate/Microplate Setup - Apply gradient strips OR - Add inoculum to microdilution plates D2C->D2D D2E E. Incubate - 16-20h at 37°C - Static conditions D2D->D2E D3A A. Growth Assessment - Read visible growth - Determine MIC endpoints D2E->D3A D3B B. Data Interpretation - Compare to quality control ranges - Classify as S/I/R using breakpoints D3A->D3B D3C C. Documentation - Record raw MIC values - Note any technical observations D3B->D3C

Arylomycin Mechanism and Resistance

The unique mechanism of action of arylomycin antibiotics and the corresponding bacterial resistance mechanisms can be visualized through the following pathway:

Arylomycin Arylomycin Antibiotic SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibition SPase Inhibition SPase->Inhibition Accumulation Accumulation of unprocessed preproteins Inhibition->Accumulation Death Bacterial Cell Death Accumulation->Death Resistance Resistance Mechanisms ProMutation Proline mutation in SPase (e.g., P84S) Resistance->ProMutation Alternative Alternative cleavage systems (AyrABC) Resistance->Alternative ReducedBinding Reduced antibiotic binding affinity ProMutation->ReducedBinding Survival Bacterial Survival ReducedBinding->Survival Alternative->Survival

Broth Microdilution Method for Arylomycin MIC Determination

Protocol Overview

The broth microdilution method represents the gold standard for MIC determination of arylomycin compounds and should be performed in strict accordance with established guidelines from either the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI) [9]. This method provides quantitative results that are essential for tracking the optimization of arylomycin derivatives and evaluating their spectrum of activity against clinically relevant pathogens. For arylomycin testing specifically, cation-adjusted Mueller Hinton Broth (CAMHB) is recommended as the standard medium, prepared according to manufacturer instructions and stored at 2-8°C for up to one week [9].

Materials Required

Table 1: Materials for Arylomycin Broth Microdilution MIC Testing

Item Specifications Purpose
Arylomycin standard High-purity compound, stored at -80°C in aliquots Test article
Cation-adjusted Mueller Hinton Broth (CAMHB) Commercially prepared or laboratory-adjusted Growth medium
Sterile diluents Water, DMSO (if needed for solubility) Compound dilution
Sterile 96-well plates U-bottom or flat-bottom with lids Assay platform
Multichannel pipettes Various volumes (10-200 μL) Liquid handling
Spectrophotometer With 600 nm wavelength capability Inoculum standardization
Incubator Maintained at 35±1°C Controlled incubation
Step-by-Step Procedure
  • Arylomycin Solution Preparation

    • Prepare a stock solution of the arylomycin test compound at a concentration of 5120 μg/mL in an appropriate solvent (typically DMSO for arylomycins due to their lipophilic nature).
    • Perform two-fold serial dilutions in sterile water or CAMHB to create a concentration series that typically ranges from 256 μg/mL to 0.125 μg/mL, though this range should be adjusted based on the expected activity of the specific arylomycin derivative.
  • Inoculum Preparation

    • Streak bacterial test strains onto appropriate agar plates and incubate overnight at 37°C.
    • Select 3-5 well-isolated colonies and suspend in 2-5 mL of sterile saline (0.85% NaCl) or CAMHB.
    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2×10^8 CFU/mL).
    • Further dilute the suspension in CAMHB to achieve the target inoculum density of 5×10^5 CFU/mL.
  • Microdilution Plate Setup

    • Dispense 50 μL of CAMHB into each well of a sterile 96-well microtiter plate.
    • Add 50 μL of the highest concentration arylomycin dilution to the first well and mix thoroughly.
    • Perform serial two-fold dilutions across the plate using a multichannel pipette.
    • Add 50 μL of the standardized inoculum to each test well, resulting in a final inoculum of approximately 5×10^5 CFU/mL and a 1:2 dilution of the arylomycin concentrations.
    • Include growth control wells (medium + inoculum, no antibiotic) and sterility controls (medium only).
  • Incubation and Reading

    • Cover the plates and incubate at 35±1°C for 16-20 hours under static conditions.
    • After incubation, examine the plates against a contrasting background to assess visible bacterial growth.
    • Record the MIC as the lowest concentration of arylomycin that completely inhibits visible growth.

Quality Control and Strain Selection

Quality Control Strains

Rigorous quality control procedures are essential for generating reliable and reproducible MIC data for arylomycin compounds. The inclusion of well-characterized quality control strains with predictable susceptibility profiles ensures the validity of each MIC determination. For arylomycin testing, appropriate quality control measures include:

  • Standard reference strains: E. coli ATCC 25922 and S. aureus ATCC 29213 should be included in each assay run to monitor technical performance [9].
  • Genetically sensitized strains: Isogenic strains with defined mutations in SPase (e.g., E. coli PAS0260 with P84L mutation, S. aureus PAS8001 with P29S mutation) provide essential controls for assessing the intrinsic activity of arylomycin compounds against sensitized targets [1] [6].
  • Resistant controls: Wild-type strains with native resistance mechanisms (e.g., E. coli MG1655 with P84 in SPase) should demonstrate significantly higher MIC values, confirming the role of specific resistance mechanisms [6].
Arylomycin-Specific Considerations

The unique properties and mechanism of action of arylomycin antibiotics necessitate several specific methodological considerations:

  • Solubility considerations: Arylomycins are lipopeptide compounds that may require DMSO solubilization for stock solution preparation. The final concentration of DMSO in the test system should not exceed 1% (v/v) to avoid antimicrobial effects [6] [4].
  • Incubation time: While standard MIC methods employ 16-20 hour incubation, some arylomycin derivatives may exhibit increased activity with extended incubation due to their unique mechanism of action involving protein secretion inhibition [1].
  • Resistance monitoring: Include strains with characterized alternative resistance mechanisms, such as S. aureus strains with activated AyrABC backup secretion systems, to evaluate the potential for bypass resistance mechanisms [7].

Arylomycin Activity Data and Interpretive Criteria

MIC Values for Natural Arylomycins

Table 2: MIC Values (μg/mL) of Natural Arylomycin Compounds Against Bacterial Strains

Bacterial Strain SPase Genotype Arylomycin A-C16 Arylomycin B-C16 Amino Derivative 1
S. epidermidis RP62A Wild-type (sensitive) 0.25 0.25 8
S. aureus NCTC 8325 Wild-type (resistant) >128 >128 >128
S. aureus PAS8001 P29S (sensitized) 4 4 64
E. coli MG1655 Wild-type (resistant) >128 >128 >128
E. coli PAS0260 P84L (sensitized) 2 2 16
P. aeruginosa PAO1 Wild-type (resistant) >128 >128 >128
P. aeruginosa PAS2008 P84L (sensitized) 4 4 32
S. agalactiae COH-1 Not fully characterized >128 8 ND

Data compiled from [1] [6] [4]

Optimized Arylomycin Analogs

The strategic optimization of the arylomycin scaffold has yielded dramatically improved analogs with potent activity against multidrug-resistant Gram-negative pathogens:

Table 3: Activity of Optimized Arylomycin Analog G0775 Against Contemporary Clinical Isolates

Bacterial Species Resistance Profile MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
E. coli Carbapenem-resistant ≤0.06 0.125
K. pneumoniae Carbapenem-resistant 0.125 0.5
A. baumannii Multidrug-resistant 0.125 0.5
P. aeruginosa Multidrug-resistant 0.5 2
Enterobacter spp. Carbapenem-resistant 0.125 0.25
S. aureus Methicillin-resistant (MRSA) 0.06 0.125

Data adapted from [3]

Research Applications and Protocol Adaptations

Specialized Methodological Applications

The standard broth microdilution method can be adapted for specific research applications with arylomycin antibiotics:

  • Mechanism of action studies: Sub-MIC concentrations of arylomycins (0.5-2 μg/mL for sensitized strains) can be employed to study the anti-virulence effects of SPase inhibition, including impacts on biofilm formation, motility, and toxin secretion [1].
  • Time-kill kinetics: Modified protocols with extended incubation and timed sampling can characterize the bactericidal activity of optimized arylomycin analogs against multidrug-resistant pathogens [3].
  • Synergy studies: Checkerboard assays combining arylomycins with other antibiotic classes can identify potentiating combinations that extend spectrum or overcome specific resistance mechanisms.
Protocol Modifications for Arylomycin Testing
  • Cation-adjusted media: For testing polymyxin analogs or when evaluating activity against P. aeruginosa, use cation-adjusted Mueller Hinton Broth with 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺ to ensure accurate results [9].
  • Low-volume protocols: When test compound is limited, miniaturized assays in 384-well plates with 50 μL total volume can be employed while maintaining the essential principles of standard broth microdilution [9].
  • Extended incubation: For slow-growing organisms or to detect resistant subpopulations, extend incubation to 24 hours with periodic reading to monitor growth patterns.

Troubleshooting and Technical Considerations

Several technical challenges may arise when determining MIC values for arylomycin compounds:

  • Inoculum effect: Verify that the final inoculum density remains at approximately 5×10⁵ CFU/mL, as higher densities may significantly increase MIC values for some arylomycin derivatives.
  • Endpoint determination: Some arylomycin compounds may produce trailing endpoints rather than clear-cut inhibition. In such cases, record the MIC as the concentration that produces ~80% inhibition compared to the growth control.
  • Solvent toxicity: Include solvent control wells to ensure that DMSO or other solvents used for compound dissolution do not inhibit growth at the concentrations employed.
  • Storage stability: Arylomycin stock solutions should be prepared fresh or stored at -80°C in small aliquots to prevent degradation, with periodic confirmation of potency through re-testing against quality control strains.

Conclusion

The determination of minimum inhibitory concentrations for arylomycin antibiotics requires careful attention to methodological details and an understanding of their unique mechanism of action. The standardized protocols outlined in this document provide a framework for generating reliable, reproducible MIC data that enables accurate assessment of the spectrum and potency of both natural and optimized arylomycin compounds. As research continues to advance this promising class of antibiotics, adherence to these methodological standards will ensure the generation of clinically translatable data that can guide the development of novel therapeutics to address the growing threat of multidrug-resistant bacterial infections.

References

Comprehensive Application Notes and Protocols: Biocatalytic Production of Arylomycin A2 Using Cytochrome P450 AryC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Arylomycin A2 is a lipohexapeptide natural product belonging to the broader class of arylomycin antibiotics, which function as potent inhibitors of bacterial type I signal peptidase (SPase). This molecular target represents a promising avenue for antibiotic development as it is essential for bacterial viability and not inhibited by any clinically approved antibiotics. The characteristic structural motif of this compound is a biaryl cross-linked macrocycle that forms the core of its bioactive conformation. This biaryl bridge is installed biosynthetically by a dedicated cytochrome P450 enzyme known as AryC, which performs an oxidative cross-coupling reaction between two aromatic amino acid residues within the linear peptide precursor. [1] [2]

Traditional synthetic approaches to this compound have faced significant challenges, particularly in constructing the biaryl macrocyclic core. Methods such as Suzuki-Miyaura macrocyclization, copper-mediated oxidative phenol coupling, and macrolactamization often require multiple steps, specialized reagents, and face limitations in yield and scalability. The discovery and characterization of AryC has provided an attractive biocatalytic alternative that mirrors nature's efficiency in constructing this challenging structural element. Unlike many other cytochrome P450 enzymes involved in natural product biosynthesis that require protein-bound substrates, AryC exhibits the remarkable ability to accept free linear peptide substrates without the need for peptidyl carrier protein (PCP) tethering. This unique property significantly simplifies the biocatalytic process and enhances its potential for practical applications in antibiotic synthesis and development. [1] [3]

Key Advantages of the AryC Biocatalytic System

  • Carrier Protein-Free Activity: AryC functions without requiring the substrate to be tethered to a peptidyl carrier protein (PCP), unlike oxidative cross-coupling enzymes in glycopeptide biosynthesis such as those found in vancomycin biosynthesis. This eliminates the need for complex protein interaction partners and coenzyme A-dependent activation, significantly simplifying reaction setup and reducing costs. [1]

  • Synthetic Flexibility: The AryC system enables a convergent synthetic strategy that combines the advantages of both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). This allows for separate preparation of the lipopeptide side chain and macrocyclic core precursors, followed by late-stage enzymatic biaryl coupling. The approach minimizes issues with epimerization-prone residues like hydroxyphenylglycine (HPG) and allows for modular incorporation of structural analogs. [1]

  • High Catalytic Efficiency: When paired with an optimized redox partner system, AryC demonstrates efficient conversion of linear peptide precursors to the desired biaryl macrocycle. The adrenodoxin/adrenodoxin reductase system has been identified as particularly effective for electron transfer to AryC, enabling practical reaction rates and yields for synthetic applications. [1]

Structural Insights into AryC Function

The X-ray crystal structure of AryC (PDB ID: 7AYX) reveals key features that enable its unique carrier protein-free activity. The enzyme possesses a prominent hydrophobic cavity at the surface that leads directly to the substrate access tunnel. This structural feature is believed to facilitate the recognition and binding of the hydrophobic lipopeptide substrates without the assistance of carrier proteins. The active site accommodates the linear peptide precursor in a conformation that preorganizes the aromatic residues for regiospecific oxidative coupling. [1] [4]

Structural comparisons between AryC and cytochrome P450 enzymes involved in glycopeptide antibiotic biosynthesis highlight important differences. While glycopeptide biosynthetic P450s require a dedicated X-domain and PCP-tethered substrates for activity, AryC lacks these dependencies. The hydrophobic surface cavity of AryC represents an evolutionary adaptation that enables direct interaction with free peptide substrates, making it particularly suitable for biocatalytic applications without the need for additional protein components. [1]

Table 1: Key Structural Features of AryC from Streptomyces roseosporus

Feature Description Functional Significance
Overall Fold Characteristic P450 fold with helical domains Conserved structural framework for heme binding and catalysis
Heme Cofactor Protoporphyrin IX with iron center Essential for oxygen activation and oxidative coupling
Surface Hydrophobic Cavity Distinct hydrophobic patch at protein surface Enables carrier protein-free substrate recognition
Substrate Access Tunnel Channel connecting surface to active site Guides substrate positioning for regiospecific coupling
Active Site Architecture Hydrophobic pocket with specific geometry Preorganizes substrate for biaryl bond formation

Experimental Protocols

Synthesis of Linear this compound Precursor
4.1.1 Lipopeptide Side Chain Synthesis (Liquid-Phase)

The lipopeptide side chain is prepared through solution-phase peptide synthesis using the following sequential procedure:

  • Fatty Acid Synthesis:

    • Prepare the Grignard reagent from 1-bromo-3-methylbutane (4) using activated magnesium turnings in anhydrous THF.
    • Form the corresponding cuprate reagent and add to ethyl 7-bromoheptanoate (5) to yield ester 6 (94% yield).
    • Saponify ester 6 using NaOH to generate fatty acid building block 7 (99% yield). [1]
  • Serine Derivative Preparation:

    • Activate fatty acid 7 using SOCl₂ to form the acid chloride.
    • Immediately couple with O-tert-butyl-D-serine methyl ester to form the amide linkage.
    • Perform mono-N-methylation of the amide to yield ester 8 (92% yield over two steps).
    • Saponify ester 8 using LiOH in THF to generate free acid 9 (83% yield). [1]
  • Dipeptide Coupling:

    • Couple compound 9 with dipeptide 10 (prepared from N-Boc-D-alanine and glycine methyl ester) using EDCI and HOBt as coupling agents.
    • Perform final saponification with LiOH in THF to yield lipopeptide side chain 11b (69% yield over two steps).
    • The overall yield for the 7-step sequence is 49%. [1]
4.1.2 Macrocyclic Tripeptide Synthesis (Solid-Phase)

The tripeptide portion is assembled using Fmoc-based solid-phase peptide synthesis (SPPS) with careful attention to prevent epimerization:

  • Resin Loading:

    • Use 2-chloro-2-trityl resin preloaded with O-tert-butyl-L-tyrosine (12) (loading: 0.4-1.0 mmol/g).
    • Employ reduced concentration of DBU (0.5%) during Fmoc deprotection steps to minimize epimerization. [1]
  • Peptide Assembly:

    • Couple Fmoc-L-alanine using DIC and HOBt in DMF to yield resin-bound dipeptide 13.
    • After Fmoc removal, install Fmoc-L-hydroxyphenylglycine (HPG) using COMU/NEt₃ in DMF to form tripeptide 15.
    • Remove Fmoc protecting group and install N-ortho-nitrobenzenesulfonyl (nosyl) group to yield compound 17. [1]
  • N-Methylation:

    • Perform selective mono-N-methylation using Kessler's protocol to yield resin-bound peptide 18.
    • Remove the nosyl group using mercaptoethanol to liberate the amine, yielding compound 19. [1]
  • Side Chain Attachment & Cleavage:

    • Couple with either protected (11b) or unprotected (11a) lipopeptide side chain directly on resin.
    • Cleave the fully assembled linear precursor from the resin using 9% TFA in DCM with simultaneous O-tert-butyl deprotection.
    • For complete deprotection without significant epimerization, couple with unprotected lipopeptide 11a prior to cleavage. [1]

Table 2: Key Building Blocks for Linear this compound Precursor

Component Key Structural Features Synthetic Yield
Fatty Acid 7 8-carbon chain with terminal carboxylate 93% over 2 steps
Serine Derivative 9 O-tert-butyl protected, N-methylated 76% over 3 steps from 7
Lipopeptide 11b Complete side chain with protected serine 69% over 2 steps from 9
Resin-bound Tripeptide 19 HPG-Ala-Tyr sequence with N-methylation Quantitative by HPLC
Production and Purification of Recombinant AryC
  • Gene Cloning and Expression:

    • Amplify the aryC gene from genomic DNA of Streptomyces roseosporus NRRL15998 by PCR.
    • Clone into pHis8-TEV expression vector to generate AryC with an N-terminal octa-histidine tag.
    • Express recombinant AryC in E. coli BL21(DE3) under standard induction conditions. [1]
  • Protein Purification:

    • Purify the expressed protein using immobilized metal affinity chromatography (IMAC) under native conditions.
    • Reconstitute the purified protein with heme cofactor by incubation with hemin chloride.
    • Remove excess hemin and exchange into storage buffer using desalting chromatography. [1]
  • Redox Partner Preparation:

    • Express and purify the adrenodoxin (Adx) and adrenodoxin reductase (AdR) redox system from appropriate expression vectors.
    • Alternatively, the Fpr/PetF redox system can be used, though with lower efficiency for the biaryl coupling reaction. [1]
Enzymatic Biaryl Coupling Reaction
  • Standard Reaction Conditions:

    • Prepare reaction mixture containing: 100 μM linear peptide precursor (3a or 3b), 5 μM AryC, 10 μM adrenodoxin (Adx), 1 μM adrenodoxin reductase (AdR), and 1 mM NADPH in appropriate buffer (e.g., 50 mM HEPES, pH 7.5). [1]
  • Reaction Monitoring:

    • Monitor reaction progress by HPLC-MS analysis using C18 reverse-phase chromatography.
    • Detect formation of this compound (2a from 3a) or protected variant (2b from 3b) by characteristic mass and UV absorption.
    • Optimal reaction temperature is 28-30°C with typical incubation times of 4-16 hours. [1]
  • Product Isolation:

    • Terminate reaction by acidification or direct injection onto preparative HPLC.
    • Purify the biaryl product using reverse-phase chromatography.
    • Lyophilize to obtain pure this compound as a white powder. [1]

The following workflow diagram illustrates the complete biocatalytic process for this compound production:

G A Lipopeptide Tail Synthesis C Linear Peptide Precursor A->C Solution-Phase B Solid-Phase Peptide Synthesis B->C Fmoc-SPPS E Enzymatic Biaryl Coupling C->E Substrate D AryC + Redox System D->E Catalysis F This compound E->F NADPH + O₂

Applications and Future Outlook

The development of efficient biocatalytic methods for this compound production has significant implications for antibiotic discovery and development. The latent antibiotic potential of the arylomycin scaffold suggests that with appropriate optimization, these compounds could address the growing threat of multidrug-resistant bacterial infections. The ability to generate this compound and analogs through chemoenzymatic synthesis enables more extensive structure-activity relationship studies and optimization campaigns. [5] [6]

The carrier protein-independent activity of AryC makes it particularly valuable for biocatalytic applications. This feature enables the enzyme to process synthetic substrates with modified structures, facilitating the generation of diverse analog libraries for biological evaluation. Such libraries are essential for overcoming the natural resistance mechanisms that limit the spectrum of native arylomycins, particularly in Gram-negative pathogens. [1] [5]

Future developments in AryC biocatalysis will likely focus on enzyme engineering to enhance catalytic efficiency, substrate promiscuity, and stability under process conditions. The structural information now available for AryC provides a robust foundation for rational engineering approaches. Additionally, the integration of AryC-catalyzed biaryl coupling with other enzymatic and synthetic steps in multi-step synthesis will further streamline the production of arylomycin-based antibiotics and analogs. [1] [7]

The following diagram illustrates the catalytic cycle of AryC, showing the key intermediates in the oxidative coupling mechanism:

G A Fe³⁺ Resting State B Fe²⁺ Reduced State A->B 1 e⁻ reduction C Fe²⁺-O₂ Complex B->C O₂ binding D Compound I (FeO³⁺) C->D 2 e⁻ + 2H⁺ E Product Formation D->E H abstraction & rebound E->A Product release Prod This compound E->Prod Release Sub Linear Peptide Substrate Sub->D Binding

Conclusion

The biocatalytic production of this compound using cytochrome P450 AryC represents a significant advancement in the synthesis of complex biaryl-bridged lipopeptide antibiotics. The unique carrier protein-independent activity of AryC, combined with its compatibility with chemically synthesized peptide precursors, enables a convergent and flexible synthetic approach that surpasses traditional chemical methods in efficiency and practicality. The structural insights from the AryC crystal structure provide a foundation for further enzyme engineering and optimization. As antibiotic resistance continues to pose a serious threat to global health, the development of robust biocatalytic methods for producing promising antibiotic scaffolds like this compound becomes increasingly valuable for drug discovery and development efforts.

References

Arylomycin A2 Optimization: Application Notes and Protocols for Solubility and Protein Binding Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Arylomycin Scaffold and Optimization Potential

The arylomycin class of natural products represents a promising starting point for antibiotic development due to its novel mechanism of action—inhibition of bacterial type I signal peptidase (SPase), an essential membrane-bound enzyme that processes proteins for export across the cytoplasmic membrane [1] [2]. This molecular target is particularly attractive because it is highly conserved across diverse bacterial pathogens and has no direct homolog in human biology, potentially reducing off-target effects [3]. While naturally occurring arylomycins demonstrate potent activity against certain Gram-positive bacteria, their utility in addressing the urgent threat of multidrug-resistant Gram-negative pathogens has been limited by several factors, including apparent narrow spectrum activity, suboptimal solubility properties, and significant protein binding that reduces free drug concentrations [1] [4].

Initial characterization of arylomycin A2 revealed that its seemingly narrow spectrum was not due to intrinsic limitations of the scaffold but rather to specific resistance mechanisms in many pathogens, particularly the presence of a proline residue at position 84 in the SPase target (position 29 in S. aureus) that disrupts interactions with the arylomycin lipopeptide tail [1]. This discovery suggested that the arylomycins are in fact "latent antibiotics" whose broad-spectrum potential could be unlocked through strategic chemical optimization [1] [5]. The lipopeptide tail of this compound has been identified as a critical determinant of its physicochemical properties, membrane anchoring capability, and ultimately its antibacterial activity [1] [4]. This application note details systematic approaches to optimizing this compound through rational modification of its lipopeptide tail, with particular emphasis on balancing solubility, protein binding, and antibacterial activity.

Solubility Optimization Through Lipopeptide Tail Engineering

Structure-Solubility Relationships in Arylomycin Analogues

The lipophilic nature of the this compound natural product presents significant challenges for pharmaceutical development, particularly regarding aqueous solubility and distribution properties. Research has demonstrated that the N-terminal alkyl chain serves as a membrane anchor that is essential for positioning the macrocyclic core for effective interaction with the SPase target [4]. Systematic investigation of linear alkyl amides of varying lengths has revealed clear structure-property relationships that enable rational optimization of these critical parameters. As shown in Table 1, increasing alkyl chain length from C7 to C13 results in predictable increases in lipophilicity (AlogP), with concomitant effects on both target engagement and antibacterial activity [4].

Table 1: Physicochemical and Antibacterial Properties of Arylomycin Analogues with Linear Alkyl Tails

Analog Alkyl Tail AlogP E. coli IMP MIC (μg/mL) E. coli 25922 MIC (μg/mL) E. coli 25922 + Serum MIC (μg/mL)
1 n-C7 0.5 0.35 31 60
2 n-C8 1.0 0.12 23 61
3 n-C9 1.4 0.10 15 51
4 n-C10 1.9 0.023 3.8 15
5 n-C11 2.3 0.007 0.98 7.5
6 n-C12 2.8 0.007 0.23 3.8
7 n-C13 3.2 0.014 0.24 3.8

[4]

The data reveal a distinct optimal range for alkyl chain length, with the C11 and C12 chains (compounds 5 and 6) demonstrating the most favorable balance of potency and physicochemical properties. The lipophilic ligand efficiency (LLE), defined as pMIC - AlogP, provides a valuable metric for assessing this balance [4]. Notably, while compound 7 (C13 tail) maintains good antibacterial activity, its higher lipophilicity reduces LLE, suggesting diminished efficiency in converting lipophilicity into biological activity.

Biaryl-Based Membrane Anchors as an Alternative Strategy

In addition to traditional alkyl chains, biaryl amide moieties have been explored as alternative membrane anchors that can modulate solubility and distribution properties while maintaining target engagement [4]. These structures offer several advantages, including opportunities for fine-tuning lipophilicity through strategic substitution and potentially improved membrane integration characteristics. Studies have demonstrated that biaryl-containing analogues generally exhibit improved LLE compared to their linear alkyl counterparts, suggesting more efficient deployment of lipophilicity to drive antibacterial activity [4].

The membrane anchoring function of the lipopeptide tail was further investigated through the synthesis of derivative 1, which replaces the lipid tail amide with a charged tertiary amine [1]. This modification resulted in significantly reduced activity against both S. epidermidis and sensitized S. aureus (MICs of 32 and 64 μg/mL, respectively), confirming that this portion of the molecule must interact with hydrophobic environments—either the membrane bilayer itself or complementary hydrophobic regions on the SPase target [1]. This finding underscores the importance of maintaining appropriate hydrophobic character in the lipopeptide tail while optimizing other physicochemical parameters.

Protein Binding Considerations and Mitigation Strategies

Impact of Serum Proteins on Antibacterial Activity

Plasma protein binding represents a critical parameter in antibiotic optimization, as only the free, unbound fraction of a drug is available to exert antibacterial effects in vivo. For the arylomycin class, the presence of serum proteins has been shown to significantly impact antibacterial activity, though the magnitude of this effect varies considerably with specific structural features [4]. As illustrated in Table 1, the increase in MIC values observed in the presence of 50% mouse serum ranges from approximately 2-fold to over 10-fold across different analogues, highlighting the importance of empirical measurement and optimization of this parameter.

Table 2: Protein Binding and Permeability Characteristics of Select Arylomycin Analogues

Analog Alkyl Tail Human fu Fold-Change in MIC with Serum OM Permeability Ratio (WT/IMP MIC)
1 n-C7 0.59 ~1.9 ~89
4 n-C10 0.09 ~3.9 ~165
5 n-C11 0.03 ~7.7 ~140
6 n-C12 0.01 ~16.5 ~33

[4]

The data reveal a clear trend of decreasing free fraction (fu) with increasing lipophilicity, with the C12 alkyl chain (compound 6) exhibiting only 1% free fraction in human plasma [4]. This extensive protein binding translates to a substantial reduction in potency under physiologically relevant conditions, underscoring the importance of balancing target affinity and membrane penetration with favorable protein binding characteristics.

Strategic Optimization of Protein Binding Properties

The optimization of protein binding properties must be considered within the broader context of the compound's physicochemical profile and mechanism of action. For arylomycin analogues, which target a membrane-associated enzyme, complete avoidance of serum protein binding may be neither feasible nor desirable, as some lipophilicity is required for membrane interaction and target engagement. Instead, the goal should be to minimize excessive binding that significantly reduces free drug concentrations.

Research has demonstrated that the biaryl tail analogues generally exhibit improved activity in the presence of serum compared to linear alkyl chains with similar AlogP values, suggesting that structural features beyond simple lipophilicity measurements influence protein binding [4]. This presents opportunities for medicinal chemistry strategies that maintain sufficient hydrophobicity for membrane interaction and target binding while reducing non-specific binding to serum proteins through careful manipulation of molecular topography and hydrogen bonding capacity.

Experimental Protocols for Key Assays

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To evaluate the in vitro antibacterial activity of arylomycin analogues against both hyperpermeable and wild-type bacterial strains, providing insight into intrinsic activity and outer membrane penetrability.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Bacterial strains: E. coli lptD4213 (IMP, hyperpermeable) and E. coli 25922 (wild-type)
  • Arylomycin analogues dissolved in DMSO
  • Sterile 96-well polypropylene microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of arylomycin analogues in CAMHB across the microtiter plate, typically covering a concentration range of 0.002-128 μg/mL.
  • Standardize bacterial inoculum to approximately 5 × 10^5 CFU/mL in CAMHB and add to compound dilutions.
  • Include growth control (bacteria without compound) and sterility control (media only) wells.
  • Incubate plates at 35°C for 16-20 hours under static conditions.
  • Determine MIC as the lowest concentration that completely inhibits visible growth.
  • For serum shift assays, repeat the procedure using CAMHB supplemented with 50% mouse serum.

Interpretation: The ratio of MIC values obtained against wild-type versus IMP strains provides an assessment of outer membrane permeability, while the ratio of MIC values with versus without serum indicates the impact of protein binding on antibacterial activity [4].

Plasma Protein Binding Assessment

Purpose: To quantify the fraction of arylomycin analogues unbound to plasma proteins, which correlates with pharmacologically active drug concentrations.

Materials:

  • Human or mouse plasma (heparinized)
  • Rapid Equilibrium Dialysis (RED) devices with 8 kDa molecular weight cutoff membranes
  • Arylomycin analogues (typically at 5 μg/mL in plasma)
  • LC-MS/MS system for compound quantification

Procedure:

  • Add 100 μL of arylomycin solution in plasma to the sample chamber of the RED device.
  • Add 150 μL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.
  • Secure the device assembly and incubate at 37°C with gentle shaking for 4-6 hours.
  • Post-incubation, collect aliquots from both plasma and buffer chambers.
  • Precipitate proteins in plasma samples with cold acetonitrile containing internal standard.
  • Analyze samples using validated LC-MS/MS methods to determine compound concentrations.
  • Calculate unbound fraction (f_u) using the formula: f_u = [Buffer]/[Plasma] × 100%

Interpretation: Compounds with f_u < 10% are considered highly protein bound and may require higher doses to achieve therapeutic free drug concentrations in vivo [4].

Synthetic Methodology for Arylomycin Analogues

Purpose: To provide detailed synthetic procedures for generating arylomycin analogues with modified lipopeptide tails for structure-activity relationship studies.

Materials:

  • o-iodinated hydroxyphenylglycine, alanine, and tyrosine boronic ester building blocks
  • Suzuki-Miyaura macrocyclization reagents: Pd catalyst, appropriate base, and solvent
  • Lipopeptide tail precursors (natural or unnatural amino acids)
  • Lipidating reagents
  • Deprotection reagents: AlBr~3~ and ethanethiol
  • Standard peptide synthesis equipment and reagents

Procedure:

  • Assemble the tripeptide macrocycle precursor from o-iodinated hydroxyphenylglycine, alanine, and tyrosine boronic ester building blocks.
  • Perform macrocyclization via Suzuki-Miyaura coupling to form the characteristic biaryl bridge.
  • Methylate the peptide backbone using a nosylated amine protocol.
  • Couple the macrocycle to lipopeptide tail precursors using solution-phase peptide couplings.
  • Introduce lipid modifications using appropriate lipidating reagents.
  • Globally deprotect using AlBr~3~ and ethanethiol to yield the final arylomycin analogue.
  • Purify compounds using reversed-phase HPLC and characterize by LC-MS and NMR.

Note: The specific synthetic route may vary depending on the nature of the lipopeptide tail modifications being introduced [1].

Strategic Optimization Workflow

The optimization of arylomycin analogues for improved solubility and reduced protein binding requires a systematic approach that balances multiple parameters. The following workflow diagram illustrates the key decision points in this process:

G Start Start: Lead Arylomycin Analogue Lipophilicity Measure AlogP and Solubility Start->Lipophilicity MIC Determine MIC profiles: IMP, WT, and +Serum Lipophilicity->MIC PPB Assess Plasma Protein Binding MIC->PPB Decision1 Is OM penetration adequate? (WT/IMP MIC ratio) PPB->Decision1 Decision2 Is free fraction sufficient? (fu > 10%) Decision1->Decision2 Yes Strategy1 Strategy: Increase Lipophilicity Consider biaryl tails Decision1->Strategy1 No Decision3 Is LLE optimal? (pMIC - AlogP) Decision2->Decision3 Yes Strategy2 Strategy: Reduce Lipophilicity Modify tail length Decision2->Strategy2 No Strategy3 Strategy: Optimize Membrane Anchor Explore biaryl amides Decision3->Strategy3 No Success Optimized Compound Progress to in vivo studies Decision3->Success Yes Strategy1->Lipophilicity Strategy2->Lipophilicity Strategy3->Lipophilicity

Diagram 1: Strategic workflow for optimizing arylomycin analogues, balancing lipophilicity, membrane penetration, and protein binding

Summary and Future Directions

The optimization of this compound solubility and protein binding properties represents a critical pathway toward realizing the potential of this promising antibiotic class. Through systematic modification of the lipopeptide tail region, researchers have demonstrated significant improvements in both physicochemical and pharmacological properties while maintaining potent antibacterial activity [1] [4]. The most successful strategies have balanced the seemingly competing demands of membrane integration for target engagement and aqueous solubility for adequate distribution and free drug concentrations.

The development of advanced arylomycin analogues such as G0775, which incorporates both core modifications and an optimized lipopeptide tail, demonstrates the remarkable potential of this antibiotic class [3] [5]. This compound exhibits potent, broad-spectrum activity against Gram-negative pathogens, overcoming the limitations of the natural product through enhanced target inhibition and improved physicochemical properties [5]. The success of G0775 and related compounds validates the optimization strategies outlined in this application note and provides a roadmap for future development of antibiotics targeting signal peptidase.

As antibiotic resistance continues to pose a grave threat to global public health, the strategic optimization of promising natural product scaffolds like the arylomycins represents an essential approach to addressing this challenge. The protocols and strategic considerations outlined herein provide a framework for advancing these efforts, with the ultimate goal of delivering novel therapeutics to combat multidrug-resistant bacterial infections.

References

Antimicrobial Activity of Arylomycin A2 and Optimized Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Arylomycin A2 is a lipopeptide natural product that inhibits bacterial Type I Signal Peptidase (SPase), an essential enzyme for bacterial protein secretion [1]. Its activity is primarily against Gram-positive bacteria, with its spectrum limited by natural resistance mechanisms in many pathogens [2].

The table below summarizes the known in vitro activity of this compound and its advanced analog, G0775.

Table 1: In Vitro Antibacterial Activity of this compound and Optimized Analog G0775

Compound Target Spectrum Example MIC values / Activity Key Findings
This compound Type I Signal Peptidase (SPase) [1] Primarily Gram-positive [1] - S. epidermidis: 0.058 - 0.235 µg/mL [3] Activity masked by Pro residue at position 29/84 in SPase of many bacteria [2].
G0775 (Optimized Arylomycin) Type I Signal Peptidase (SPase) [4] Broad-spectrum, including Gram-negative [4] Potent activity against contemporary multidrug-resistant Gram-negative clinical isolates [4] Circumvents resistance from SPase Pro residue; retains activity against clinical isolates [4].

Protocol: Preclinical Assessment of Arylomycin-Class Antibiotics for Systemic Infection Models

This protocol outlines the key in vitro and in vivo steps for evaluating lead arylomycin compounds like G0775, based on methodologies described in the literature [4].

In Vitro Profiling and Mechanism of Action
  • Minimum Inhibitory Concentration (MIC) Determinations

    • Method: Use reference broth microdilution methods (e.g., CLSI) to determine MICs against a panel of bacterial strains [2].
    • Strain Selection: Include quality control strains, clinically relevant Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) pathogens, and contemporary multidrug-resistant (MDR) clinical isolates [4].
    • Data Analysis: Compare MIC values to established antibiotics to contextualize potency.
  • Target Engagement and Resistance Studies

    • SPase Inhibition Assay: Use a biochemical assay with purified SPase to confirm direct inhibition [5].
    • Resistance Validation: Genetically engineer isogenic bacterial strains where the resistance-conferring Pro residue in SPase is mutated to a sensitive allele (e.g., P84L in E. coli). Compare MICs between wild-type and mutant strains to confirm the compound's ability to overcome this resistance [2].
In Vivo Efficacy Models

The following workflow outlines the progression from in vitro analysis to in vivo efficacy studies:

G In_Vitro In_Vitro Strain_Panel Strain_Panel In_Vitro->Strain_Panel In_Vivo In_Vivo In_Vitro->In_Vivo MIC_Assay MIC_Assay Strain_Panel->MIC_Assay MoA_Studies MoA_Studies MIC_Assay->MoA_Studies Model_Selection Model_Selection In_Vivo->Model_Selection Results Results In_Vivo->Results Neutropenic_Mouse Neutropenic_Mouse Model_Selection->Neutropenic_Mouse Dosing Dosing Neutropenic_Mouse->Dosing PK_PD PK_PD Dosing->PK_PD Efficacy Efficacy Results->Efficacy Analysis Analysis Efficacy->Analysis

Key steps for in vivo models:

  • Animal Model: Utilize a murine neutropenic thigh infection model or a systemic septicemia model.
  • Bacterial Inoculum: Prepare a logarithmic-phase culture of the target pathogen (e.g., a MDR Gram-negative strain). For the thigh model, inject inoculum intramuscularly into the thighs of neutropenic mice [4].
  • Compound Administration:
    • Dosing: Administer the test compound (e.g., G0775) therapeutically, typically starting 2 hours post-infection.
    • Route: Use relevant routes such as intravenous (IV) or subcutaneous (SC) infusion to maintain controlled exposure [4].
    • Regimen: Test multiple dose levels and schedules to establish a dose-response relationship.
  • Endpoint Analysis:
    • Thigh Model: At a predetermined time post-dosing (e.g., 24 hours), euthanize animals, harvest thighs, homogenize, and plate for bacterial CFU counts.
    • Septicemia Model: Monitor survival over several days (e.g., 96 hours) post-infection [4].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure compound concentrations in plasma to correlate drug exposure (e.g., ƒAUC/MIC) with efficacy outcomes (reduction in CFU or percent survival) [4].

Expected Results and Data Analysis

For a compound like G0775, you can expect significant efficacy in these models. The table below outlines potential outcomes based on published data for optimized arylomycins [4].

Table 2: Expected Outcomes from In Vivo Efficacy Studies with an Optimized Arylomycin (e.g., G0775)

Infection Model Pathogen Key Efficacy Metric Expected Outcome
Murine Neutropenic Thigh Multidrug-resistant Gram-negative (e.g., K. pneumoniae) Reduction in bacterial burden (log10 CFU/thigh) Dose-dependent, statistically significant reduction (e.g., >3 log reduction) compared to vehicle control [4].
Murine Septicemia Multidrug-resistant Gram-negative (e.g., E. coli) Survival rate over time Significant increase in percent survival (e.g., 80-100% survival) compared to 0% in vehicle control group [4].

Key Conclusions for Researchers

  • This compound serves as a foundational proof-of-concept for SPase inhibition but has limited in vivo utility due to its narrow spectrum.
  • The arylomycin scaffold can be optimized to create broad-spectrum agents like G0775. This demonstrates that the inherent resistance mediated by a single Pro residue in SPase can be overcome with strategic chemical modification [2] [4].
  • G0775 represents a promising clinical candidate, demonstrating that targeting SPase with optimized molecules is a viable strategy for combating multidrug-resistant Gram-negative infections [4].

References

Arylomycin Resistance & Analog Design: Technical Support

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Arylomycin Resistance

Q1: What is the primary mechanism of innate resistance to arylomycins in many bacteria? The primary innate resistance mechanism in many bacteria is a single proline residue at a specific position in the SPase target (e.g., Pro84 in E. coli, Pro29 in S. aureus). This proline disrupts critical binding interactions with the lipopeptide tail of the natural arylomycin molecule, significantly reducing the antibiotic's affinity for its target [1] [2]. Bacteria that are naturally sensitive to arylomycins lack this proline in their SPase.

Q2: How can synthetic analog design overcome this resistance? Analog design focuses on modifying the arylomycin structure to better interact with or bypass the resistance-conferring proline residue. Key strategies include [1] [3] [4]:

  • Modifying the Lipopeptide Tail: Altering the N-terminal tail to restore binding affinity with mutant SPase.
  • Introducing Novel Moieties: Replacing the natural tripeptide tail with synthetic fragments (e.g., a diaminobutyric acid unit coupled to an aromatic pyrimidine carboxylic acid) that enhance binding.
  • Incorporating Electrophilic Warheads: Adding groups like a C-terminal nitrile to covalently modify the catalytic serine of SPase, which potently inhibits the enzyme even in the presence of resistance mutations [3].

Q3: Are there other resistance mechanisms beyond SPase mutation? Yes. In Staphylococcus aureus, resistance can also arise from mutations in a putative Cro-like repressor protein. Mutations in this regulator are sufficient to confer high-level resistance, although the precise mechanism is still being elucidated [5].

Experimental Data & Protocols

1. Key Analogs and Their Activity Spectra The table below summarizes the Minimal Inhibitory Concentration (MIC) data for foundational and optimized arylomycin analogs, demonstrating the progress in broadening the spectrum of activity.

Table 1: In vitro Activity of Arylomycin Analogs Against Key Pathogens

Compound Name S. aureus (WT, Resistant) S. aureus (Sensitized Mutant) E. coli (WT, Resistant) E. coli (Sensitized Mutant) P. aeruginosa Key Structural Modifications
Arylomycin A-C16 (Natural) >128 µg/mL [1] 16 µg/mL (e.g., USA300) [1] >64 µg/mL [3] Not Sensitive [1] Not Sensitive [1] Natural lipopeptide tail.
Arylomycin M131 Varies by strain [5] Information Missing Information Missing Information Missing Information Missing Improved anti-Gram-positive activity [5].
G0775 (Optimized Synthetic) Potent activity [4] Potent activity [4] 0.125 µg/mL [3] Potent activity [4] 2 µg/mL [3] Synthetic tail replacement, C-terminal nitrile warhead, modified biaryl phenols [3] [4].

2. Core Experimental Protocol: Broth Microdilution MIC Assay This is a standard method for evaluating the potency of new arylomycin analogs [1] [5].

  • Principle: Determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
  • Procedure:
    • Preparation: Prepare two-fold serial dilutions of the arylomycin analog in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well plate.
    • Inoculation: Inoculate each well with a standardized bacterial suspension at a final concentration of approximately 5 x 10^5 CFU/mL.
    • Incubation: Incub the plate at 37°C for 16-20 hours.
    • Reading: Determine the MIC as the lowest concentration of antibiotic that completely inhibits visible growth. Perform at least three independent biological replicates.
  • Strain Selection: Always include:
    • Wild-type strains (naturally resistant).
    • Genetically engineered sensitized isogenic mutants (e.g., S. aureus with P29S SPase mutation).
    • A panel of contemporary multidrug-resistant (MDR) clinical isolates to assess spectrum [4].

The workflow for identifying and validating new analogs is summarized below.

start Start: Identify Resistance a1 Characterize SPase Mutation (e.g., Proline) start->a1 a2 Design Analog (Tail, Warhead, Core) a1->a2 a3 Chemical Synthesis a2->a3 a4 In vitro MIC Assay a3->a4 a4->a2  Optimization Needed a5 Resistance Mechanism Studies a4->a5  Potent Compound a6 In vivo Efficacy Models a5->a6  Validated Target end Lead Candidate a6->end

Troubleshooting Guide

  • Problem: New analog shows poor activity against both wild-type and sensitized mutant strains.
    • Solution: The issue may be poor compound penetration or stability, not target binding. Review the compound's physicochemical properties. Check stability in the assay medium. Use a SPase enzyme inhibition assay to decouple binding from cell penetration [1].
  • Problem: Analog is potent in vitro but loses efficacy in an animal infection model.
    • Solution: This often relates to pharmacokinetics (PK). Investigate the analog's plasma protein binding, metabolic stability, and in vivo clearance. Re-optimize the structure for improved PK properties [4].
  • Problem: Resistance rapidly emerges during passage experiments.
    • Solution: This indicates a high risk of clinical resistance. Isolate the resistant mutants and sequence their genomes to identify the resistance pathway. If mutations are in the target SPase, further refine analog binding. If mutations are in a regulator (like the Cro-like repressor), this may require a separate mitigation strategy [5].

The field of arylomycin analog design is advancing rapidly. The strategies outlined here, particularly the design principles behind G0775, provide a strong foundation for developing novel antibiotics against multidrug-resistant Gram-negative pathogens [3] [4].

References

optimizing arylomycin membrane penetration Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Arylomycin Mechanism and Optimization Strategies

Arylomycins are a class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme that processes proteins for export [1] [2]. Inhibiting SPase causes preproteins to accumulate in the cell membrane, compromising its integrity and ultimately killing the cell [3].

The core challenge is that the native arylomycin structure has poor penetration through the tough outer membrane (OM) of Gram-negative bacteria [4] [1]. Furthermore, many naturally resistant pathogens have a proline residue at a key position (e.g., Pro84 in E. coli LepB) in the SPase protein, which reduces the compound's binding affinity [1] [5]. The following diagram outlines the mechanism and major barriers.

G cluster_optimized Optimized Arylomycin Action cluster_barriers Barriers for Natural Arylomycin A Optimized Arylomycin (e.g., G0775) B Crosses Gram-negative Outer Membrane A->B C Anchors in Inner Membrane B->C D Binds Signal Peptidase (Inhibits via Lysine) C->D E Bacterial Cell Death D->E F Natural Arylomycin G Poor Outer Membrane Penetration F->G H Reduced Binding to SPase with Proline Mutation G->H I No Antibiotic Activity H->I

Optimization efforts therefore focus on two main fronts:

  • Enhancing Membrane Penetration: Modifying the molecule, particularly its lipophilic anchor, to allow it to cross the Gram-negative outer membrane [4].
  • Overcoming Target-Based Resistance: Engineering the compound to bind strongly to SPase even when the resistance-conferring proline is present [5] [6].

Key Experimental Models for Optimization

To systematically evaluate new arylomycin analogs, researchers use a panel of bacterial strains and assays that dissect the different barriers to activity. The table below summarizes a common experimental setup [4].

Assay / Strain Purpose What It Measures
MIC vs. E. coli IMP (lptD4213) [4] Measure intrinsic anti-SPase activity Compound's potency when the outer membrane barrier is compromised.
MIC vs. E. coli 25922 (Wild-type) [4] Measure overall activity & OM penetration Compound's ability to cross the intact outer membrane and reach its target.
MIC vs. E. coli 25922 + Mouse Serum [4] Assess plasma protein binding How much serum proteins reduce the compound's free, active concentration.
MIC vs. Sensitized Strains (e.g., LepB P84S) [1] [5] Evaluate ability to overcome resistance Compound's activity against strains where the resistant SPase has been mutated to a sensitive form.

Key Metric: The Lipophilic Ligand Efficiency (LLE), defined as pMIC - AlogP, is a crucial metric. It helps determine if increases in potency are due to effective target engagement or simply a non-specific increase in lipophilicity [4].

Optimization of the Lipophilic Anchor

The N-terminal lipophilic portion (the "membrane anchor") is critical for anchoring the compound in the bacterial inner membrane to facilitate binding to the membrane-associated SPase [4]. Research has systematically explored how the structure of this anchor affects activity.

The data below, derived from a study on linear alkyl amides, shows that tail length must be optimized for a balance of activity and efficient use of lipophilicity [4].

Analog Lipid Tail AlogP MIC vs. E. coli IMP (μg/mL) MIC vs. E. coli WT (μg/mL)
1 n-C7 0.5 0.35 31
4 n-C10 1.9 0.023 3.8
5 n-C11 2.3 0.007 0.98
6 n-C12 2.8 0.007 0.23
7 n-C13 3.2 0.014 0.24

Troubleshooting Note: The data indicates that an 11-carbon tail (Compound 5) is a rough optimum for intrinsic activity (IMP MIC). While longer tails can improve wild-type activity, they do so less efficiently (lower LLE), suggesting a point of diminishing returns where increased lipophilicity no longer translates to proportionally higher activity [4].

Alternative Anchors: Replacing linear alkyl tails with biaryl amides has shown promise. These analogs demonstrate improved Lipophilic Ligand Efficiency (LLE) in wild-type strains, indicating they are better at converting lipophilicity into productive penetration of the outer membrane [4].

Advanced Strategy: Novel Mechanisms to Overcome Resistance

A breakthrough in the field was the development of the synthetic analog G0775. This compound represents a significant leap forward for two key reasons [6] [7]:

  • Enhanced Penetration: It is over 500 times more potent than natural arylomycins against Gram-negative pathogens, due to optimized molecular properties that allow it to traverse the outer membrane via a non-porin pathway [6] [7].
  • Novel Binding Mechanism: It inhibits SPase through an unprecedented covalent mechanism. Instead of targeting the catalytic serine, its aminoacetonitrile "warhead" forms a direct, irreversible covalent amidine bond with the catalytic lysine residue in the SPase active site. This mechanism potently inhibits the enzyme and helps circumvent the common Proline mutation resistance [6] [7].

Frequently Asked Questions (FAQs)

Q1: Why does my arylomycin analog show good enzyme inhibition but no whole-cell activity against wild-type E. coli? This is a classic sign of a penetration problem. The compound can engage the target if it gets there (as shown in the IMP mutant assay), but it cannot cross the Gram-negative outer membrane in its current form. Re-evaluate the physicochemical properties of the molecule, focusing on the lipophilic anchor, to improve uptake [4] [1].

Q2: My compound is potent in serum-free media but loses all activity in the presence of serum. What could be happening? This indicates high plasma protein binding. The compound is being sequestered by proteins in the serum, drastically reducing the free concentration available to attack bacteria. Optimization should focus on reducing nonspecific binding while maintaining target potency [4].

Q3: What are the additional benefits of targeting SPase with an arylomycin? Besides direct bacterial killing, studies show that even sub-inhibitory concentrations (sub-MIC) of arylomycins can have beneficial effects. They disrupt the secretion of virulence factors and proteins needed for flagellation, biofilm formation, and horizontal gene transfer, potentially reducing the bacteria's pathogenicity and ability to spread resistance genes during treatment [3].

References

Arylomycin A2: Core Structure and Binding Mode

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the established structure and binding mechanism of arylomycin A2 is the first step in designing modifications to improve its drug-like properties.

The diagram below summarizes the key structural features and the proposed optimization workflow based on current research:

f start This compound Core Structure macrocycle Macrocyclic Core (Binds SPase active site) start->macrocycle lipotail Lipopeptide Tail (Embeds in membrane) start->lipotail biaryl Biaryl Bridge (Key for structural integrity) start->biaryl mod_tail Modify Lipopeptide Tail lipotail->mod_tail Primary Target opt Optimization Strategy goal Potential Outcome Alter physicochemical properties to reduce serum protein binding mod_tail->goal

The structural and binding information in this diagram is supported by experimental data. The following table details the key parameters from a crystallographic analysis of this compound bound to its target, E. coli signal peptidase (SPase) [1].

Parameter Detail
PDB ID 3IIQ [1]
Experimental Method X-ray diffraction [1]
Resolution 2.00 Å [1]
Biological Target E. coli Signal Peptidase I (SPase) [1]
Key Binding Region Hydrophobic cleft and catalytic core of SPase [2] [1]
Role of Lipopeptide Tail Membrane anchoring; critical for antibacterial activity [2]

Proposed Experimental Guidance

While direct protocols for reducing protein binding are not available, the research points to a clear and rational starting point for your investigations. Here are some frequently asked questions to guide your troubleshooting.

FAQ 1: Why should I focus on the lipopeptide tail? The literature strongly indicates that the lipopeptide tail is a key determinant of arylomycin activity and its properties. It is known to interact with the bacterial membrane, and its modification has been shown to alter the antibiotic's spectrum of activity against various pathogens [2]. Since this region is already established as modifiable and impactful on biological activity, it is the most logical starting point for attempting to alter physicochemical properties like serum protein binding.

FAQ 2: What is a potential synthesis strategy for new analogs? A modern and efficient approach is a chemo-enzymatic synthesis [3]. This convergent strategy involves:

  • Synthetic Preparation: The linear lipopeptide precursor with an altered tail can be synthesized using a combination of solid-phase and liquid-phase peptide synthesis. This allows for the incorporation of non-natural amino acids or altered lipid chains [3].
  • Enzymatic Macrocyclization: The linear precursor is then cyclized using the engineered enzyme AryC, a cytochrome P450 that performs the biaryl coupling reaction. A key advantage of AryC is that it accepts carrier protein-free peptide substrates, simplifying the in vitro process [3].

FAQ 3: How should I test the new analogs? You should employ a two-tiered testing strategy:

  • In vitro Biological Activity: Determine the Minimum Inhibitory Concentration (MIC) against both sensitive and resistant bacterial strains (e.g., S. aureus, E. coli) to ensure that your modifications retain potency against the SPase target [2].
  • Physicochemical and ADMET Profiling: Specifically assess serum protein binding using methods like equilibrium dialysis or ultrafiltration. Additionally, evaluate other key properties such as metabolic stability in liver microsomes and solubility to get a comprehensive early ADMET profile.

I hope this technical overview provides a useful foundation for your research. Given the promising but underexplored nature of the arylomycin scaffold, systematic modification of its lipopeptide tail appears to be a viable path toward achieving your goal.

References

Arylomycin Spectrum Expansion: FAQ & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why are the native arylomycins not broadly effective against key pathogens like S. aureus and E. coli? The narrow spectrum of native arylomycins is not due to an inability to reach or inhibit the target, but rather to a specific, naturally occurring resistance mechanism. Research has identified that many resistant bacteria possess a proline residue at a specific position in their signal peptidase (SPase) [1] [2].

  • In S. aureus, this is Pro29.
  • In E. coli and P. aeruginosa, this is Pro84 [1]. This proline residue disrupts the binding of the arylomycin's lipopeptide tail to the SPase, significantly reducing the compound's affinity and thus its antibiotic activity [3] [1]. Replacing this proline with a serine (Ser) or leucine (Leu) in the SPase of these pathogens renders them highly sensitive to arylomycins [1].

Q2: What are the primary strategies for creating broader-spectrum arylomycin derivatives? The core strategy is to design derivatives that can effectively bind to SPase regardless of the presence of the resistance-conferring proline. This is achieved through two main approaches:

  • Optimizing the Lipopeptide Tail: The lipopeptide tail is critical for activity and interacting with the resistance-conferring proline [3]. Synthetic modifications to this tail have yielded derivatives with increased activity against S. aureus [3]. A prominent success in this area is the engineered derivative G0775, which is ~500 times more potent than the natural compound and exhibits broad-spectrum activity against Gram-negative pathogens [4].
  • Adhering to Permeation Guidelines for Gram-Negative Activity: To be effective against Gram-negative bacteria, compounds must penetrate the outer membrane. The eNTRy rules provide a predictive framework, stating that a compound is most likely to accumulate in E. coli if it has:
    • An ionizable Nitrogen (primary amines are best).
    • Low Three-dimensionality (globularity ≤ 0.25).
    • relatively Rigid (number of rotatable bonds ≤ 5) [5]. Applying these rules has successfully converted Gram-positive-only antibiotics into broad-spectrum agents [5].

Q3: Our synthetic yields of arylomycin core structures are low. Are there more efficient synthesis methods? Yes, traditional solution-phase synthesis can be long and tedious. Consider moving to solid-phase synthesis, which has been established as an efficient approach for producing biaryl cyclic lipopeptides based on the arylomycin structure [6]. This method:

  • Accelerates the process and simplifies purification.
  • Allows for more flexible and convenient preparation of diverse analogues for structure-activity relationship (SAR) studies [6]. The methodology involves an intramolecular Suzuki-Miyaura macrocyclization on a solid support, followed by N-methylation and tail assembly [6].

Experimental Protocols & Data Interpretation

Protocol 1: Assessing Intracellular Accumulation in Gram-Negative Bacteria

This LC-MS/MS-based assay determines if your derivative accumulates in Gram-negative bacteria like E. coli, which is crucial for achieving spectrum expansion [5].

  • Workflow:
    • Incubation: Grow bacterial samples to mid-exponential phase and incubate with your compound for 10 minutes.
    • Separation: Pellet the bacteria by centrifuging through a silicone oil layer (density optimized between 1.02-1.04 g/mL). This cleanly separates the bacterial pellet from the extracellular medium without washes.
    • Quantification: Lyse the bacterial pellet and use LC-MS/MS to quantify the intracellular concentration of your compound.
  • Data Interpretation: A compound is designated an "accumulator" if its intracellular concentration is statistically significantly higher than that of known non-accumulating negative controls [5]. This protocol can also be adapted for use with efflux pump knockout strains to investigate susceptibility to efflux [5].
Protocol 2: Evaluating the Impact of Tail Modifications

This procedure involves synthesizing derivatives with altered lipopeptide tails and testing their activity against a panel of isogenic bacterial strains [3].

  • Key Strains: Your testing panel should include [3]:
    • A naturally sensitive strain (e.g., S. epidermidis RP62A).
    • Resistant pathogens with wild-type SPase (e.g., S. aureus NCTC 8325, E. coli MG1655).
    • Genetically sensitized mutants of those pathogens (e.g., S. aureus PAS8001 with SpsB(P29S), E. coli PAS0260 with LepB(P84L)).
  • Data Interpretation: The table below illustrates how to interpret MIC data to pinpoint the effect of a tail modification. In this example, a hypothetical Derivative A shows spectrum expansion.
Derivative S. epidermidis (wt) S. aureus (wt, Pro29) S. aureus (mut, Ser29) E. coli (wt, Pro84) E. coli (mut, Leu84) Inferred Strategy
Arylomycin C16 (reference) 0.25 µg/mL [1] >128 µg/mL [3] 16 µg/mL [1] >128 µg/mL [3] 4 µg/mL [1] (Baseline)
Derivative A (example) 0.25 µg/mL 32 µg/mL 4 µg/mL 64 µg/mL 2 µg/mL Overcoming Pro-based resistance
Derivative B (example) 32 µg/mL >128 µg/mL 64 µg/mL >128 µg/mL >128 µg/mL Disrupted membrane interaction

Table: Example MIC data interpretation for arylomycin tail derivatives. "wt" = wild-type; "mut" = mutant with sensitizing mutation in SPase. [3] [1]

Visualizing Key Concepts

The following diagrams illustrate the core resistance mechanism and the integrated experimental workflow for developing broad-spectrum derivatives.

architecture Arylomycin Arylomycin SPase_Active SPase (Sensitive Strain) Arylomycin->SPase_Active High-Affinity Binding SPase_Resistant SPase (Resistant Strain) Arylomycin->SPase_Resistant Low-Affinity Binding Inhibition Inhibition of Protein Secretion SPase_Active->Inhibition Proline Proline Residue SPase_Resistant->Proline BacterialDeath Bacterial Cell Death Inhibition->BacterialDeath Proline->Inhibition Disrupts

Diagram 1: Structural Basis of Natural Arylomycin Resistance. A key proline residue in the SPase of many pathogens disrupts binding, conferring natural resistance [3] [1].

workflow Synthesize Synthesize Derivatives Tail Modify Lipopeptide Tail Synthesize->Tail Rules Apply eNTRy Rules Tail->Rules Accumulation Assay: Intracellular Accumulation (LC-MS/MS) Rules->Accumulation MIC Assay: MIC vs. Sensitive & Resistant Strains Accumulation->MIC SAR Analyze Structure-Activity Relationships (SAR) MIC->SAR Optimize Optimize Lead Compound SAR->Optimize

Diagram 2: Integrated Workflow for Expanding Arylomycin Spectrum. The development process combines synthetic chemistry, adherence to permeation rules, and biological testing [3] [5].

References

bypassing intrinsic antibiotic resistance in pathogens

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common challenges and specific issues you might encounter in your experiments.

Q1: What are the primary mechanisms of intrinsic antibiotic resistance I should target? A: The main barriers to target are the bacterial outer membrane (which limits permeability) and constitutive efflux pumps that actively remove antibiotics from the cell [1]. When troubleshooting failed experiments, first verify that your compound is active against strains with defective efflux pumps or permeabilized membranes. Failure to do so suggests your compound's primary target is inaccessible due to these intrinsic barriers.

Q2: Which innovative strategies show the most promise against Gram-negative pathogens? A: Current research highlights several promising approaches, summarized in the table below. A common point of failure in early development is overlooking the synergy between different strategies, such as combining a novel agent with a permeabilizer.

Strategy Mechanism of Action Key Considerations & Experimental Tips
Antimicrobial Peptides (AMPs) [2] [3] Disrupts cytoplasmic membrane, causing depolarization. Troubleshooting: Check for cytotoxicity in mammalian cell lines. Use circular dichroism to confirm secondary structure upon binding to membrane mimics.
Phage Therapy [4] Lytic phages inject DNA, hijack bacterial machinery, and cause lysis. Troubleshooting: Always sequence phage DNA (e.g., with Norgen Biotek's kit [4]) to confirm lytic cycle genes and absence of toxin genes. Validate host range for each new bacterial isolate.
ROS-Bypassing Antioxidants [5] Dual-action compounds (e.g., Curcumin, Berberine) inhibit growth and scavenge Reactive Oxygen Species (ROS). Troubleshooting: If efficacy is low, confirm ROS scavenging activity in a parallel assay. Failure may indicate bacteria are using non-ROS defense pathways.
Combination Therapy (Potentiation) [1] [2] An adjuvant (e.g., efflux pump inhibitor) disrupts resistance, allowing the antibiotic to act. Troubleshooting: Run checkerboard assays to calculate Fractional Inhibitory Concentration (FIC) indices. Synergy is typically defined as FIC ≤ 0.5.

Q3: Our AI-discovered Antimicrobial Peptide (AMP) shows high efficacy in silico but fails in vitro. What could be wrong? A: This is a common translational challenge. Focus your troubleshooting on three areas:

  • Cytotoxicity: Use the BioToxiPept classifier or similar tools to re-evaluate the peptide's potential toxicity against human cells before proceeding to wet-lab tests [3].
  • Serum Stability: The in vitro environment may contain serum proteases that degrade the peptide. Modify the experimental protocol to include stable d-amino acids or cyclization to enhance stability.
  • Mechanism Validation: Confirm the mechanism of action. Use assays for membrane depolarization (e.g., with DiSC3(5) dye) and check for cytoplasmic membrane disruption via electron microscopy [3].

Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide.

Protocol 1: Validating Phage Therapy Efficacy for a Burn Wound Infection Model This protocol is adapted from recent studies using phages to treat multidrug-resistant Acinetobacter baumannii [4].

  • 1. Phage Preparation and Genomic Validation

    • Isolate phage from environmental sources using the target clinical bacterial strain.
    • Purify phage DNA using a dedicated kit (e.g., Norgen Biotek's Phage DNA Isolation Kit, Cat. 46800).
    • Perform whole-genome sequencing (e.g., Illumina, ONT) and analyze the genome. Critically, confirm the absence of lysogeny genes (e.g., integrases) and antimicrobial resistance genes to ensure a strictly lytic and safe phage [4].
  • 2. Formulation into Hydrogel

    • Mix the purified phage lysate (≥10⁹ PFU/mL) with a sterile, biocompatible hydrogel (e.g., carbomer-based) on ice.
    • Allow the mixture to set into a stable gel at room temperature.
  • 3. In Vivo Efficacy Testing

    • Induce a burn wound on a murine model and infect with a clinical isolate of CRAB.
    • Apply the phage-loaded hydrogel topically to the wound daily.
    • Monitor outcomes: Measure wound area reduction over time, quantify bacterial load (CFU/wound) from tissue homogenates, and perform histological analysis of the wound bed for healing progression [4].

Protocol 2: Testing Natural Antioxidant-Based Antibacterials for ROS-Mediated Resistance This protocol is based on research into compounds like curcumin and berberine that target ROS-driven defense mechanisms [5].

  • 1. Minimum Inhibitory Concentration (MIC) Determination

    • Perform a standard broth microdilution assay according to CLSI guidelines to find the MIC of the natural antioxidant compound against the target pathogen.
  • 2. ROS Scavenging Assay

    • In a parallel experiment, expose bacteria to a sub-lethal concentration of a conventional antibiotic known to induce ROS (e.g., norfloxacin).
    • Treat the bacteria with the natural antioxidant compound at a sub-MIC concentration.
    • Use a fluorescent ROS probe (e.g., H2DCFDA) to measure intracellular ROS levels. A successful compound will show a significant reduction in fluorescence compared to the antibiotic-only control, confirming its ROS-scavenging activity [5].
  • 3. Checkerboard Synergy Assay

    • To test for synergy, perform a checkerboard assay combining the natural antioxidant with the conventional antibiotic.
    • Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC of ≤0.5 indicates strong synergy, where the antioxidant helps bypass the ROS-mediated resistance mechanism [5].

Research Data Summary

The following table presents key quantitative data on global resistance rates for major pathogens, underscoring the urgent need for the strategies discussed above. This data can help you contextualize your research and justify target selection [6].

Pathogen Antibiotic Class Global Resistance Estimate (2023) Notes
Klebsiella pneumoniae (Gram-negative) Third-generation cephalosporins >55% A leading cause of drug-resistant bloodstream infections [6].
Escherichia coli (Gram-negative) Third-generation cephalosporins >40% Extremely high resistance (>70%) reported in the WHO African Region [6].
Acinetobacter spp. (Gram-negative) Carbapenems Increasing Carbapenem resistance, once rare, is becoming more frequent, severely limiting treatment options [6].

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams, created with Graphviz DOT language, visualize the key signaling pathway and an experimental workflow described in this guide.

Diagram 1: ROS-Mediated Antibiotic Resistance Pathway

This diagram illustrates how antibiotic-induced ROS activates bacterial defense systems, a key mechanism you may need to bypass [5].

ROS_Pathway ROS Signaling in Antibiotic Resistance Antibiotic Antibiotic ROS ROS Antibiotic->ROS DNA_Damage DNA_Damage ROS->DNA_Damage Defense_Activation Defense_Activation ROS->Defense_Activation  Signals SOS_Response SOS_Response DNA_Damage->SOS_Response Bacterial_Resistance Bacterial_Resistance SOS_Response->Bacterial_Resistance  Mutagenesis Defense_Activation->Bacterial_Resistance  Efflux, Biofilm

AI_Workflow AI-Driven Antimicrobial Peptide Discovery ProteoGPT ProteoGPT AMPSorter AMPSorter ProteoGPT->AMPSorter  Transfer Learning AMPGenix AMPGenix ProteoGPT->AMPGenix  Transfer Learning BioToxiPept BioToxiPept ProteoGPT->BioToxiPept  Transfer Learning AMPSorter->BioToxiPept  Candidate AMPs AMPGenix->AMPSorter  Generated Sequences In_Vitro_Test In_Vitro_Test BioToxiPept->In_Vitro_Test  Safe Candidates In_Vivo_Test In_Vivo_Test In_Vitro_Test->In_Vivo_Test  Potent AMPs

References

Understanding the Challenge: Bacterial Efflux Pumps

Author: Smolecule Technical Support Team. Date: February 2026

Efflux pumps are transmembrane proteins that bacteria use to expel antibiotics, a major mechanism behind multidrug resistance (MDR) [1] [2]. A single multidrug efflux pump can recognize and export a wide range of structurally different antibiotics [2].

The table below summarizes the major families of these pumps:

Efflux Pump Family Energy Source Primary Substrates & Characteristics
ATP-binding Cassette (ABC) ATP hydrolysis [3] Drugs, ions, phospholipids; primary active transporters [1] [3].
Resistance Nodulation Division (RND) Proton motive force (H+) [1] [3] Broad spectrum of antibiotics; major role in intrinsic resistance of Gram-negative bacteria [1] [2].
Major Facilitator Superfamily (MFS) Proton motive force (H+) [1] Diverse substrates (e.g., ions, sugars, antibiotics); largest family [3].
Multidrug and Toxic Compound Extrusion (MATE) Proton or Sodium ion gradient (H+/Na+) [3] [2] Antibiotics like norfloxacin and chloramphenicol [3].
Small Multidrug Resistance (SMR) Proton motive force (H+) [3] Smallest pumps; transport lipophilic compounds and some antibiotics [3].
Proteobacterial Antimicrobial Compound Efflux (PACE) Proton motive force (H+) [2] Involved in efflux of synthetic biocides like chlorhexidine [3].

This diagram illustrates the functional relationships between these major pump families:

EffluxPumpHierarchy EnergySource Energy Source PrimaryTransport PrimaryTransport EnergySource->PrimaryTransport  Primary SecondaryTransport SecondaryTransport EnergySource->SecondaryTransport  Secondary ABC_Family ABC Family PrimaryTransport->ABC_Family ATP Hydrolysis ProtonMotive ProtonMotive SecondaryTransport->ProtonMotive Proton Motive Force SodiumIon SodiumIon SecondaryTransport->SodiumIon Sodium Ion Gradient RND_Family RND Family ProtonMotive->RND_Family MFS_Family MFS Family ProtonMotive->MFS_Family SMR_Family SMR Family ProtonMotive->SMR_Family PACE_Family PACE Family ProtonMotive->PACE_Family MATE_Family MATE Family SodiumIon->MATE_Family

General Strategies to Overcome Efflux-Mediated Resistance

While specific data on arylomycin A2 is lacking, researchers generally employ several strategies to bypass efflux pumps, which can serve as a starting point for your experiments.

  • 1. Use of Efflux Pump Inhibitors (EPIs)

    • Mechanism: EPIs are molecules that block the function of efflux pumps. They can work by binding to the pump itself to prevent substrate binding or by collapsing the energy gradient (proton motive force) that powers the pump [1].
    • Examples: Phenylalanyl arginyl β-naphthylamide (PAβN) is a well-known EPI that inhibits RND-type pumps in Pseudomonas aeruginosa [1] [3]. Other compounds like alkylaminoquinolines and arylpiperidines have also shown efflux inhibitory activity in clinical isolates [4] [3].
  • 2. Designing Antibiotics to Avoid Efflux

    • Mechanism: A key approach in modern drug development is to chemically modify existing antibiotics so that they are no longer recognized or are poor substrates for efflux pumps [1]. This allows the drug to accumulate inside the bacterial cell.
  • 3. Exploiting Alternative Uptake Pathways

    • Mechanism: Some antimicrobials, like the peptide antibiotic alaremycin, are synthesized with dedicated transporters (e.g., MFS-type transporters like AlmE) that actively export them from the producer strain [5]. Understanding such pathways may offer insights into designing compounds that utilize alternative routes to enter pathogenic bacteria.

Proposed Experimental Workflow for Investigation

Given the lack of direct data, the following workflow can help determine if efflux pump activity is affecting this compound:

ExperimentalWorkflow Step1 1. Check for Efflux Pump Activity Step2 2. Use a Known EPI Step1->Step2 Step1_detail Compare MIC of this compound in presence/absence of a protonophore like CCCP Step1->Step1_detail Step3 3. Accumulation Assay Step2->Step3 Step2_detail Co-administer this compound with a broad-spectrum EPI like PAβN and observe for MIC reduction Step2->Step2_detail Step4 4. Genetic Analysis Step3->Step4 Step3_detail Measure intracellular concentration of this compound with and without EPI using LC-MS/MS Step3->Step3_detail Step4_detail Analyze gene expression in resistant strains or create efflux pump knockout mutants Step4->Step4_detail

Key Takeaways for Your Troubleshooting Guide

  • Foundational Knowledge is Key: Understanding the different types of efflux pumps and their mechanisms is the first step in diagnosing resistance issues.
  • Start with General Strategies: The absence of specific data on this compound means initial experiments should be based on established principles, such as using EPIs and conducting accumulation assays.
  • Focus on RND Pumps for Gram-negatives: If your research involves Gram-negative pathogens, prioritizing the investigation of RND-type efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa) is highly recommended due to their significant role in intrinsic resistance [1] [2].

References

arylomycin A2 vs arylomycin B2 biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Activity Comparison

The table below summarizes the core similarities and differences between arylomycin A₂ and B₂.

Feature Arylomycin A₂ Arylomycin B₂
Core Structure Biaryl-bridged, N-methylated lipohexapeptide macrocycle [1] [2] Biaryl-bridged, N-methylated lipohexapeptide macrocycle [2]
Key Structural Difference Tyrosine residue at position 7 [2] Nitro substitution on the tyrosine residue at position 7 [2]
Mechanism of Action Inhibition of bacterial Type I Signal Peptidase (SPase) [1] [3] Inhibition of bacterial Type I Signal Peptidase (SPase) [1]
Primary Antibacterial Spectrum Gram-positive bacteria (e.g., Staphylococcus epidermidis) [1] [4] Gram-positive bacteria; spectrum similar to A₂ [5]
Key Differential Activity Lacks activity against Streptococcus agalactiae [5] Gains activity against Streptococcus agalactiae [5]
Quantitative Data (MIC) Potent activity against sensitive S. epidermidis (MIC comparable to prescribed antibiotics) [4] Shows similar MICs to A₂ against most tested bacteria, except for the gained activity on S. agalactiae [5]

Detailed Experimental Data and Protocols

The biological characterization of these compounds, including the discovery of their differential activity, relies on standardized microbiological and chemical techniques.

Experimental Data and Findings
  • Source Compounds: The comparative biological data are derived from synthesized versions of arylomycin A₂ and a B-series analogue (arylomycin B-C₁₆), which allows for precise structural control and comparison [5].
  • Critical Finding: While the nitration that differentiates the B-series from the A-series causes a loss of activity in an aromatic amine derivative, the specific nitro group in arylomycin B₂ results in an activity profile that is "similar to the A series compounds, except that it also gains activity against the important pathogen Streptococcus agalactiae" [5]. This highlights that a specific structural change can selectively expand the spectrum of activity.
Key Experimental Methodologies

The following workflow outlines the core processes used to generate the comparative data for these compounds:

cluster_1 Key Experimental Steps Start Start: Research Objective Synthesis Chemical Synthesis Start->Synthesis Define Target Molecule Assay Antibacterial Susceptibility Testing Synthesis->Assay Pure Compound LPP Lipopeptide Tail Synthesis (LPPS) Synthesis->LPP SPPS Macrocycle Core Synthesis (SPPS) Synthesis->SPPS Analysis Data Analysis & Comparison Assay->Analysis MIC Data Broth Broth Microdilution Assay->Broth Strains Test Bacterial Strains Assay->Strains End End: Activity Profile Analysis->End Publish Findings SM Suzuki-Miyaura Macrocyclization Global Global Deprotection SM->Global LPP->SM SPPS->SM

Key Experimental Protocols:

  • Total Synthesis: The synthesis involves a convergent strategy [6].

    • Solid-Phase Peptide Synthesis (SPPS): Used to assemble the tripeptide macrocycle core, avoiding epimerization of sensitive amino acids like hydroxyphenylglycine (HPG) [7].
    • Liquid-Phase Peptide Synthesis (LPPS): Used to prepare the lipopeptide tail, which is then coupled to the macrocycle [7].
    • Macrocyclization: Achieved via an intramolecular Suzuki-Miyaura biaryl coupling reaction, forming the crucial biaryl bridge that defines the structure [4] [6].
    • Global Deprotection: Final cleavage and deprotection steps yield the active antibiotic [6].
  • Antibacterial Susceptibility Testing:

    • Method: Broth microdilution method is the standard for determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth [6] [3].
    • Strains Tested: Includes standard laboratory strains and engineered strains where the SPase target has been mutated to understand the basis of resistance and sensitivity [6] [3].

Mechanism of Action and Resistance

Understanding how these compounds work and why their spectrum is limited provides context for their development.

  • Target: Both A₂ and B₂ inhibit bacterial Type I signal peptidase (SPase), an essential enzyme located on the outer leaflet of the cytoplasmic membrane [1] [3]. SPase cleaves the signal peptide from proteins being exported out of the cytoplasm; its inhibition disrupts protein secretion, leading to the mislocalization of essential proteins and bacterial death [3].
  • Natural Resistance: Many bacteria are naturally resistant to native arylomycins because their SPase contains a specific proline residue at a key position (e.g., Pro84 in E. coli). This proline reduces the binding affinity of the antibiotic for the target [6]. This insight has driven efforts to create synthetic analogs that can overcome this resistance and possess a broader spectrum [1] [6].

Conclusion for Researchers

  • Arylomycin A₂ and B₂ are highly similar and represent a promising scaffold for novel antibiotic development due to their unique mechanism of action.
  • The critical difference is that the nitro group on arylomycin B₂ confers activity against *Streptococcus agalactiae*, a pathogen not covered by arylomycin A₂ [5].
  • Future optimization of this scaffold is focused on modifying the structure, particularly the lipopeptide tail, to overcome inherent resistance in other important pathogens like Escherichia coli and Pseudomonas aeruginosa [1] [6].

References

arylomycin A2 vs vancomycin mechanism of action comparison

Author: Smolecule Technical Support Team. Date: February 2026

Vancomycin: Mechanism of Action and Resistance

For the vancomycin portion of your guide, here is a structured summary of its key characteristics based on current literature.

Feature Description
Drug Class Glycopeptide antibiotic [1] [2]
Molecular Target D-Ala-D-Ala terminus of peptidoglycan precursors (Lipid II) [3] [2]
Primary Mechanism Binds to D-Ala-D-Ala, inhibiting transglycosylation and transpeptidation, thus blocking cell wall synthesis [3] [2]
Spectrum of Activity Gram-positive bacteria only (ineffective against Gram-negatives due to outer membrane) [1] [4] [2]
Resistance Risk Yes (e.g., Vancomycin-Resistant Enterococci - VRE) [1] [2]
Detailed Mechanism of Action

Vancomycin is a bactericidal glycopeptide antibiotic considered a last-resort treatment for serious infections caused by Gram-positive bacteria like MRSA and Clostridioides difficile [1] [2]. Its action is highly specific to the bacterial cell wall biosynthesis.

  • Molecular Binding: Vancomycin forms a network of hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide found at the end of the peptidoglycan precursor (Lipid II) in the bacterial cell wall [3] [2].
  • Inhibition of Cell Wall Synthesis: This binding physically obstructs the enzymes (penicillin-binding proteins, PBPs) that cross-link these precursors into a mature, strong peptidoglycan layer [3]. This primarily inhibits the transglycosylation step, preventing the incorporation of new units into the peptidoglycan chain [2].
  • Cell Death: With its cell wall integrity compromised, the bacterial cell becomes susceptible to osmotic pressure, leading to cell lysis and death [4] [2].

This mechanism is visually summarized in the following diagram:

G A Vancomycin (IV) B Binds to D-Ala-D-Ala terminus of Lipid II precursor A->B C Inhibits Transglycosylation & Transpeptidation B->C D Blockage of Cell Wall Synthesis C->D E Weakened Peptidoglycan Layer D->E F Bacterial Cell Lysis and Death E->F

Mechanisms of Vancomycin Resistance

Resistance to vancomycin, particularly in Enterococci (VRE) and Staphylococcus aureus (VRSA), is a major clinical concern [1] [3]. The primary mechanism involves fundamental alteration of vancomycin's binding site.

  • Target Modification: Resistant bacteria express an enzyme cassette (e.g., the vanA operon) that reprograms peptidoglycan biosynthesis. This system produces a depsipeptide terminus, D-alanyl-D-lactate (D-Ala-D-Lac), instead of the normal D-Ala-D-Ala [4] [3].
  • Reduced Binding Affinity: The replacement of an amide bond with an ester bond in D-Ala-D-Lac eliminates a critical hydrogen bond with vancomycin, reducing its binding affinity by about 1,000-fold [3].
  • Enzyme Cascade: This resistance involves a multi-enzyme pathway:
    • VanH: A dehydrogenase that produces D-lactate [4] [3].
    • VanA (or similar ligase): A ligase that synthesizes the D-Ala-D-Lac depsipeptide [4] [3].
    • VanX: A dipeptidase that hydrolyzes the native D-Ala-D-Ala dipeptide, eliminating the sensitive target [4].

The following diagram illustrates this resistance pathway:

G Signal Vancomycin Presence Reg VanS/VanR (Regulatory System) Signal->Reg VanH VanH (Produces D-Lactate) Reg->VanH VanA VanA Ligase (Forms D-Ala-D-Lac) Reg->VanA VanX VanX (Degrades D-Ala-D-Ala) Reg->VanX VanH->VanA Precursor Altered Peptidoglycan Precursor (D-Ala-D-Lac) VanA->Precursor VanX->Precursor Removes competitor Resistance Vancomycin Resistance Precursor->Resistance

Suggested Experimental Approaches

For researchers aiming to compare antibiotics, the following methodologies are foundational for studying mechanisms like that of vancomycin.

  • Minimum Inhibitory Concentration (MIC) Determinations

    • Protocol: Use broth microdilution methods as per CLSI (Clinical and Laboratory Standards Institute) guidelines. This involves preparing serial two-fold dilutions of the antibiotic in a liquid growth medium, inoculating with a standardized bacterial suspension (~5 x 10^5 CFU/mL), and incubating for 16-20 hours [1] [4].
    • Data Application: The MIC value (µg/mL) is the lowest concentration that prevents visible growth. This quantitative data is essential for comparing the potency of vancomycin and Arylomycin A2 against a panel of Gram-positive bacteria, including susceptible and resistant strains [1].
  • Cell Wall Synthesis Inhibition Assays

    • Protocol: Incorporate radiolabeled or fluorescent precursors of peptidoglycan (e.g., N-acetylglucosamine) into growing bacterial cultures in the presence of the antibiotic. Measure the incorporation of the label into the insoluble cell wall fraction over time using scintillation counting or fluorescence detection.
    • Data Application: A significant reduction in label incorporation in the treated sample compared to the untreated control directly demonstrates the inhibition of cell wall biosynthesis, confirming a vancomycin-like mechanism.
  • Binding Studies (Surface Plasmon Resonance - SPR)

    • Protocol: Immobilize the molecular target (e.g., a synthetic D-Ala-D-Ala peptide or Lipid II analog) on a sensor chip. Flow the antibiotic over the surface and monitor the binding interactions in real-time to determine association and dissociation rates (kinetics) and binding affinity (KD).
    • Data Application: Provides direct, quantitative data on the strength and stability of the drug-target interaction. This would be crucial for differentiating the binding of vancomycin (to D-Ala-D-Ala) from this compound (to a different target).

Finding Information on this compound

To complete your comparison guide, I suggest you consult the following resources for information on this compound:

  • Scientific Databases: Conduct a targeted search on PubMed or Google Scholar using the specific term "this compound." For a broader overview of the compound class, also try searching for "arylomycin."
  • Company Resources: If this compound is a developmental candidate from a specific pharmaceutical or biotechnology company, check their official website for press releases, published research, or investor presentations.

References

arylomycin A2 SPase binding affinity studies

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Key Comparisons

Arylomycin A2 inhibits SPase by binding non-covalently in an extended conformation that mimics natural peptide substrates, with its C-terminal carboxyl group forming a critical salt bridge with the catalytic Ser/Lys dyad [1] [2]. However, its utility is constrained by specific resistance.

The table below summarizes quantitative data on this compound's binding affinity and activity in comparison to a derivative and a key resistant mutant.

Compound / System Binding Affinity (KD) Key Experimental Organism Key Findings & Implications
This compound Information missing [3] E. coli (soluble catalytic domain) Binds core SPase active site, but affinity not quantified in available data [1].
Arylomycin C16 (derivative) 979 ± 69 nM [3] E. coli (soluble catalytic domain) Shows that a synthetic derivative can achieve measurable affinity for the E. coli SPase [3].
Arylomycin C16 vs. P84S SPase mutant Much lower KD (higher affinity) [3] E. coli (soluble catalytic domain) Confirms that the P84S mutation, which removes a resistance-conferring proline, dramatically increases inhibitor affinity [3].

A major determinant of this compound's narrow spectrum is a specific proline residue in the SPase of naturally resistant bacteria (e.g., Pro84 in E. coli, Pro29 in S. aureus) [3]. This proline resides in the substrate-binding pocket and disrupts critical interactions with the arylomycin's lipopeptide tail, significantly reducing binding affinity [4] [3]. Mutation of this proline to a serine or leucine renders resistant bacteria highly sensitive [3].

Antibacterial Activity Spectrum

The observed antibacterial activity of this compound and its derivatives directly reflects the binding affinity issues related to the resistance-conferring proline. The table below compares the activity of this compound with its more potent derivative, arylomycin C16.

Bacterial Strain This compound MIC Arylomycin C16 MIC Notes on Resistance Mechanism
Staphylococcus epidermidis (WT) 1 µg/mL [3] 0.25 µg/mL [3] Lacks resistance-conferring Pro in SPase; naturally sensitive [3].
Staphylococcus aureus (WT, NCTC 8325) >128 µg/mL [4] >128 µg/mL [4] SPase contains Pro29; naturally resistant [3].
Escherichia coli (WT, MG1655) >128 µg/mL [4] >128 µg/mL (in standard assay) [3] SPase contains Pro84; naturally resistant [3]. Active against permeabilized strains [2].
Pseudomonas aeruginosa (WT, PAO1) >128 µg/mL [4] >128 µg/mL [4] One of two SPases contains Pro84; naturally resistant [3].

Advanced Derivative: G0775

To overcome the limitations of this compound, significantly optimized synthetic derivatives like G0775 have been developed [5] [6]. G0775 incorporates key structural changes:

  • Positively charged amines to enhance penetration through the outer membrane of Gram-negative bacteria [5].
  • An aminoacetonitrile warhead that reacts covalently with the catalytic lysine of SPase, forming a stable, irreversible inhibition complex [5].

This optimized compound exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including wild-type strains that are resistant to the natural arylomycins [5] [6].

Experimental Protocols for Key Studies

The data presented above are derived from several foundational experimental methods.

Determination of Binding Affinity
  • Objective: To measure the equilibrium dissociation constant (KD) between an arylomycin and SPase.
  • Protocol Summary: Recombinant, truncated SPase (lacking N-terminal membrane anchors) is purified and reconstituted into detergent micelles to mimic a membrane environment. The binding of the arylomycin to the enzyme is measured, and the KD is determined using biophysical techniques like surface plasmon resonance or isothermal titration calorimetry [3].
Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To quantify the lowest concentration of an antibiotic that prevents visible bacterial growth.
  • Protocol Summary: A standard broth microdilution method is used. Bacteria are grown in liquid media serially diluted with the test compound. After incubation, the MIC is read as the lowest concentration with no visible growth [4]. This assay directly measures functional antibacterial activity in a cellular context.
Transposon Sequencing (Tn-Seq) for Resistance and Synergy Profiling
  • Objective: To identify bacterial genes that, when inactivated or overexpressed, confer resistance or susceptibility to an antibiotic like G0775.
  • Protocol Summary: This genome-wide screen uses a library of random transposon mutants. The library is exposed to the antibiotic, and next-generation sequencing is used to quantify which mutants survive (enriched insertions indicate resistance genes) or die out (depleted insertions indicate sensitizing genes). Promoter-containing transposons can also identify genes that, when overexpressed, confer resistance [5]. The workflow is as follows:

start Create S. aureus Transposon Mutant Library treat Treat Library with Arylomycin G0775 start->treat sequence Sequence Pooled Genomic DNA treat->sequence analyze Analyze Transposon Insertion Sites sequence->analyze result Identify Target Genes analyze->result enriched Resistance Genes (e.g., mprF, spsB) analyze->enriched Enriched depleted Sensitizing Genes (e.g., lgt, lspA) analyze->depleted Depleted

Key Insights for Research and Development

The research on this compound reveals several critical insights:

  • This compound serves as a foundational scaffold, demonstrating proof-of-concept that SPase is a druggable target, but its inherent properties limit direct therapeutic use [3].
  • Overcoming intrinsic resistance requires designing compounds that can maintain high affinity for SPases containing the resistance-conferring proline, as demonstrated by the tail modifications in early analogs and the strategic engineering of G0775 [4] [5].
  • Beyond direct target affinity, overcoming bacterial defenses like efflux and membrane modification (e.g., via MprF) is crucial for developing potent, broad-spectrum antibiotics derived from this class [5].

References

arylomycin A2 compared to other lipopeptide antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

The diagrams below illustrate the distinct mechanisms through which these lipopeptides exert their antibacterial effects.

G cluster_0 Arylomycin A2 Action cluster_1 Daptomycin Action cluster_2 Resistance to Arylomycin This compound This compound Inhibits SPase Inhibits SPase This compound->Inhibits SPase Pre-protein Accumulation Pre-protein Accumulation Inhibits SPase->Pre-protein Accumulation Disrupted Protein Secretion Disrupted Protein Secretion Pre-protein Accumulation->Disrupted Protein Secretion Bacterial Cell Death Bacterial Cell Death Disrupted Protein Secretion->Bacterial Cell Death Daptomycin Daptomycin Binds to Membrane Binds to Membrane Daptomycin->Binds to Membrane Block Cell Wall Synthesis Block Cell Wall Synthesis Binds to Membrane->Block Cell Wall Synthesis Form Membrane Pores Form Membrane Pores Binds to Membrane->Form Membrane Pores Multiple Effects Lead to Cell Death Multiple Effects Lead to Cell Death Block Cell Wall Synthesis->Multiple Effects Lead to Cell Death Form Membrane Pores->Multiple Effects Lead to Cell Death Wild-type SPase Wild-type SPase Sensitive to Arylomycin Sensitive to Arylomycin Wild-type SPase->Sensitive to Arylomycin Mutation (e.g., Pro at position 29) Mutation (e.g., Pro at position 29) Reduced Drug Binding Reduced Drug Binding Mutation (e.g., Pro at position 29)->Reduced Drug Binding Resistant Phenotype Resistant Phenotype Reduced Drug Binding->Resistant Phenotype

Key Experimental Data and Protocols

Supporting experimental data is crucial for evaluating the potential of these antibiotics.

This compound: Overcoming Spectrum Limitations Research shows that the narrow spectrum of this compound is due to a specific resistance mechanism in many bacteria. The table below summarizes key findings from a structure-activity relationship (SAR) study on synthetic arylomycin derivatives with altered lipopeptide tails [1].

Bacterial Strain / SPase Type Arylomycin C16 (Parent) MIC (µg/mL) Derivative 1 (Charged Tail) MIC (µg/mL) Key Finding
S. epidermidis (Sensitive SPase) 8 32 Charged tail significantly reduces activity, suggesting this portion embeds in membrane [1].
S. aureus (Resistant SPase, P29) >128 >128 No activity against resistant strains [1].
S. aureus (Sensitized SPase, P29S) 16 64 Confirms that resistance is due to reduced binding affinity from the Pro residue [1].

Experimental Protocol for Arylomycin Evaluation [1]:

  • Synthesis: Derivatives were synthesized via solid-phase peptide synthesis (SPPS) and solution-phase coupling of lipopeptide tails, followed by global deprotection.
  • MIC Determination: Minimal Inhibitory Concentrations (MICs) were determined using a standard broth dilution method against a panel of strains, including wild-type pathogens and isogenic mutants with sensitized SPase.

Brevicidine/Laterocidine: Optimizing the Lipid Tail For emerging lipopeptides like brevicidine, optimizing the lipid tail is a key strategy. The data below summarizes the activity of brevicidine analogues against E. coli [2].

Brevicidine Analogue Lipid Chain Length MIC vs. E. coli (µg/mL) Hemolytic Activity (%)
H-Brev None >32 0.2
C6-Brev 6-carbon 8 0.3
Natural Brev 7-carbon (branched) 4 0.8
C10-Brev 10-carbon (linear) 4 6.2
C16-Brev 16-carbon >32 13.3

Experimental Protocol for Lipid Tail SAR [2]:

  • Synthesis: Linear peptides were assembled using Fmoc-SPPS. Lipid tails of varying lengths were introduced at the N-terminus through on-resin acylation.
  • Activity Assessment: MICs were determined against a panel of ESKAPE pathogens. Hemolytic activity was measured against sheep red blood cells to assess selectivity.

Research Implications and Future Directions

The comparative data highlights distinct developmental paths for these compounds:

  • This compound represents a "latent antibiotic" whose spectrum can be optimized through medicinal chemistry to overcome specific resistance [1]. Its novel target makes it a promising candidate against multidrug-resistant bacteria.
  • Brevicidine/Laterocidine show that simple modifications, like adjusting lipid chain length, can fine-tune activity and safety, creating promising leads against urgent Gram-negative threats [2].

References

arylomycin A2 vs optimized arylomycin derivatives activity

Author: Smolecule Technical Support Team. Date: February 2026

Core Comparison: Arylomycin A₂ vs. Optimized Derivatives

The following table outlines the fundamental differences between the natural lead compound and the optimized agents.

Feature Arylomycin A₂ (Natural Product) Optimized Derivatives (e.g., G0775)
Primary Mechanism Reversibly inhibits Type I Signal Peptidase (SPase) by binding in the substrate cleft, mimicking its natural protein substrates [1] [2] [3]. Irreversibly inhibits SPase via a covalent, amidine bond to the catalytic lysine residue, a previously unseen mechanism [4] [5].
Spectrum of Activity Narrow spectrum. Potent mainly against specific Gram-positive bacteria like Staphylococcus epidermidis and some strains with compromised outer membranes [1] [6] [2]. Dramatically broadened spectrum. Highly potent against multidrug-resistant Gram-negative pathogens (E. coli, K. pneumoniae, P. aeruginosa, A. baumannii) and Gram-positive bacteria [7] [4] [5].
Key Limitation Overcome Inherently weak activity and limited spectrum due to natural bacterial resistance (e.g., a Pro residue in SPase) and poor penetration of the Gram-negative outer membrane [1] [6] [4]. Engineered to overcome the Pro-resistance and penetrate the formidable Gram-negative outer membrane via a porin-independent pathway [4] [5].
Molecular Design Native lipohexapeptide structure [1] [8]. Incorporates positively charged amines to enhance penetration and an aminoacetonitrile "warhead" for covalent inhibition [4] [5].

Summary of Supporting Experimental Data

The superior profile of optimized derivatives like G0775 is demonstrated by quantitative biological data.

Compound / Metric MIC against S. epidermidis (μg/mL) MIC against S. aureus (μg/mL) MIC against E. coli (μg/mL) MIC against P. aeruginosa (μg/mL)
Arylomycin A₂ 1.0 [6] >128 (in strain 8325) [1] Inactive against wild-type [1] [6] Inactive against wild-type [1] [6]
Arylomycin C16 (Early Synthetic) 0.25 [6] 16 (in USA300 strain) [1] >128 (wild-type) [6] >128 (wild-type) [6]
G0775 (Optimized) Information not specified in search Potent activity confirmed [7] Potent activity against clinical isolates (<0.25 μg/mL for some strains) [4] Potent activity against clinical isolates [4]

Key Experimental Findings:

  • Overcoming Natural Resistance: A pivotal study showed that replacing a single proline residue at position 84 in E. coli SPase or position 29 in S. aureus SPase with serine rendered these naturally resistant bacteria highly sensitive to arylomycin A₂ and C16, confirming that target mutation was the primary limitation [6].
  • In Vivo Efficacy: G0775 demonstrated effectiveness in multiple animal models of infection, a critical step in translating antibiotic candidates to the clinic [4].
  • Low Resistance Frequency: De novo resistance to G0775 occurred at a low frequency in the laboratory, suggesting it may have a higher barrier to resistance development [4].

Detailed Experimental Protocols

To help you contextualize the data, here are the key methodologies used in the cited research.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Protocol: A standard broth microdilution method is used. Bacteria are grown in liquid media serially diluted with the antibiotic [1] [6].
  • Endpoint: The MIC is the lowest concentration of the antibiotic that visually prevents bacterial growth after a standardized incubation period [1].

2. Protein Binding Affinity Assays

  • Purpose: To measure how tightly an arylomycin binds to its SPase target, explaining why some bacteria are naturally resistant [6].
  • Protocol: Recombinant SPase is reconstituted in detergent micelles that mimic a membrane environment. The equilibrium binding constant (KD) is determined, for example, using fluorescence-based methods. A lower KD indicates tighter binding [6].
  • Key Finding: Arylomycin C16 bound with high affinity (KD = 979 nM) to a sensitized (P84S) E. coli SPase mutant, but binding was significantly weaker to the wild-type Pro-containing enzyme, directly linking the Pro residue to resistance [6].

3. Transposon Sequencing (Tn-Seq) for Mechanism Studies

  • Purpose: To identify bacterial genes that, when inactivated or overexpressed, change susceptibility to an antibiotic. This reveals the drug's target, resistance mechanisms, and potential synergistic partners [7].
  • Protocol: A large pool of S. aureus mutants, each with a single gene disrupted by a transposon, is grown with a sub-lethal concentration of G0775. DNA sequencing is used to count the mutants before and after treatment [7].
  • Key Finding: Mutants that overexpressed the spsB gene (encoding SPase) were highly enriched after G0775 treatment, confirming SpsB as its primary target in S. aureus [7].

Mechanisms of Action and Resistance

The following diagrams illustrate the key concepts discussed in the research.

mechanism cluster_natural Arylomycin A₂ / C16 Mechanism cluster_optimized Optimized Arylomycin (G0775) Mechanism NatSP Signal Peptidase (SPase) NatP Proline Residue NatSP->NatP NatA Arylomycin NatBind Weak/No Binding NatA->NatBind Disrupted by Pro NatBind->NatSP OptSP Signal Peptidase (SPase) OptLys Catalytic Lysine OptSP->OptLys OptWarhead Aminoacetonitrile Warhead OptCovalent Covalent Amidine Bond OptWarhead->OptCovalent Forms OptCovalent->OptLys

Diagram 1: Molecular Mechanisms of Inhibition at the SPase Target

resistance cluster_pathways Bacterial Resistance Pathways to Arylomycins A Innate Target Mutation (e.g., Pro in SPase) D G0775 Design (Positive Charge, Covalent) A->D Overcome by Engineering B Induced Resistance Operon (AyrABC) B->D Potentially Overcome by Potency C Surface Charge Modification (MprF, Dlt) C->D Susceptibility Remains

Diagram 2: Arylomycin Resistance Mechanisms and Countermeasures

References

arylomycin A2 crystallographic studies with signal peptidase

Author: Smolecule Technical Support Team. Date: February 2026

Arylomycin A2 and Signal Peptidase Mechanism

This compound is a natural lipohexapeptide antibiotic that inhibits bacterial type I signal peptidase (SPase), an essential enzyme [1] [2]. SPase cleaves the N-terminal signal peptides from proteins destined for export from the cell. Its inhibition disrupts protein secretion, making it a compelling target for novel antibiotics [3].

The table below summarizes the core characteristics:

Feature Description
Primary Target Bacterial Type I Signal Peptidase (SPase) [1]
Target Role Essential membrane-bound enzyme; cleaves signal peptides from exported proteins [3] [2]
Target's Catalytic Mechanism Unique Ser/Lys dyad (Ser-90 & Lys-145 in E. coli) [3]
Binding Site Binds the catalytic domain of SPase, adjacent to the catalytic dyad [4] [1]
Key Structural Insight Crystal structure shows it binds in an extended conformation, mimicking a natural substrate [2]

Crystallographic Analysis and Binding Insights

The key structural understanding comes from a 2.0 Å resolution crystal structure of the soluble catalytic domain of E. coli SPase in a ternary complex with this compound and a beta-sultam inhibitor (BAL0019193) [4].

The diagram below illustrates the binding relationship revealed by this structure.

BindingModel SPase Signal Peptidase (SPase) Arylomycin This compound SPase->Arylomycin Binds core macrocycle BetaSultam β-Sultam Inhibitor (BAL0019193) SPase->BetaSultam Binds adjacent subsite CatalyticDyad Catalytic Ser/Lys Dyad Arylomycin->CatalyticDyad C-terminus near dyad BetaSultam->CatalyticDyad Binds in proximity

The structural data shows that the core macrocycle of this compound binds a deep hydrophobic cleft, with its C-terminal carboxyl group forming a critical salt bridge with the catalytic serine and lysine residues [1] [2]. The inhibitor BAL0019193 binds a separate, non-overlapping subsite near the catalytic center [4]. This work provides a blueprint for the rational design of more potent SPase inhibitors.

Exploiting the Target: Rationale for Antibiotic Development

SPase is an attractive and viable target for new antibiotics, and arylomycin is a promising starting point for several key reasons detailed in the table below.

Rationale Explanation
Essentiality SPase is essential for cell viability in all bacteria [3].
Accessibility The enzyme's active site is on the outer surface of the cytoplasmic membrane, making it accessible to drugs [3].
Target Uniqueness Bacterial SPase uses a Ser/Lys dyad, differing from eukaryotic enzymes (which may use Ser/His), enabling selective targeting [3].
Latent Spectrum Arylomycin's narrow initial spectrum is due to specific resistance (e.g., a Pro residue in SPase), not an inherent flaw, making spectrum re-optimization possible [2].

From Natural Product to Optimized Drug Candidate

A significant challenge is the narrow spectrum of natural arylomycins. Research has shown this is due to a specific proline residue (e.g., Pro84 in E. coli) in the SPase of many resistant bacteria, which reduces the compound's binding affinity [2]. This makes arylomycin a "latent antibiotic," and its spectrum can be broadened through synthetic modification.

The experimental workflow for developing synthetic analogs involves a cycle of chemical synthesis, binding, and efficacy testing, as shown below.

OptimisationWorkflow Step1 Total Synthesis of Arylomycin Core Step2 Tail Modification (e.g., Lipopeptide) Step1->Step2 Step3 Binding & Inhibition Assays Step2->Step3 Step4 MIC Determination vs. Sensitive/Resistant Strains Step3->Step4 Step5 Crystallographic Analysis of Improved Analogs Step4->Step5 Step5->Step2 Inform Design

This rational approach has yielded success. For instance, the optimized synthetic analog G0775 was developed to better interact with resistant SPase variants and exhibits significantly broader activity against Gram-negative pathogens [1].

Research Summary

This compound represents a promising starting point for a novel class of antibiotics targeting signal peptidase. Crystallographic studies have been fundamental in revealing its binding mechanism and guiding the rational design of more potent, broad-spectrum analogs like G0775.

References

arylomycin A2 versus clinical antibiotics for S. epidermidis

Author: Smolecule Technical Support Team. Date: February 2026

Antibiotic Resistance Profiles of S. epidermidis

The tables below summarize the resistance patterns of S. epidermidis from clinical isolates, which is crucial for understanding the current treatment landscape.

Table 1: Antibiotic Resistance Patterns from Clinical Isolates

Antibiotic Class Antibiotic Agent Resistance Rate (%) Key Resistance Gene(s)
Penicillin Penicillin 95.65% [1] -
Tetracycline Tetracycline 91.30% [1] tetK, tetM [1]
Macrolide Erythromycin 82.60% [1] msrA, ermA, ermC [1]
Cephalosporin Cefazolin 78.26% [1] -
Folate Pathway Inhibitor Trimethoprim/Sulfamethoxazole 73.91% [1] -
Fluoroquinolone Ciprofloxacin, Ofloxacin, Levofloxacin 69.56% [1]; Variable [2] -
Lincosamide Clindamycin 65.21% [1] linA [1]
Macrolide Azithromycin 60.86% [1] -
Ansamycin Rifampin 60.86% [1] -
Aminoglycoside Gentamicin Variable (high susceptibility in some studies) [2] [3] aacA-D [1]
Glycopeptide Vancomycin, Teicoplanin Very low / Susceptible [2] [4] -
Nitrofuran Nitrofurantoin 34.78% [1] -

Table 2: Efficacy of Antibiotics in Specific Clinical Contexts

Context Highly Effective Antibiotics Supporting Evidence
General Systemic & Prosthetic Graft Infection Teicoplanin, Levofloxacin Significant bacterial growth inhibition in rat graft infection models [4].
Intraocular Lens Implantation (Irrigating Solutions) Gentamicin, Ciprofloxacin Showed the longest post-antibiotic effect and greatest reduction in bacterial adherence to lenses [5].
Synergy with Natural Agents Erythromycin, Cephalexin Plant extracts (Hippophae rhamnoides, Juglans regia, Camellia sinensis) showed synergistic activity, sometimes reversing resistance [3].

Key Experimental Methodologies

The data in the tables above were generated using standard microbiological and molecular techniques. Here are the details of some key protocols:

  • Antibiotic Susceptibility Testing (Kirby-Bauer Disk Diffusion): This is a common method where paper disks impregnated with specific antibiotics are placed on an agar plate seeded with the bacteria. The size of the zone of inhibition around the disk after incubation is measured to determine susceptibility or resistance [3] [1].
  • Automated Identification and Susceptibility Systems: Systems like VITEK 2 (bioMérieux) are used in clinical laboratories for automated bacterial identification and minimum inhibitory concentration (MIC) testing to determine the lowest concentration of an antibiotic that prevents visible growth [2].
  • Molecular Detection of Resistance Genes: Polymerase Chain Reaction (PCR) is used to detect specific antibiotic resistance genes (e.g., mecA, tetK, aacA-D) in bacterial isolates. This involves extracting bacterial DNA, using gene-specific primers to amplify the target sequence, and visualizing the results on a gel [2] [1].
  • Post-Antibiotic Effect (PAE) Assay: This measures the duration of bacterial growth suppression after brief exposure to an antibiotic. Bacteria are exposed to an antibiotic for a set time, the antibiotic is removed, and then the time required for the bacteria to resume growth is monitored [5].
  • In Vivo Graft Infection Models: These animal studies (e.g., in rats) evaluate the efficacy of antibiotic prophylaxis. A prosthetic material is implanted, contaminated with bacteria, and then treated with systemic or local antibiotics. The graft is later removed and analyzed via quantitative culture to measure bacterial load [4].

Mechanisms of Resistance and Key Pathways

The following diagram illustrates the primary molecular mechanisms that confer antibiotic resistance in S. epidermidis.

G Ab Antibiotic Exposure MR Modification or Inactivation of Antibiotic Ab->MR e.g., aacA-D (aminoglycosides) AM Altered Drug Target Ab->AM e.g., mecA (β-lactams) EP Enhanced Efflux Pump Ab->EP e.g., tetK, msrA Biofilm Biofilm Formation Ab->Biofilm icaADBR operon Res Antibiotic Resistance in S. epidermidis MR->Res AM->Res EP->Res Biofilm->Res

The diagram shows that resistance arises through several key mechanisms [2] [1]:

  • Drug Inactivation: Enzymes like those encoded by the aacA-D gene modify and inactivate aminoglycoside antibiotics.
  • Target Alteration: The mecA gene leads to an altered penicillin-binding protein (PBP2a), making bacteria resistant to all β-lactam antibiotics.
  • Efflux Pumps: Proteins such as TetK and MsrA actively pump tetracyclines and macrolides out of the bacterial cell.
  • Biofilm Formation: The icaADBR operon enables the production of a polysaccharide biofilm, which acts as a physical barrier against antibiotics and host immune responses [2].

Research Implications and Future Directions

The high prevalence of multidrug-resistant S. epidermidis strains underscores a significant challenge in clinical management [2] [1]. The search for novel agents like arylomycin A2 is a critical area of research. Future comparison guides should focus on:

  • Standardized Testing: Directly comparing novel agents like this compound against clinical antibiotics using the same methodologies (e.g., MIC determination, PAE assays, and biofilm models) [2] [5].
  • Mechanism of Action: Elucidating the molecular target of this compound and assessing its ability to overcome common resistance mechanisms such as β-lactamase activity and efflux pumps [1].
  • Synergy Studies: Investigating the potential for this compound to work synergistically with existing antibiotics, similar to the approach taken with natural plant extracts [3].

References

Comparative Overview: Arylomycin A2 vs. Lipoglycopeptides

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core differences based on the available scientific data.

Feature Arylomycin A2 Lipoglycopeptides (e.g., Oritavancin, Dalbavancin, Telavancin)
Class Lipopeptide antibiotic [1] [2] Semi-synthetic lipoglycopeptides [3]
Primary Mechanism of Action Inhibition of bacterial type I signal peptidase (SPase) [1] Dual action: Inhibition of cell wall synthesis & disruption of bacterial membrane integrity [3] [4]
Antibacterial Spectrum Demonstrated activity against Staphylococcus epidermidis (including biofilms) [2] Broad spectrum against Gram-positive bacteria, including MRSA, VISA, and some VRE strains [3]
Key Quantitative Data (MIC examples) Planktonic S. epidermidis: 0.058 - 0.235 μg/mL [2] MICs for MRSA: typically 0.06 - 0.12 mg/L (Oritavancin); significantly more potent than vancomycin [3]
Stage of Development Preclinical research, investigative tool [1] [2] Multiple agents (Dalbavancin, Oritavancin) approved for clinical use in specific indications [5] [6]

Detailed Mechanisms of Action

The distinct molecular targets of these two antibiotic classes are illustrated below.

A This compound B Binds to Type I Signal Peptidase (SPase) A->B C Inhibits Processing of Secreted Proteins B->C D Accumulation of Unprocessed Proteins in Cell Membrane C->D E Bacterial Cell Death D->E L Lipoglycopeptides (e.g., Oritavancin) M Dual Mechanism of Action L->M N 1. Inhibits Cell Wall Synthesis (Binds to D-Ala-D-Ala) M->N O 2. Disrupts Bacterial Membrane Integrity M->O Q Rapid Bacterial Cell Death N->Q P Membrane Depolarization & Increased Permeability O->P P->Q

This compound: Targeting the Secretory Pathway

This compound is a lipohexapeptide that inhibits bacterial type I signal peptidase (SPase), an essential enzyme for protein secretion [1]. By binding to SPase, it prevents the cleavage of signal peptides from newly synthesized proteins, leading to the accumulation of these immature proteins in the cell membrane and ultimately causing bacterial cell death [1]. This novel mechanism is being explored to target resistant pathogens.

Lipoglycopeptides: A Dual Attack on the Cell Wall and Membrane

Lipoglycopeptides are semisynthetic derivatives of vancomycin, modified with the addition of a lipophilic side chain. This modification confers a dual mechanism of action [3] [4]:

  • Inhibition of Cell Wall Synthesis: Like vancomycin, they bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, blocking cell wall construction.
  • Disruption of Membrane Integrity: The lipophilic side chain anchors the molecule in the bacterial membrane, causing membrane depolarization and increasing permeability. This bactericidal action is particularly effective against resistant strains like VISA and hVISA [3] [4].

Key Experimental Data and Methodologies

Here is a summary of foundational experimental approaches used to characterize these antibiotics.

This compound: Chemo-Enzymatic Synthesis and Biofilm Assay

Recent research has focused on innovative synthesis methods and evaluating efficacy against protected bacterial populations.

  • Carrier Protein-Free Enzymatic Synthesis: A key advancement is the chemo-enzymatic synthesis of this compound. This involves preparing a linear lipopeptide precursor via solid-phase and liquid-phase peptide synthesis, followed by macrocyclization using the cytochrome P450 enzyme AryC. Unlike similar enzymes in glycopeptide biosynthesis, AryC uniquely performs this biaryl coupling on a free, carrier-protein-unbound substrate [1] [7].
  • Biofilm Susceptibility Testing: The activity of this compound against bacterial biofilms is assessed using assays where biofilms are grown in vitro (e.g., using S. epidermidis strains). The compound is introduced, and its effectiveness is measured by the minimum inhibitory concentration (MIC) against planktonic cells and its ability to reduce biofilm biomass [2].
Lipoglycopeptides: Membrane Permeabilization and PD Studies

The potency of lipoglycopeptides is evaluated through assays that demonstrate their multifaceted mechanism.

  • Membrane Permeabilization Assay: This is a critical experiment to demonstrate the second mechanism of action. Researchers use calcein-loaded liposomes mimicking the phospholipid composition (e.g., cardiolipin) of Gram-positive bacterial membranes. The release of self-quenching calcein upon membrane disruption by the antibiotic (e.g., Oritavancin) is measured fluorometrically, providing a direct readout of membrane permeabilization activity [8].
  • Pharmacodynamic (PD) Modeling: The bactericidal activity of lipoglycopeptides is characterized as concentration-dependent. In vitro and in vivo models show that the ratio of the unbound area-under-the-curve to the minimum inhibitory concentration (fAUC/MIC) is the parameter that best predicts antibacterial efficacy. This PD data supports unique dosing regimens, such as the single-dose administration of oritavancin [4].

The following diagram illustrates the workflow for the key assay used to study lipoglycopeptides.

A 1. Prepare Liposomes (Mimic bacterial membrane with Cardiolipin/POPE) B 2. Load with Calcein (Fluorescent dye at self-quenching concentration) A->B C 3. Add Lipoglycopeptide (e.g., Oritavancin) B->C D 4. Membrane Disruption & Calcein Release C->D E 5. Fluorescence Increase (Measured over time) D->E


Research Implications and Future Directions

For a researcher, the distinction between these classes points to different strategic applications:

  • This compound represents a novel chemical scaffold and a new target (SPase). Its value lies in its potential to overcome resistance to current therapies and its demonstrated activity against biofilms [1] [2]. Research is in the preclinical stage, focusing on synthesis, mechanism, and initial efficacy models.
  • Lipoglycopeptides are advanced, clinically deployed agents with proven efficacy against serious Gram-positive infections. Their long half-lives support innovative dosing regimens (e.g., weekly or single-dose), which are particularly beneficial for outpatient treatment and populations with adherence challenges, such as persons who use drugs (PWUD) [6]. Current research explores new formulations (e.g., inhaled) to improve lung targeting and combat persistent infections [9].

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

824.43200675 Da

Monoisotopic Mass

824.43200675 Da

Heavy Atom Count

59

Wikipedia

Arylomycin_A2

Dates

Last modified: 07-20-2023

Explore Compound Types